Product packaging for 5-Bromoisoquinolin-6-amine(Cat. No.:CAS No. 566943-98-4)

5-Bromoisoquinolin-6-amine

Cat. No.: B1437311
CAS No.: 566943-98-4
M. Wt: 223.07 g/mol
InChI Key: JDEBLBVBKMBILY-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1437311 5-Bromoisoquinolin-6-amine CAS No. 566943-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBLBVBKMBILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658128
Record name 5-Bromoisoquinolin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566943-98-4
Record name 5-Bromoisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisoquinolin-6-amine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, 5-Bromoisoquinolin-6-amine. We will delve into its core chemical identity, physicochemical properties, a reasoned synthetic protocol, and its potential as a strategic intermediate in the synthesis of complex molecular architectures. This document is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis, reflecting field-proven insights.

Core Chemical Identity

This compound is a bifunctional aromatic heterocycle. Its structure features the rigid isoquinoline scaffold, which is a common motif in pharmacologically active compounds. The molecule is substituted with a bromine atom at the C5 position and an amine group at the C6 position. These two functional groups offer orthogonal reactivity, making it a highly versatile building block in synthetic chemistry.

  • IUPAC Name: this compound

  • CAS Number: 566943-98-4[1]

  • Molecular Formula: C₉H₇BrN₂[1][2]

  • SMILES: C1=CC(=C(C2=C1C=NC=C2)Br)N[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively published. The table below summarizes key identifiers and includes predicted properties based on its structure. These predictions are valuable for designing experimental conditions such as reaction solvents, purification methods, and storage.

PropertyValueSource/Note
Molecular Weight 223.07 g/mol Calculated[2][3]
Appearance Likely a solidInferred from related compounds[4]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol/ethanol.Inferred from structure
Melting Point Data not available.-
Boiling Point Data not available.-
pKa (most basic) Predicted ~4.5-5.5 (Isoquinoline Nitrogen)Estimated based on isoquinoline
pKa (most acidic) Predicted ~16-17 (Amine N-H)Estimated based on aniline

Proposed Synthesis and Mechanistic Rationale

A direct, documented synthesis for this compound is not readily found in the literature. However, a robust and logical synthetic route can be proposed based on well-established transformations of the isoquinoline core. The strategy hinges on the synthesis of 5-bromoisoquinoline, a known intermediate, followed by regioselective introduction of the amino group.

Core Principle: The synthesis leverages the "swamping catalyst" effect for the initial bromination of isoquinoline, which directs the electrophile to the C5 position. Subsequent electrophilic aromatic substitution (nitration) is then directed by the existing bromo-substituent, followed by a standard reduction to yield the target amine.

G start Isoquinoline step1_reagents 1. H₂SO₄, -25°C 2. N-Bromosuccinimide (NBS) start->step1_reagents Electrophilic Bromination intermediate1 5-Bromoisoquinoline step1_reagents->intermediate1 step2_reagents KNO₃, H₂SO₄ intermediate1->step2_reagents Nitration intermediate2 5-Bromo-6-nitroisoquinoline (and other isomers) step2_reagents->intermediate2 step3_reagents Fe / NH₄Cl (aq) or SnCl₂ / HCl intermediate2->step3_reagents Nitro Group Reduction purification Chromatographic Purification step3_reagents->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromoisoquinoline This procedure is adapted from established methods for the selective bromination of isoquinoline.[5][6]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Bromination: Cool the resulting solution to approximately -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise, maintaining the temperature between -25°C and -20°C.

    • Causality: At low temperatures in strong acid, isoquinoline is protonated. This deactivates the pyridine ring towards electrophilic attack. The "swamping" sulfuric acid complexes with the molecule, directing the incoming electrophile (Br+) preferentially to the C5 and C8 positions of the benzenoid ring. C5 is often the major product.[7]

  • Reaction Monitoring & Workup: Stir the mixture for several hours at -20°C to -18°C. Monitor completion by TLC. Pour the reaction mixture onto crushed ice. Carefully basify with aqueous ammonia or NaOH to pH > 9, keeping the temperature low.

  • Extraction & Purification: Extract the aqueous slurry with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline. Purify by distillation or recrystallization.[6]

Step 2: Nitration of 5-Bromoisoquinoline

  • Reaction Setup: Add the purified 5-bromoisoquinoline (1.0 eq.) to concentrated sulfuric acid at 0°C.

  • Nitrating Agent: Slowly add potassium nitrate (KNO₃, 1.0-1.2 eq.) while maintaining the temperature at or below 5°C.

    • Causality: This is a standard electrophilic nitration. The bromine atom is an ortho-, para-director. However, the directing influence within the fused ring system is complex. Nitration is expected to occur on the benzenoid ring, with potential products being 5-bromo-6-nitroisoquinoline and 5-bromo-8-nitroisoquinoline. The separation of these isomers is critical.

  • Workup & Isolation: After stirring for 1-2 hours, pour the reaction onto ice, neutralize, and extract as described in Step 1. The resulting solid will be a mixture of isomers.

Step 3: Reduction and Final Purification

  • Reaction Setup: Dissolve the crude nitro-intermediate mixture in a solvent like ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent such as iron powder and ammonium chloride in water, or tin(II) chloride in concentrated HCl.[7] Heat the reaction to reflux.

    • Causality: These are standard conditions for the reduction of an aromatic nitro group to an amine. The reaction is typically robust and high-yielding.

  • Workup & Purification: After completion, filter the reaction mixture (if using a solid metal) and neutralize the filtrate. Extract the product into an organic solvent. The crude product will contain a mixture of amino isomers. A final, careful purification by column chromatography (silica gel) is essential to isolate the desired this compound from its isomers.

Spectroscopic Profile (Predicted)

No experimental spectra are publicly available. The following data is predicted based on the chemical structure and analysis of similar compounds.[8][9] This serves as a guide for characterization.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~9.2 s H-1 Deshielded proton adjacent to the isoquinoline nitrogen.
~8.5 d H-3 Proton on the pyridine ring.
~7.8 d H-4 Proton on the pyridine ring, coupled to H-3.
~7.6 d H-8 Ortho to the electron-donating amine, but part of the fused system.
~7.4 d H-7 Meta to the electron-donating amine.

| ~5.5-6.0 | br s | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~152 C-1 Carbon adjacent to nitrogen.
~145 C-6 Carbon bearing the electron-donating amine group.
~143 C-3 Carbon in the pyridine ring.
~135 C-8a Bridgehead carbon.
~130 C-7 Aromatic CH.
~128 C-4a Bridgehead carbon.
~125 C-8 Aromatic CH.
~120 C-4 Aromatic CH.

| ~115 | C-5 | Carbon bearing the bromine atom. |

IR Spectroscopy & Mass Spectrometry

  • FTIR (KBr, cm⁻¹): Expect characteristic peaks around 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1620-1580 (N-H bend and C=C/C=N ring stretching), and below 800 (C-Br stretch).

  • Mass Spectrometry (EI): The molecular ion peak will show a characteristic isotopic pattern for bromine. Expect to see two peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The amine and bromide moieties provide two distinct points for diversification.

  • Reactions at the Amine Group: The -NH₂ group can undergo standard transformations such as:

    • N-Acylation/N-Sulfonylation: To introduce amide or sulfonamide functionalities, which are prevalent in bioactive molecules.

    • N-Alkylation: To generate secondary or tertiary amines.

    • Diazotization: Conversion to a diazonium salt, which can then be substituted (e.g., via Sandmeyer reaction) to introduce a wide variety of other functional groups (e.g., -OH, -CN, -F, -Cl).

  • Reactions at the Bromo Group: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[11]

    • Suzuki Coupling: Introduction of aryl or vinyl groups.

    • Buchwald-Hartwig Amination: Introduction of a second, different amine group.

    • Sonogashira Coupling: Introduction of alkyne functionalities.

    • Heck Coupling: Introduction of alkene functionalities.

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] Therefore, this compound is a strategic starting material for building libraries of novel, complex compounds for high-throughput screening and lead optimization in drug discovery programs.[15]

Conclusion

This compound represents a valuable, albeit not widely characterized, chemical tool. Its structure combines the biologically relevant isoquinoline core with two of the most synthetically useful functional groups in organic chemistry. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation in the laboratory. For scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceuticals, agrochemicals, or materials science, this compound offers significant potential as a key building block for molecular innovation.

References

Spectroscopic Profile of 5-Bromoisoquinolin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromoisoquinolin-6-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of such molecules is paramount for accelerating discovery. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for the empirical acquisition and validation of this critical data.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid isoquinoline core, functionalized with a bromine atom and an amine group on the benzenoid ring. This specific arrangement of substituents dictates a unique electronic environment, which is reflected in its spectroscopic signatures. The following sections provide a predictive summary of the key spectral data. It is important to note that while these predictions are based on sound scientific principles, empirical verification is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are presented below.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.1s-H-1
~8.3d~6.0H-3
~7.8d~6.0H-4
~7.6s-H-7
~7.4s-H-8
~5.5s (broad)--NH₂

Causality Behind Predictions:

  • The protons on the pyridine ring (H-1, H-3, and H-4) are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom.

  • The singlet nature of H-1 is a characteristic feature of the isoquinoline ring system.

  • The protons on the substituted benzene ring (H-7 and H-8) will have their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing bromine atom. The exact positions are predicted based on additive substituent effects.

  • The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on solvent and concentration.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~152C-1
~145C-6
~143C-3
~135C-4a
~128C-8a
~125C-8
~122C-7
~118C-4
~110C-5

Causality Behind Predictions:

  • The chemical shifts are predicted based on the known values for isoquinoline and the substituent effects of the bromine and amine groups.

  • Carbons directly attached to the nitrogen (C-1 and C-3) and the amine group (C-6) will be significantly affected.

  • The carbon bearing the bromine (C-5) is expected to be shielded compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (two bands)N-H stretching (asymmetric and symmetric) of primary amine
1620 - 1580Medium to StrongN-H bending (scissoring) of primary amine
1550 - 1450Medium to StrongC=C and C=N stretching of the isoquinoline ring
1335 - 1250StrongC-N stretching of the aromatic amine[1]
~850StrongC-H out-of-plane bending (indicative of substitution pattern)
~600MediumC-Br stretching

Expert Insights:

  • The presence of two distinct, sharp bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[1][2] This is a critical diagnostic feature to distinguish it from secondary or tertiary amines.

  • The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of bromine.

m/zInterpretation
222/224Molecular ion peak ([M]⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br)
143Fragment ion corresponding to the loss of Br ([M-Br]⁺)
116Further fragmentation, likely loss of HCN from the [M-Br]⁺ fragment

Trustworthiness of the Protocol: The distinctive isotopic signature of bromine provides a self-validating system for confirming the presence of this halogen in the molecule. The observation of two peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments is a definitive indicator.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be robust and reproducible.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to NMR tube vortex->transfer instrument Place tube in NMR spectrometer transfer->instrument lock Lock on deuterium signal instrument->lock shim Shim for optimal field homogeneity lock->shim h1 Acquire ¹H spectrum (16-32 scans) shim->h1 c13 Acquire ¹³C spectrum (1024-4096 scans) shim->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H & ¹³C) baseline->peak_pick integrate->peak_pick

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Optimize the field homogeneity by shimming.

    • Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

    • Average 16-32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to approximately 200-220 ppm.

    • A significantly larger number of scans (e.g., 1024-4096) will be required compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H spectra, integrate the signals to determine proton ratios. For both ¹H and ¹³C spectra, perform peak picking to identify the precise chemical shifts.

IR Data Acquisition Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing sample_place Place a small amount of solid sample directly on the ATR crystal apply_pressure Apply pressure using the anvil sample_place->apply_pressure background Collect a background spectrum of the empty ATR crystal sample_scan Collect the sample spectrum (4000-400 cm⁻¹, 16-32 scans) background->sample_scan correction Automatic background subtraction and ATR correction sample_scan->correction peak_label Label significant peaks correction->peak_label

Caption: Workflow for IR Spectroscopic Analysis.

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of this compound onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in the data table above.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve sample in suitable solvent (e.g., MeOH) infuse Direct infusion via syringe pump dissolve->infuse ionize Ionization (e.g., ESI or EI) infuse->ionize analyze Mass Analysis (e.g., Q-TOF, Orbitrap) ionize->analyze detect Detection analyze->detect spectrum Generate mass spectrum detect->spectrum identify_m Identify molecular ion peak ([M]⁺) and isotopic pattern spectrum->identify_m identify_frag Identify key fragment ions identify_m->identify_frag

Caption: Workflow for Mass Spectrometric Analysis.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system (LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique. For a relatively polar molecule like this, Electrospray Ionization (ESI) in positive ion mode is a suitable choice.[3] Electron Ionization (EI) can also be used, particularly with GC-MS, and will likely lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Examine the spectrum for the molecular ion peak and confirm the presence of the bromine isotopic pattern. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust framework for its unequivocal structural elucidation and purity assessment. The predicted data and detailed protocols within this guide offer researchers and drug development professionals a solid foundation for their work with this and structurally related compounds. Adherence to these rigorous analytical practices ensures data integrity and accelerates the pace of scientific discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinolin-6-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It offers detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to evaluating its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended to be a practical resource for researchers, enabling them to generate robust and reliable data to inform critical decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the molecule, with solubility and stability at the forefront. For a compound like this compound, which serves as a foundational scaffold for more complex drug molecules, a thorough understanding of these parameters is not just beneficial, but essential.

Solubility directly impacts a drug's bioavailability. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its target. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, early-stage characterization of a compound's solubility profile in various solvents and pH conditions is a critical step in risk assessment and mitigation.

Stability , on the other hand, dictates the shelf-life and safety of a drug product. A compound that degrades under common storage or physiological conditions can lose its therapeutic efficacy and potentially form toxic byproducts. Forced degradation studies are intentionally aggressive experiments designed to predict the long-term stability of a drug substance, identify potential degradants, and establish stability-indicating analytical methods.

This guide provides a structured and scientifically-grounded approach to systematically evaluate the solubility and stability of this compound, empowering researchers to make data-driven decisions and accelerate the development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on experimental work.

PropertyValueSource
Chemical Structure [1]
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1]
CAS Number 566943-98-4[1]
Predicted Appearance Solid[3]

The structure reveals a bicyclic aromatic system (isoquinoline) substituted with a bromine atom and an amino group. The aromatic nature suggests potential for π-π stacking interactions and relative planarity. The amino group can act as a hydrogen bond donor and a base, while the nitrogen in the isoquinoline ring is a hydrogen bond acceptor. The bromine atom adds to the molecule's lipophilicity. These features will influence its solubility and potential degradation pathways.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements to provide a holistic understanding of the compound's behavior.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method ideal for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[4]

This protocol is designed to rapidly assess the precipitation of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in nephelometry units indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, determined when the solid and dissolved forms are in equilibrium.[4] This is a lower-throughput but more accurate method, crucial for pre-formulation and lead optimization.[4] The shake-flask method is the gold standard for this determination.[5]

This protocol determines the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The thermodynamic solubility is the measured concentration of the saturated solution.

G cluster_0 Solubility Assessment Workflow start Start: this compound Sample kinetic Kinetic Solubility Assay (Nephelometry) start->kinetic High-throughput screening thermodynamic Thermodynamic Solubility Assay (Shake-Flask) start->thermodynamic In-depth characterization data_analysis Data Analysis & Interpretation kinetic->data_analysis thermodynamic->data_analysis end_point Solubility Profile Established data_analysis->end_point

Caption: A logical workflow for the comprehensive solubility assessment of this compound.

In-depth Stability Profiling: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6][7] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation.[6] The results are instrumental in developing stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[8] The International Council for Harmonisation (ICH) provides guidelines for these studies, specifically in ICH Q1A(R2) and Q1B.[1][2]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The method must be able to separate the intact this compound from its degradation products and any other impurities.

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: A UV detector set at a wavelength where this compound has significant absorbance should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Conditions

The following stress conditions should be applied to this compound in both solid and solution states. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under long-term storage.[9]

  • Acidic Conditions: Reflux the compound in 0.1 M hydrochloric acid (HCl) at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[10]

  • Basic Conditions: Reflux the compound in 0.1 M sodium hydroxide (NaOH) at 60°C for a specified period.[10]

  • Neutral Conditions: Reflux the compound in water at 60°C for a specified period.

  • Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[10]

  • Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a specified period.

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][11] A control sample should be protected from light.

G cluster_1 Forced Degradation Workflow start Start: this compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions hplc_analysis HPLC Analysis with PDA Detector stress_conditions->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity degradant_id Identify and Characterize Degradants (LC-MS) peak_purity->degradant_id If degradation observed end_point Stability Profile and Degradation Pathway Established peak_purity->end_point If stable degradant_id->end_point

Caption: A systematic workflow for conducting forced degradation studies on this compound.

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

  • Solubility Data: Report kinetic and thermodynamic solubility in standard units (e.g., µg/mL, µM).

  • Stability Data: For each stress condition, report the percentage of degradation of this compound and the formation of any degradation products as a percentage of the total peak area.

  • Degradation Profile: Summarize the degradation profile of the compound under all stress conditions.

  • Potential Degradation Pathways: Based on the structure of this compound and the identified degradants, propose potential degradation pathways. The primary amine is susceptible to oxidation, and the aromatic system can undergo various reactions. The bromine substituent may also be involved in degradation reactions.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its success as a building block in drug discovery and development. By following the comprehensive experimental protocols and workflows outlined in this guide, researchers can generate high-quality, reproducible data to thoroughly characterize these properties. This will enable a proactive approach to addressing potential liabilities, leading to the design of more effective and stable drug candidates.

References

Potential biological activity of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromoisoquinolin-6-amine: A Privileged Scaffold Analysis

Executive Summary

The isoquinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on this compound, a specific derivative that, while not extensively studied itself, presents a compelling profile for investigation based on its constituent chemical features. The strategic placement of a bromine atom at the C5 position and an amine group at the C6 position on this scaffold suggests significant potential for targeted biological activity. The bromine can enhance binding affinity and membrane permeability through lipophilicity and halogen bonding, while the amine group provides a crucial anchor for hydrogen bonding and a versatile handle for synthetic modification.[4][5] This whitepaper will deconstruct the potential of this compound by analogical inference from structurally related compounds, postulating its primary activities in oncology, neuroprotection, and kinase inhibition. We will provide the scientific rationale for these hypotheses, propose detailed experimental workflows for validation, and outline protocols for key assays, positioning this molecule as a promising starting point for novel drug discovery programs.

Part 1: The Isoquinoline Core and Rationale for Investigation

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in natural alkaloids and synthetic drugs, demonstrating a vast spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][6][7] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal foundation for designing molecules that interact with specific biological targets.[3]

The Subject Molecule: this compound

The specific substitution pattern of this compound provides two key features of high interest to medicinal chemists:

  • The 6-Amine Group: This functional group is a potent hydrogen bond donor and acceptor, critical for anchoring a ligand within a protein's active site. Furthermore, it serves as a highly reactive site for synthetic elaboration, allowing for the generation of extensive compound libraries via reactions like amide coupling or Buchwald-Hartwig amination to explore structure-activity relationships (SAR).[8]

  • The 5-Bromo Substituent: Halogenation, particularly with bromine, is a well-established strategy in drug design. The bromo group increases lipophilicity, which can improve cell membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. Numerous studies on related quinoline and isoquinoline scaffolds have correlated bromo-substitution with potent biological activity, particularly in anticancer applications.[4][9][10][11]

This unique combination of a versatile synthetic handle and a potency-enhancing halogen on a privileged scaffold makes this compound a high-priority candidate for biological screening.

Part 2: Postulated Biological Activities & Mechanistic Rationale

Based on extensive data from related chemical series, we can postulate several high-probability biological activities for this compound.

Potential as an Anticancer Agent via Kinase Inhibition

Causality and Rationale: The isoquinoline scaffold is the backbone of numerous protein kinase inhibitors.[12] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The RAS-RAF-MEK-ERK pathway, for instance, is frequently overactive in tumors and is a common target.[8] The 6-amino group of the target molecule is particularly significant, as 6-substituted isoquinolin-1-amine derivatives have been successfully optimized as potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[5] This suggests the C6 position is a key vector for interacting with the ATP-binding pocket of various kinases. The C5-bromo group can further enhance this interaction by occupying adjacent hydrophobic pockets or forming halogen bonds, potentially leading to high potency and selectivity. Bromo-substituted quinazolines and quinolines have demonstrated significant cytotoxicity against cancer cell lines like MCF-7 (breast) and SW480 (colon), with potencies comparable to established drugs like Erlotinib.[11][13][14]

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), PI3Kα, and ROCK.[5][8]

Proposed Experimental Workflow: A logical workflow would begin with broad-spectrum screening and progressively narrow down to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanistic & Cellular Studies synthesis Synthesis & Purity QC of This compound mtt Broad Cytotoxicity Screen (MTT Assay) vs. Panel of Cancer Cell Lines (NCI-60) synthesis->mtt kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) mtt->kinase_panel If cytotoxic hit_validation Hit Validation: IC50 Determination for Top Kinase Hits kinase_panel->hit_validation western_blot Cellular Target Engagement: Western Blot for Phospho-Substrates hit_validation->western_blot Confirmed hits apoptosis Apoptosis Assay (Annexin V / PI Staining) western_blot->apoptosis caption Workflow for Anticancer Evaluation.

Caption: Workflow for evaluating anticancer potential.

Potential as a Neuroprotective Agent

Causality and Rationale: Isoquinoline alkaloids are widely recognized for their neuroprotective effects, which are crucial in combating neurodegenerative diseases like Parkinson's and Alzheimer's.[15][16] The underlying pathologies of these diseases often involve oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17] Neuroprotective agents function by mitigating these harmful processes.[17] The isoquinoline structure can confer antioxidant properties, while specific substitutions can modulate inflammatory pathways or inhibit key enzymes in the apoptotic cascade. Given the prevalence of this activity within the structural class, it is logical to hypothesize that this compound could protect neurons from cytotoxic insults.

Potential Mechanisms:

  • Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes.

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine release from microglia.

  • Anti-apoptotic Activity: Modulation of the Bcl-2 family of proteins or inhibition of caspase activation to prevent programmed cell death.

Proposed Experimental Workflow: An in vitro cell-based model is the ideal starting point for assessing neuroprotective potential.

G culture Culture Neuronal Cells (e.g., SH-SY5Y line) pretreat Pre-treat cells with This compound (dose-response) culture->pretreat stressor Induce Oxidative Stress (e.g., H₂O₂ or MPP+) pretreat->stressor viability Measure Cell Viability (e.g., CellTiter-Glo® Assay) stressor->viability Primary Endpoint ros Measure ROS Levels (e.g., DCFDA Assay) stressor->ros Mechanistic Endpoint caspase Measure Caspase-3/7 Activity (Apoptosis Marker) stressor->caspase Mechanistic Endpoint caption Workflow for Neuroprotection Assay.

Caption: Workflow for in vitro neuroprotection screening.

Part 3: Synthetic Derivatization Potential

The true value of this compound as a lead compound lies in its amenability to chemical modification for SAR studies. The amine and bromo groups are orthogonal synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core.

G cluster_0 C6-Amine Modification cluster_1 C5-Bromo Modification main This compound (Core Scaffold) amide Amide Library (R-COCl, base) main->amide buchwald N-Aryl Library (Ar-Br, Pd catalyst) Buchwald-Hartwig Amination main->buchwald suzuki Aryl/Heteroaryl Library (Ar-B(OH)₂, Pd catalyst) Suzuki Coupling main->suzuki caption Key derivatization pathways for SAR.

Caption: Derivatization strategies for library synthesis.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, SW480, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., recombinant human EGFR), its specific substrate (e.g., a poly-GT peptide), and ATP at its Kₘ concentration in kinase buffer.

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 1 nM to 30 µM). Include positive control (known inhibitor, e.g., Gefitinib for EGFR) and negative control (DMSO) wells.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into ATP, which then drives the luminescent reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.

Part 5: Illustrative Data Presentation

All quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma2.5
SW480Colorectal Adenocarcinoma5.1
A549Lung Carcinoma7.8
MRC-5Normal Lung Fibroblast> 50

This table illustrates how to present cytotoxicity and selectivity data.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
EGFR150
VEGFR298
ROCK-I45
PKA> 10,000

This table demonstrates a clear summary of kinase potency and selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. Its structure marries a privileged isoquinoline core with strategically placed functional groups known to impart potent biological activity. The primary hypotheses center on its utility as a scaffold for developing novel kinase inhibitors for oncology and as a potential neuroprotective agent. The immediate next steps should involve the synthesis and execution of the screening workflows detailed in this guide. Positive results from these initial assays would validate the scaffold and trigger an extensive medicinal chemistry program focused on library synthesis via the derivatization pathways outlined herein. Such a program would aim to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a preclinical candidate for further development.

References

An In-Depth Technical Guide to 5-Bromoisoquinoline (CAS No. 34784-04-8): Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline (CAS No. 34784-04-8) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its strategic importance lies in the isoquinoline core, a scaffold present in numerous biologically active compounds, combined with a bromine atom at the 5-position. This bromine serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Consequently, 5-bromoisoquinoline is a key intermediate in the synthesis of novel drug candidates, particularly in the fields of oncology and neurology.[1][2]

This technical guide provides an in-depth exploration of 5-bromoisoquinoline, moving beyond a simple datasheet to offer practical, field-proven insights. We will delve into its fundamental properties, provide a detailed, validated synthesis protocol, and, most critically, illustrate its application in the synthesis of advanced pharmaceutical intermediates through a real-world example. The methodologies described herein are presented with a focus on the underlying scientific principles, empowering researchers to not only replicate but also adapt these techniques for their specific drug discovery programs.

Core Physicochemical & Spectroscopic Data

A comprehensive understanding of a starting material's properties is fundamental to its successful application in complex synthetic routes. The key physicochemical and spectroscopic data for 5-Bromoisoquinoline are summarized below.

PropertyValueSource(s)
CAS Number 34784-04-8[3][4][5]
IUPAC Name 5-bromoisoquinoline[1]
Molecular Formula C₉H₆BrN[1][3]
Molecular Weight 208.05 g/mol [5]
Appearance White to off-white or yellow crystalline solid[2][3]
Melting Point 83-87 °C (lit.)[4][6]
Boiling Point 95-97 °C at 0.1 mmHg[6]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in Ethanol:PBS (pH 7.2) (1:8) at 0.5 mg/ml.[3][6]
UV λmax 220, 277, 327 nm[3]
SMILES Brc1cccc2cnccc12[3][4]
InChI Key CYJZJGYYTFQQBY-UHFFFAOYSA-N[3][4]

Synthesis of 5-Bromoisoquinoline: A Validated Protocol

The regioselective synthesis of 5-bromoisoquinoline is crucial for its utility. Direct bromination of the electron-poor isoquinoline ring can be challenging, often leading to mixtures of isomers. The following protocol, adapted from a procedure published in Organic Syntheses, describes a reliable and scalable method using N-Bromosuccinimide (NBS) in strong acid, which promotes regioselective bromination at the C5 position.[2][4]

Causality of Experimental Design:

The choice of concentrated sulfuric acid as the solvent is critical. It protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the incoming electrophile (Br⁺, generated from NBS) to the benzene ring. Careful temperature control is paramount to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the final product.[4] Recrystallization of NBS prior to use is recommended to remove any succinimide impurity, ensuring high yield and purity of the product.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Flask with Concentrated H₂SO₄ cool Cool to 0°C start->cool add_iso Slowly Add Isoquinoline (maintain < 30°C) cool->add_iso dissolve Ensure Complete Dissolution add_iso->dissolve add_nbs Portion-wise Addition of NBS (maintain -15°C to -10°C) dissolve->add_nbs Critical Temperature Control stir Stir at -15°C for 2 hours add_nbs->stir warm Warm to Room Temperature stir->warm quench Pour onto Crushed Ice warm->quench neutralize Neutralize with NH₄OH (pH 7-8) quench->neutralize extract Extract with Dichloromethane (3x) neutralize->extract dry Dry Combined Organics (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Obtain Pure 5-Bromoisoquinoline purify->end G cluster_reactants Reactants cluster_reagents Catalytic System & Base cluster_solvents Solvent System cluster_product Product r1 5-Bromoisoquinoline p1 5-Phenylisoquinoline r1->p1 Suzuki Coupling r2 Phenylboronic Acid r2->p1 cat Pd(PPh₃)₄ cat->p1 base Na₂CO₃ base->p1 solv Toluene / Water / Ethanol solv->p1

References

A Technical Guide to the Physicochemical Properties of Brominated Isoquinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Brominated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities, including antitumor, antihypertensive, and analgesic properties. The strategic incorporation of bromine atoms onto this privileged scaffold is a key tactic in modern drug design. Bromination serves multiple, often synergistic, purposes: it can act as a metabolic blocker to enhance pharmacokinetic profiles, modulate lipophilicity to improve membrane permeability, and crucially, introduce the potential for halogen bonding—a highly directional, non-covalent interaction that can enhance ligand-protein binding affinity and specificity.

This guide provides an in-depth exploration of the core physicochemical properties of brominated isoquinolines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known data but also the causal logic behind the observed properties and the experimental methodologies required for their robust characterization.

Core Physicochemical Properties: A Positional Analysis

The influence of a bromine substituent on the isoquinoline core is profoundly dependent on its position. The electronic and steric consequences of placing a bulky, electronegative atom on either the pyridine or benzene ring dictate the molecule's behavior in biological systems.

Lipophilicity (LogP & LogD): Engineering Membrane Traversal

2.1.1 The Causality: Impact on Pharmacokinetics Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient at a specific pH (LogD, typically 7.4) are paramount.[1] Optimal lipophilicity is a delicate balance: too low, and the compound may fail to cross cellular membranes; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.[1]

2.1.2 The Effect of Bromination Introducing a bromine atom invariably increases a molecule's lipophilicity. The parent isoquinoline has a calculated LogP of approximately 2.1, while its brominated counterparts typically exhibit LogP values ranging from 2.8 to 3.3. This increase enhances membrane permeability but must be carefully managed to avoid the pitfalls of excessive lipophilicity.

2.1.3 Data Summary: Lipophilicity of Bromoisoquinoline Isomers The following table summarizes computed LogP values, which serve as a reliable estimate for these compounds.

CompoundCAS NumberMolecular FormulaCalculated LogPData Source
Isoquinoline119-65-3C₉H₇N2.14[2]
1-Bromoisoquinoline1532-71-4C₉H₆BrN3.3[3]
3-Bromoisoquinoline34784-02-6C₉H₆BrN3.2[4]
4-Bromoisoquinoline1532-97-4C₉H₆BrN2.8[5]
5-Bromoisoquinoline34784-04-8C₉H₆BrN2.8[6]
6-Bromoisoquinoline34784-05-9C₉H₆BrN2.9[7]
8-Bromoisoquinoline63927-22-0C₉H₆BrN2.8[8]

2.1.4 Experimental Protocol: LogP Determination by Reversed-Phase HPLC (RP-HPLC) The RP-HPLC method is a high-throughput, reliable alternative to the traditional shake-flask method for determining lipophilicity.[7] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Methodology:

  • System Preparation: Use a C18 reversed-phase column. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.

  • Calibration:

    • Prepare a set of 5-7 reference compounds with accurately known LogP values that span the expected range of the test compound.

    • Inject each reference compound individually and record its retention time (t_R_).

    • Determine the column's dead time (t_0_) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) against the known LogP values. A linear regression of this plot yields the calibration curve.[5]

  • Sample Analysis:

    • Dissolve the brominated isoquinoline test compound in a suitable solvent and inject it into the same RP-HPLC system under identical conditions.

    • Record its retention time and calculate its capacity factor (k).

  • LogP Calculation: Interpolate the log(k) value of the test compound onto the calibration curve to determine its experimental LogP.[5]

Ionization Constant (pKa): Modulating Solubility and Target Engagement

2.2.1 The Causality: Influence on Biological Behavior The pKa of the isoquinoline nitrogen dictates its ionization state at physiological pH (~7.4). As a weak base, isoquinoline (pKa ≈ 5.1-5.4) is largely neutral at this pH.[2][9] However, this can change dramatically upon substitution. The ionization state is critical, as it governs aqueous solubility (salts are generally more soluble), the ability to cross membranes (neutral forms are more permeable), and the nature of interactions with biological targets (an ionized nitrogen can form powerful salt bridges).

2.2.2 The Effect of Bromination Bromine is an electron-withdrawing group via induction. When placed on the pyridine ring (positions 1, 3, 4), it significantly reduces the electron density on the nitrogen, making it a weaker base and thus lowering its pKa. The effect is most pronounced at positions 1 and 3 due to proximity. When placed on the benzene ring (positions 5, 6, 7, 8), the inductive effect is attenuated, resulting in a smaller decrease in basicity.

2.2.3 Data Summary: pKa of Bromoisoquinoline Isomers Experimental pKa values for this class are not widely reported, necessitating reliance on high-quality predicted values and the single available experimental datum to establish trends.

CompoundpKa TypepKa ValueData Source
IsoquinolineExperimental5.14[9]
1-BromoisoquinolinePredicted2.03[10][11]
3-BromoisoquinolinePredicted1.84[12]
4-BromoisoquinolinePredicted3.30[13]
5-BromoisoquinolineExperimental4.39[14]

2.2.4 Experimental Protocol: pKa Determination by Potentiometric Titration Potentiometric titration is a highly precise and standard method for pKa determination.[15] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

  • Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation:

    • Dissolve the brominated isoquinoline sample in water or a water/co-solvent mixture (if solubility is low) to a concentration of approximately 1 mM.

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[10]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the pH electrode.

    • For a basic compound like isoquinoline, first, acidify the solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.

    • Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition has stabilized. Continue until a high pH (e.g., pH 12) is reached.[11]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[16]

    • Perform at least three replicate titrations to ensure accuracy and reproducibility.[10]

Thermal and Physical Properties

The melting and boiling points are fundamental properties that indicate purity, stability, and the strength of intermolecular forces. For solids, a higher melting point often correlates with a more stable crystal lattice, which can negatively impact solubility.

2.3.1 Data Summary: Physical Properties of Bromoisoquinoline Isomers

CompoundMelting Point (°C)Boiling Point (°C)AppearanceData Source
1-Bromoisoquinoline43-47316 (Predicted)Low Melting Solid[11]
3-Bromoisoquinoline63-64316 (Predicted)Solid
4-Bromoisoquinoline40-43280-285Crystalline Solid
5-Bromoisoquinoline83-87N/AWhite Solid[17]
6-Bromoisoquinoline52-57 (monohydrate)N/ASolid
7-Bromoisoquinoline67-72N/ASolid
8-Bromoisoquinoline78-81N/AWhite to Yellow Powder[2]

2.3.2 Aqueous Solubility Quantitative experimental data for the aqueous solubility of brominated isoquinolines is sparse. However, a qualitative assessment can be made based on underlying principles. The parent isoquinoline has low solubility in water.[9] Bromination increases lipophilicity, which generally leads to a decrease in aqueous solubility. This effect can be compounded by the potential for stronger crystal packing forces (as suggested by the higher melting points of solid isomers compared to the parent), which requires more energy to overcome during dissolution.

Structural Properties: The Power of the Halogen Bond

Beyond simple steric and electronic effects, the bromine atom offers a unique tool for molecular design: the halogen bond (XB). This is a highly directional, attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[12]

The strength of the halogen bond increases down the group (I > Br > Cl > F).[17] In a C-Br bond, the electron density is pulled towards the carbon, creating a region of positive electrostatic potential on the outer face of the bromine atom, along the axis of the C-Br bond. This σ-hole can interact favorably with lone pairs of electrons on amino acid residues like serines, threonines, or the peptide backbone carbonyls.[6] This interaction can significantly contribute to binding affinity and selectivity, making brominated scaffolds highly valuable in rational drug design.

Caption: Halogen bond between a C-Br group and a carbonyl oxygen.

Integrated Physicochemical Profiling Workflow

A logical, iterative workflow is essential for efficiently characterizing novel brominated isoquinolines in a drug discovery setting. The goal is to build a comprehensive data package that informs structure-activity relationships (SAR) and guides subsequent design cycles.

Caption: A workflow for the physicochemical characterization of drug candidates.

Conclusion: Synthesizing Data for Application

The physicochemical properties of brominated isoquinolines are a complex interplay of the position-dependent electronic and steric effects of the bromine substituent. Bromination consistently increases lipophilicity and decreases basicity, with the magnitude of these changes being highly sensitive to the substitution pattern. These modifications directly impact solubility, membrane permeability, and the potential for specific drug-target interactions via halogen bonding. A thorough and early characterization of these core properties, using the robust methodologies outlined in this guide, is not merely a data collection exercise; it is a fundamental pillar of rational drug design, enabling project teams to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in developing novel isoquinoline-based therapeutics.

References

An In-depth Technical Guide to Isoquinoline Alkaloids and Their Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds that have been a cornerstone of pharmacology and medicinal chemistry for centuries.[1][2][3] Derived primarily from the amino acid tyrosine, these nitrogen-containing heterocyclic molecules exhibit a remarkable breadth of biological activities, ranging from potent analgesia to significant antimicrobial and anticancer effects.[1][2][4] This guide provides a comprehensive technical overview of isoquinoline alkaloids, designed for professionals in research and drug development. It delves into their core chemical structures, biosynthetic origins, and systematic classification. Furthermore, it offers an in-depth exploration of their key bioactivities, elucidating the underlying mechanisms of action for prominent members such as morphine, berberine, papaverine, and noscapine. To bridge theory with practice, this document includes detailed, step-by-step methodologies for the extraction, isolation, and bioactivity assessment of these compounds, aiming to equip researchers with the foundational knowledge and practical insights required to innovate in this dynamic field.

Chapter 1: Introduction to Isoquinoline Alkaloids

Definition and Core Chemical Structure

Isoquinoline alkaloids are a major group of alkaloids characterized by a core isoquinoline nucleus, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[2][5] The nitrogen atom in the pyridine ring imparts basic properties to these molecules, a defining characteristic of alkaloids.[5] The diversity within this family arises from variations in the substitution patterns on the isoquinoline core and the fusion of additional rings, leading to a wide array of complex structures.[1]

Significance in Natural Products and Medicinal Chemistry

Found predominantly in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Ranunculaceae (buttercup family), isoquinoline alkaloids have been utilized in traditional medicine for millennia.[3][6] The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment in pharmacology, unveiling the immense therapeutic potential of this chemical class.[1][7] Today, isoquinoline alkaloids and their synthetic derivatives are indispensable in modern medicine, serving as analgesics (morphine, codeine), antimicrobial agents (berberine), and anticancer therapeutics (noscapine).[1][2] Their complex scaffolds continue to inspire the design and synthesis of novel drugs.[8]

Overview of Biosynthesis

The biosynthesis of isoquinoline alkaloids is a complex enzymatic process that primarily originates from the amino acid L-tyrosine.[1][9][10] Tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[11][12] A crucial condensation step, catalyzed by norcoclaurine synthase (NCS), joins these two molecules to form (S)-norcoclaurine, the central precursor to virtually all isoquinoline alkaloids.[11] From this common intermediate, a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular rearrangements, generate the vast structural diversity observed in this alkaloid family.[10][11][12]

Chapter 2: Classification of Isoquinoline Alkaloids

The structural heterogeneity of isoquinoline alkaloids allows for their classification into several major subgroups based on their core skeletal framework.[6][13][14]

Alkaloid Class Core Structure Description Prominent Examples
Simple Isoquinolines The basic, unsubstituted or simply substituted isoquinoline ring.Salsoline, Mimosamycin
Benzylisoquinolines An isoquinoline core with a benzyl group typically attached at the C1 position.Papaverine, Reticuline
Phthalideisoquinolines Characterized by a lactone ring (phthalide) attached to the isoquinoline system.Noscapine
Protoberberines A tetracyclic ring system formed by the incorporation of the N-methyl group and a benzyl carbon into a new ring.Berberine, Palmatine
Morphinans A complex pentacyclic structure derived from the intramolecular cyclization of a benzylisoquinoline precursor.Morphine, Codeine, Thebaine
Aporphines Formed by intramolecular C-C phenol coupling of a benzylisoquinoline precursor, resulting in a tetracyclic system.Boldine, Glaucine
Bisbenzylisoquinolines Dimeric structures formed by the coupling of two benzylisoquinoline units.Tubocurarine, Berbamine

Chapter 3: Key Bioactivities and Mechanisms of Action

Isoquinoline alkaloids exhibit a wide spectrum of pharmacological effects. This section details the bioactivities of key representative compounds.[1][4][15]

Analgesic and Narcotic Properties (Morphinans)

Key Alkaloid: Morphine

Mechanism of Action: Morphine exerts its potent analgesic effects by acting as an agonist primarily at the μ (mu)-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[16][17][18] Binding of morphine to these receptors triggers a signaling cascade that leads to:

  • Presynaptic Inhibition: Inhibition of voltage-gated Ca2+ channels, which reduces the release of excitatory neurotransmitters like substance P and glutamate from nociceptive nerve terminals.

  • Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly rectifying K+ channels (GIRKs), leading to an efflux of K+ and hyperpolarization of the postsynaptic neuron, making it less likely to fire.[16][19]

This dual action effectively dampens the transmission of pain signals from the periphery to the brain.[19]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Morphine Morphine MuReceptor_pre μ-Opioid Receptor Morphine->MuReceptor_pre Binds G_protein_pre Gi/o Protein MuReceptor_pre->G_protein_pre Activates Ca_channel Ca²⁺ Channel G_protein_pre->Ca_channel Inhibits Vesicle Vesicle with Neurotransmitters (e.g., Substance P) Ca_channel->Vesicle Blocks Influx Release Neurotransmitter Release MuReceptor_post μ-Opioid Receptor G_protein_post Gi/o Protein MuReceptor_post->G_protein_post Activates K_channel K⁺ Channel G_protein_post->K_channel Opens Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization K⁺ Efflux Morphine_post Morphine Morphine_post->MuReceptor_post Binds

Caption: Morphine's dual mechanism of analgesia at the synapse.

Antimicrobial and Antiprotozoal Activity (Protoberberines)

Key Alkaloid: Berberine

Mechanism of Action: Berberine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[20] Its mechanisms are multi-faceted and include:

  • Inhibition of Cell Division: Berberine is known to inhibit the bacterial cell division protein FtsZ, which is a crucial component of the cytokinetic ring (Z-ring) in prokaryotes. Disruption of FtsZ polymerization prevents cell division and leads to bacterial filamentation and death.

  • DNA Intercalation and Topoisomerase Inhibition: Berberine can intercalate into DNA and inhibit topoisomerase enzymes, which are vital for DNA replication and repair, thereby disrupting essential cellular processes.[13]

  • Membrane Damage: It can disrupt the integrity of the cell membrane and inhibit membrane-bound enzymes.

Anticancer and Cytotoxic Effects

Key Alkaloids: Noscapine, Berberine

Mechanism of Action (Noscapine): Noscapine, a phthalideisoquinoline alkaloid, has emerged as a promising anticancer agent with low toxicity to normal cells.[21][22][23] Its primary mechanism involves the disruption of microtubule dynamics.[24][25] Unlike taxanes or vinca alkaloids, noscapine binds to tubulin and alters its conformation, leading to a prolonged mitotic arrest in cancer cells without significantly affecting the total microtubule polymer mass.[23][24] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[21][23][24]

Mechanism of Action (Berberine): Berberine induces apoptosis in cancer cells through multiple pathways.[26] It can activate the AMP-activated protein kinase (AMPK) pathway, which in turn can suppress cancer cell proliferation.[26][27] Additionally, berberine has been shown to:

  • Generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[13]

  • Down-regulate the expression of anti-apoptotic proteins like Bcl-2.[24]

  • Up-regulate the expression of pro-apoptotic proteins like Bax and caspases.[24]

G cluster_stimuli Apoptotic Stimuli cluster_pathway Cellular Response Noscapine Noscapine Microtubules Microtubule Dynamics Noscapine->Microtubules Disrupts Berberine Berberine Mitochondria Mitochondria Berberine->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Berberine->Bax Promotes Caspase9 Caspase-9 Microtubules->Caspase9 Activates via Mitotic Arrest Mitochondria->Caspase9 Releases Cytochrome c Bax->Mitochondria Forms Pores Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified apoptotic pathways induced by Noscapine and Berberine.

Cardiovascular Effects (Benzylisoquinolines)

Key Alkaloid: Papaverine

Mechanism of Action: Papaverine is a non-specific smooth muscle relaxant and vasodilator.[28][29] Its primary cardiovascular effect stems from its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of proteins that sequester intracellular calcium, leading to smooth muscle relaxation and vasodilation in coronary, cerebral, and peripheral arteries.[30] This action improves blood flow, especially in vessels affected by spasms.[29][30]

Chapter 4: Methodologies for Isolation and Analysis

The extraction and purification of isoquinoline alkaloids from natural sources is a critical first step for research and development.

Protocol: Acid-Base Extraction from Plant Matrices

This method leverages the basic nature of alkaloids to separate them from other neutral or acidic plant components.

Causality: Alkaloids contain a basic nitrogen atom that can be protonated in an acidic solution to form a water-soluble salt. Conversely, in a basic solution, they are deprotonated to their free-base form, which is soluble in organic solvents. This differential solubility is the basis for the separation.

Step-by-Step Methodology:

  • Maceration: Grind the dried plant material into a fine powder to increase surface area. Macerate the powder in an acidic aqueous solution (e.g., 5% HCl in water) for 24-48 hours. This protonates the alkaloids, converting them into their salt form and extracting them into the aqueous layer.

  • Filtration: Filter the mixture to remove the solid plant material (marc). The filtrate contains the alkaloid salts.

  • Basification: Slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) to the acidic filtrate until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free-base form, which will precipitate or become insoluble in the aqueous layer.

  • Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane or chloroform). Shake vigorously and allow the layers to separate. The uncharged alkaloid free-bases will partition into the organic layer.

  • Collection and Concentration: Collect the organic layer. Repeat the extraction process on the aqueous layer 2-3 times with fresh organic solvent to ensure complete recovery. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.

G Start Dried Plant Material Step1 1. Macerate with Acidic Water (e.g., HCl) Start->Step1 Step2 2. Filter Step1->Step2 Step3 3. Basify Filtrate (e.g., NH₄OH) Step2->Step3 Step4 4. Extract with Organic Solvent (e.g., CH₂Cl₂) Step3->Step4 Step5 5. Collect & Combine Organic Layers Step4->Step5 Step6 6. Dry & Evaporate Solvent Step5->Step6 End Crude Alkaloid Extract Step6->End

Caption: Workflow for acid-base extraction of alkaloids.

Chromatographic Separation and Purification

The crude extract is a mixture of different alkaloids and impurities. Chromatographic techniques are essential for isolating individual compounds.

  • Column Chromatography: Often used for initial, large-scale separation. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina). A solvent system (mobile phase) of increasing polarity is passed through the column, separating compounds based on their differential adsorption to the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and analysis. Reverse-phase HPLC (with a nonpolar stationary phase like C18 and a polar mobile phase) is commonly employed for alkaloid separation.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering clues about the molecular formula and structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its connectivity and stereochemistry.

Chapter 5: Evaluating Bioactivity: In Vitro and In Vivo Models

After isolation and identification, the biological activity of the purified alkaloid must be rigorously tested.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

Causality: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the purified isoquinoline alkaloid in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Chapter 6: Future Directions and Conclusion

The field of isoquinoline alkaloid research is vibrant and continues to evolve. Future research will likely focus on:

  • Semisynthetic Derivatives: Modifying the core structures of known bioactive alkaloids to enhance potency, reduce toxicity, and improve pharmacokinetic properties.[31]

  • Elucidation of Novel Mechanisms: Using advanced techniques like proteomics and genomics to uncover new cellular targets and signaling pathways.

  • Synergistic Combinations: Investigating the efficacy of isoquinoline alkaloids in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.[24]

References

Methodological & Application

Synthetic Routes to 5-Bromoisoquinolin-6-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust synthetic strategies for obtaining 5-bromoisoquinolin-6-amine and its derivatives, crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. Recognizing the challenges associated with direct functionalization of the isoquinoline core, this document emphasizes a strategic ring-synthesis approach, primarily leveraging the Pomeranz–Fritsch reaction. We provide an in-depth analysis of the synthetic landscape, causality behind experimental choices, and detailed, step-by-step protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently construct this valuable molecular framework.

Introduction: The Significance of the this compound Scaffold

The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The specific substitution pattern of this compound offers a unique combination of functionalities. The bromine atom at the C-5 position serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] The amino group at the C-6 position provides a site for amide bond formation, sulfonylation, and other derivatizations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthesis of specifically substituted isoquinolines, however, is not always straightforward. Direct electrophilic substitution on the isoquinoline ring often leads to a mixture of regioisomers, complicating purification and reducing overall yield. For instance, the nitration of 5-bromoisoquinoline, a potential precursor, has been shown to predominantly yield the 5-bromo-8-nitroisoquinoline isomer, making a simple nitration-reduction sequence to the desired 6-amino product unfeasible.[3][4] Therefore, a more regiocontrolled synthetic strategy is paramount.

This guide will focus on a robust and adaptable ring-synthesis approach, the Pomeranz–Fritsch reaction, to construct the this compound core from readily available starting materials. We will also briefly discuss a potential, albeit less precedented, direct amination approach via the Buchwald-Hartwig reaction.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached from two main retrosynthetic perspectives:

  • Route A: Ring Synthesis (Pomeranz–Fritsch Reaction): This is the recommended and most reliable approach. The isoquinoline ring is constructed from a pre-functionalized benzene derivative, ensuring the correct placement of the bromo and amino (or a precursor) groups.

  • Route B: Direct Amination (Buchwald-Hartwig Amination): This approach involves the direct palladium-catalyzed amination of a 5-bromoisoquinoline precursor. While theoretically plausible, this route lacks specific literature precedent for amination at the C-6 position and may present challenges in regioselectivity and optimization.

This guide will primarily detail the protocols for Route A, as it offers a more predictable and controlled synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Route A: Pomeranz–Fritsch Ring Synthesis

Pomeranz-Fritsch_Route cluster_0 Precursor Synthesis cluster_1 Isoquinoline Ring Formation cluster_2 Final Product Formation 3-Bromo-4-nitrobenzaldehyde 3-Bromo-4-nitrobenzaldehyde Schiff_Base Schiff Base Intermediate 3-Bromo-4-nitrobenzaldehyde->Schiff_Base Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal->Schiff_Base Cyclization Pomeranz-Fritsch Cyclization Schiff_Base->Cyclization 5-Bromo-6-nitroisoquinoline 5-Bromo-6-nitroisoquinoline Cyclization->5-Bromo-6-nitroisoquinoline Reduction Nitro Group Reduction 5-Bromo-6-nitroisoquinoline->Reduction Target_Molecule This compound Reduction->Target_Molecule

Caption: Pomeranz–Fritsch synthesis of this compound.

Route B: Buchwald-Hartwig Amination (Conceptual)

Buchwald-Hartwig_Route 5-Bromoisoquinoline 5-Bromoisoquinoline Buchwald_Hartwig Buchwald-Hartwig Amination 5-Bromoisoquinoline->Buchwald_Hartwig Ammonia_Equivalent Ammonia Equivalent (e.g., Benzophenone imine) Ammonia_Equivalent->Buchwald_Hartwig Target_Molecule This compound Buchwald_Hartwig->Target_Molecule

References

Application Notes and Protocols: 5-Bromoisoquinolin-6-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromoisoquinolin-6-amine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the isoquinoline scaffold is a privileged heterocyclic motif. This compound emerges as a highly valuable and strategically differentiated building block. Its utility is anchored in its unique trifunctional nature: a nucleophilic amino group at the C-6 position, a reactive bromine atom at the C-5 position, and the inherent electronic properties of the isoquinoline core. This specific arrangement allows for sequential and site-selective functionalization, making it an ideal starting material for constructing complex molecular architectures.

The bromine atom serves as a robust handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl groups to build molecular complexity.[1][2] Simultaneously, the amino group at the adjacent position can act as a potent nucleophile, a directing group, or a key pharmacophoric element, often crucial for establishing interactions with biological targets like the hinge region of protein kinases.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in organic synthesis. We will delve into core synthetic strategies, provide detailed, field-proven protocols for key transformations, and explain the causality behind experimental choices to ensure reproducible and scalable success.

Section 1: Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound stems from the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern C-C and C-N bond formation, prized for their functional group tolerance and broad substrate scope.[2][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7] For this compound, this reaction provides a direct route to 5-aryl or 5-heteroarylisoquinolin-6-amine derivatives, which are key scaffolds in many kinase inhibitors.[3][8]

Causality Behind the Protocol: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][9] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and promote the key steps of the cycle. A base is required to activate the boronic acid for the transmetalation step.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-Arylisoquinolin-6-amine derivatives from this compound and various arylboronic acids.

Reaction Scheme: Suzuki Reaction Scheme (Note: Image is a placeholder for the reaction scheme)

Materials and Reagents:

ReagentCAS NumberMolecular WeightRole
This compound134892-45-8223.07 g/mol Starting Material
Arylboronic AcidVariesVariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64 g/mol Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Base
1,4-Dioxane123-91-188.11 g/mol Solvent
Water (degassed)7732-18-518.02 g/mol Co-solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is essential for the base to be effective and to facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-arylisoquinolin-6-amine.[10]

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvents (Dioxane/H2O) inert->solvent heat Heat Reaction (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[5][11] This reaction dramatically expands the synthetic utility of this compound, allowing for the creation of complex diamine structures that are otherwise difficult to access.

Causality Behind the Protocol: The mechanism is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[5][11] The coordinated amine is then deprotonated by a base to form a palladium-amido intermediate. The final, and often rate-limiting, step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) is crucial as they accelerate both the oxidative addition and, more importantly, the reductive elimination step, preventing side reactions like beta-hydride elimination.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of this compound with various primary or secondary amines.

Reaction Scheme: Buchwald Reaction Scheme (Note: Image is a placeholder for the reaction scheme)

Materials and Reagents:

ReagentCAS NumberMolecular WeightRole
This compound134892-45-8223.07 g/mol Starting Material
Primary/Secondary AmineVariesVariesCoupling Partner
Pd₂(dba)₃51364-51-3915.72 g/mol Palladium Pre-catalyst
Xantphos161265-03-8578.62 g/mol Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol Base
Toluene (anhydrous, degassed)108-88-392.14 g/mol Solvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. The high temperature is necessary to drive the catalytic cycle, particularly the reductive elimination step.

  • Monitoring: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to ambient temperature.

  • Work-up: Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-(amino)isoquinolin-6-amine derivative.[13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) ox_add [Ar-Pd(II)(Br)]L pd0->ox_add Oxidative Addition amine_coord [Ar-Pd(II)(Br)(HNR'R'')]L ox_add->amine_coord Amine Coordination deprotonation [Ar-Pd(II)(NR'R'')]L amine_coord->deprotonation Deprotonation (Base) deprotonation->pd0 Reductive Elimination product Ar-NR'R'' deprotonation->product ar_br Ar-Br ar_br->ox_add amine HNR'R'' amine->amine_coord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Section 2: Application in Medicinal Chemistry - Kinase Inhibitor Synthesis

The 5,6-disubstituted isoquinoline framework is a cornerstone in the design of protein kinase inhibitors.[14] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[3] this compound serves as an excellent starting point for generating libraries of potential kinase inhibitors through the sequential application of the cross-coupling reactions described above.

For instance, a Suzuki-Miyaura coupling at the C-5 position can introduce a group that interacts with the solvent-exposed region of the kinase active site, while the C-6 amino group can be acylated or further functionalized to interact with the critical hinge region, a key determinant of binding affinity.[4]

Kinase_Inhibitor_Scaffold start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst intermediate 5-Arylisoquinolin-6-amine suzuki->intermediate functionalization N-Functionalization (e.g., Acylation) intermediate->functionalization Acyl Chloride, Base final_product Kinase Inhibitor Candidate functionalization->final_product

Caption: Synthetic strategy for kinase inhibitors from the title compound.

Conclusion

This compound is a powerful and versatile building block whose full potential is realized through modern synthetic methodologies. Its strategically placed functional groups allow for precise and sequential modifications, primarily through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and insights provided herein serve as a practical guide for researchers to effectively utilize this compound in the synthesis of complex molecules, particularly for the discovery and development of novel therapeutics such as kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a wide array of natural products, particularly isoquinoline alkaloids, which have been utilized in traditional medicine for centuries.[2][3] In modern drug discovery, isoquinoline derivatives are integral to the development of pharmaceuticals with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4] The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a molecule's biological activity and physicochemical properties.

5-Bromoisoquinolin-6-amine is a key synthetic intermediate, poised for diversification through modern synthetic methodologies. The presence of a bromine atom at the C5 position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1] The adjacent amino group at the C6 position can modulate the electronic properties of the aromatic system and may influence the reactivity of the C-Br bond. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to this versatile building block.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic synthesis. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) complex inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, and Stille reactions) or Coordination/Deprotonation (for Buchwald-Hartwig amination) or Migratory Insertion (for Heck reaction): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The newly formed C-C or C-X bond is created as the desired product is expelled from the palladium complex, regenerating the active palladium(0) catalyst.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between an organoboron species (typically a boronic acid or its ester) and an organic halide.[5] This reaction is instrumental for the synthesis of biaryl and vinyl-substituted isoquinolines, which are prevalent motifs in pharmacologically active compounds.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of this compound to a Pd(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is typically facilitated by a base. Reductive elimination then yields the 5-substituted isoquinolin-6-amine and regenerates the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and promote the elementary steps of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OR)₂) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_Ar_R ReductElim Reductive Elimination PdII_Ar_R->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product ArBr This compound BoronicAcid Organoboron Reagent (R-B(OR)₂) Base Base (e.g., K₂CO₃)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) under the inert atmosphere.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O90-10075-95
PdCl₂(dppf)-Cs₂CO₃1,4-Dioxane80-10080-98
Pd₂(dba)₃XPhosK₃PO₄Toluene100-11085-99
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-9070-90

Note: These conditions are representative and may require optimization for this compound and specific boronic acid partners.

II. Heck Reaction: Synthesis of Alkenyl-Substituted Isoquinolines

The Heck reaction provides a direct method for the synthesis of substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][7] This transformation is particularly useful for introducing vinyl groups at the C5 position of the isoquinoline core.

Mechanistic Rationale

The Heck reaction begins with the oxidative addition of this compound to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired alkenyl-substituted isoquinoline and a hydridopalladium(II) complex. The final step is the regeneration of the Pd(0) catalyst by the action of a base.

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar MigInsert Migratory Insertion (Alkene) PdII_Ar->MigInsert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)(Br)L₂ MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product PdH H-Pd(II)(Br)L₂ BetaElim->PdH BaseRegen Base PdH->BaseRegen BaseRegen->Pd0 ArBr This compound Alkene Alkene Base Base (e.g., Et₃N)

Figure 2: Simplified Catalytic Cycle of the Heck Reaction.
Protocol: General Procedure for Heck Reaction

  • In a reaction tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and a ligand (e.g., PPh₃, P(o-tol)₃) if necessary.

  • Add a degassed solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃; 2.0-3.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-12060-85
PdCl₂(PPh₃)₂-K₂CO₃NMP120-14065-90
Pd₂(dba)₃P(o-tol)₃Cs₂CO₃Acetonitrile100-11070-95

Note: These conditions are representative and may require optimization for this compound and specific alkene partners.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][9][10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle from the terminal alkyne, the copper(I) salt, and the amine base. Reductive elimination from the palladium(II) intermediate furnishes the 5-alkynylisoquinolin-6-amine and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_Alkynyl Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Ar_Alkynyl ReductElim Reductive Elimination PdII_Ar_Alkynyl->ReductElim ReductElim->Pd0 Product Ar-C≡CR ReductElim->Product CuX Cu(I)X AlkyneCoord Coordination (R-C≡CH) CuX->AlkyneCoord Cu_Alkyne [R-C≡CH---Cu(I)X] AlkyneCoord->Cu_Alkyne Deprotonation Deprotonation (Base) Cu_Alkyne->Deprotonation Cu_Acetylide R-C≡C-Cu(I) Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation ArBr This compound Alkyne Terminal Alkyne (R-C≡CH) Base Amine Base

Figure 3: Simplified Catalytic Cycles of the Sonogashira Coupling.
Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Conditions
Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C) Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF60-8080-95
Pd(PPh₃)₄CuIDIPEATHFRT-5075-90
Pd(OAc)₂/PPh₃CuIEt₃NAcetonitrile50-7070-90

Note: These conditions are representative and may require optimization for this compound and specific alkyne partners.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is highly valuable for the preparation of N-aryl and N-heteroaryl derivatives of 5-aminoisoquinoline.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine coupling partner. Deprotonation by a strong base generates a palladium-amido intermediate, which then undergoes reductive elimination to afford the desired N-substituted 5-aminoisoquinoline and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar AmineCoord Amine Coordination (R₂NH) PdII_Ar->AmineCoord PdII_Amine [Ar-Pd(II)(Br)(R₂NH)L₂] AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L₂ Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Product Ar-NR₂ ReductElim->Product ArBr This compound Amine Amine (R₂NH) Base Strong Base (e.g., NaOtBu)

Figure 4: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Palladium Precatalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene90-11070-95
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100-12075-98
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH80-10080-99

Note: These conditions are representative and may require optimization for this compound and specific amine partners. The presence of the free amino group at the C6 position might necessitate the use of a protecting group strategy.

V. Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide or triflate, catalyzed by palladium.[13][14] A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents.

Mechanistic Rationale

Similar to other cross-coupling reactions, the Stille coupling initiates with the oxidative addition of this compound to a Pd(0) catalyst. The crucial step is the transmetalation of the organic group from the organostannane to the Pd(II) center. This step is often the rate-determining step and can be accelerated by the use of additives. Reductive elimination then affords the 5-substituted isoquinolin-6-amine and regenerates the Pd(0) species.

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)(Br)L₂ OxAdd->PdII_Ar Transmetalation Transmetalation (R-SnR'₃) PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_Ar_R ReductElim Reductive Elimination PdII_Ar_R->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product ArBr This compound Organostannane Organostannane (R-SnR'₃)

Figure 5: Simplified Catalytic Cycle of the Stille Coupling.
Protocol: General Procedure for Stille Coupling

  • To a reaction vessel, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a degassed solvent (e.g., toluene, DMF, or THF).

  • Additives such as CuI or LiCl can be included to facilitate the transmetalation step.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Stille Coupling Conditions
Palladium Catalyst Additive Solvent Temperature (°C) Typical Yield (%)
Pd(PPh₃)₄-Toluene100-11070-90
PdCl₂(PPh₃)₂CuIDMF80-10075-95
Pd₂(dba)₃/P(fur)₃LiClTHF60-8080-98

Note: These conditions are representative and may require optimization for this compound and specific organostannane partners. Organotin compounds are toxic and should be handled with appropriate safety precautions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized isoquinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—provide a powerful toolkit for medicinal chemists and researchers to access novel chemical matter. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive starting point for the successful application of these transformative reactions.

References

Application Notes and Protocols: The Use of 5-Bromoisoquinolin-6-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The human kinome, comprising over 500 protein kinases, represents a class of high-value targets in modern drug discovery.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[3]

Within the vast chemical space of potential inhibitors, certain heterocyclic structures have emerged as "privileged scaffolds"—frameworks that are capable of binding to multiple biological targets with high affinity.[4][5] The isoquinoline core is one such scaffold, found in a wide array of natural products and synthetic therapeutic agents.[4][6][7] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing molecules that can fit into the ATP-binding pocket of kinases.[8]

This application note focuses on 5-Bromoisoquinolin-6-amine , a strategically functionalized intermediate designed for the efficient synthesis of diverse kinase inhibitor libraries. The presence of two distinct, orthogonally reactive sites—a bromine atom at the C-5 position and an amine group at the C-6 position—allows for selective, stepwise modifications. This dual functionality enables researchers to rapidly generate analogues with varied substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties and Reactivity Profile

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name 6-bromoisoquinolin-5-amine
CAS Number 850198-02-6[9]
Molecular Formula C₉H₇BrN₂[9]
Molecular Weight 223.07 g/mol [9]
Appearance Solid
Solubility Soluble in polar organic solvents like DMSO and DMF
Storage Store at room temperature in a dark place under an inert atmosphere[10]

The synthetic utility of this compound is derived from the distinct reactivity of its two functional groups:

  • The C-5 Bromo Group: This site is primed for transition metal-catalyzed cross-coupling reactions. Its position on the isoquinoline ring allows for the introduction of aryl, heteroaryl, or alkyl groups, which can be used to probe deep into the kinase active site or enhance pharmacokinetic properties.

  • The C-6 Amino Group: The primary amine is a versatile nucleophile and a key hydrogen bond donor.[11] It can be readily acylated, sulfonylated, or used as a handle for further elaboration, often interacting with the "hinge" region of the kinase ATP-binding site.

Diagram 1: Key reactive sites of this compound.

Application Focus: A Scaffold for Targeting Protein Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating cellular processes. Kinase inhibitors typically function by competing with ATP for binding in a pocket known as the active site. The isoquinoline scaffold is particularly well-suited to serve as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.

This scaffold has been successfully employed to develop inhibitors for various kinases, including Rho-associated kinase (ROCK), which is implicated in cardiovascular diseases.[12] The ability to systematically modify the this compound core allows for the fine-tuning of potency and selectivity against specific kinase targets.

G cluster_pathway MAPK Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Isoquinoline-based Kinase Inhibitor inhibitor->raf Inhibition

Diagram 2: Inhibition of a representative kinase signaling pathway.

Synthetic Protocols: Building Diversity

The following protocols provide robust, field-proven methods for the derivatization of this compound. They are designed as starting points and may be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Bond Formation at the C-5 Position

The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming carbon-carbon bonds, essential for extending the molecular scaffold.[13] This protocol details the coupling of an arylboronic acid to the C-5 position.

Objective: To synthesize a 5-aryl-isoquinolin-6-amine derivative.

Reagents & Materials
This compound (1.0 eq)
Arylboronic acid (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[14]
Potassium Carbonate (K₂CO₃) (2.0 eq)
1,4-Dioxane (Anhydrous)
Water (Degassed)
Schlenk flask or microwave vial
Standard workup and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-isoquinolin-6-amine product.

G A 1. Reagent Setup (Flask, Reactants, Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents (Dioxane/Water) B->C D 4. Heat and Stir (90 °C, 12-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Aqueous Workup (Cool, Dilute, Wash) E->F Reaction Complete G 7. Isolate Crude Product (Dry & Concentrate) F->G H 8. Purify (Column Chromatography) G->H I Characterized Product H->I

Diagram 3: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig C-N Bond Formation at the C-5 Position

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds, critical for installing the aniline-type fragments often required for kinase hinge binding.[15][16]

Objective: To synthesize a 5-(arylamino)-isoquinolin-6-amine derivative.

Reagents & Materials
This compound (1.0 eq)
Aniline or secondary amine (1.2 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
Sodium tert-butoxide (NaOtBu) (1.4 eq)
Toluene (Anhydrous, Degassed)
Schlenk flask
Standard workup and purification supplies

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask.

  • Reactant Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.

  • Isolation: Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the target compound.

G A 1. Catalyst Setup (Inert) (Flask, Pd₂(dba)₃, Xantphos, NaOtBu) B 2. Add Reactants (Bromo-isoquinoline, Amine) A->B C 3. Add Anhydrous Solvent (Toluene) B->C D 4. Heat and Stir (110 °C, 16-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Reaction Incomplete F 6. Workup & Filtration (Cool, Dilute, Filter via Celite) E->F Reaction Complete G 7. Isolate Crude Product (Wash, Dry, Concentrate) F->G H 8. Purify (Column Chromatography) G->H I Characterized Product H->I

Diagram 4: Experimental workflow for the Buchwald-Hartwig amination protocol.

Summary of Reaction Conditions

The choice of reaction is dictated by the desired bond formation. The following table summarizes typical conditions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-C (Aryl-Aryl)C-N (Aryl-Amine)
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃
Ligand dppf (integral to catalyst)Xantphos
Base K₂CO₃ (Inorganic, milder)NaOtBu (Organic, strong)
Solvent 1,4-Dioxane / WaterToluene (Anhydrous)
Temperature 80-100 °C90-110 °C

Conclusion

This compound is a high-utility, strategically designed building block for medicinal chemistry and drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point for synthesizing diverse libraries of kinase inhibitors. The robust palladium-catalyzed protocols detailed herein enable the systematic exploration of chemical space around the privileged isoquinoline scaffold, accelerating the journey from hit identification to lead optimization.

References

Application Notes and Protocols for N-Alkylation of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N-Alkylation of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The specific functionalization of this scaffold is paramount in modulating biological activity. 5-Bromoisoquinolin-6-amine is a particularly valuable building block, offering multiple reaction sites for diversification. The primary amino group at the C-6 position is a prime target for N-alkylation, a key transformation for introducing substituents that can influence a molecule's potency, selectivity, solubility, and metabolic stability.[1]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of this compound. We will delve into the rationale behind various synthetic strategies, offering field-proven insights to enable researchers to select and execute the most appropriate method for their specific research goals. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Chemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the starting material's properties and hazards is essential.

Table 1: Physicochemical Properties of this compound (and related compounds)

PropertyValue/InformationSource
Molecular FormulaC₉H₇BrN₂[2]
AppearanceTypically a solid at room temperature[2]
SolubilityLikely exhibits moderate solubility in polar organic solvents[2]
ReactivityThe amino group is nucleophilic, and the bromine atom can participate in cross-coupling reactions.[2][3]

Safety Precautions:

This compound and related halogenated aromatic compounds should be handled with care, as they can pose health and environmental risks.[2] Always consult the Safety Data Sheet (SDS) for the specific reagent being used.[4][5][6] General safety protocols include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Handling: Avoid contact with skin and eyes.[5] In case of contact, rinse immediately and thoroughly with water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[4]

Strategic Approaches to N-Alkylation

The choice of N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. Here, we discuss three primary methods:

  • Direct N-Alkylation with Alkyl Halides: This is a classical and straightforward approach.[7] The amine is deprotonated with a base to enhance its nucleophilicity, followed by reaction with an electrophilic alkyl halide. While simple, this method can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[8] Careful control of stoichiometry and reaction conditions is crucial.[9]

  • Reductive Amination: This powerful and versatile method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[10][11] Reductive amination is highly efficient for the synthesis of secondary and tertiary amines and generally avoids the issue of over-alkylation.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls.[10]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the formation of C-N bonds and is particularly effective for the arylation and alkylation of amines.[12][13] While typically used to couple amines with aryl halides, variations of this methodology can be adapted for N-alkylation. A significant advantage of this method is its broad substrate scope and functional group tolerance.[12] For the N-alkylation of this compound, this approach would involve coupling with an appropriate alkyl partner. A highly relevant study on the kiloscale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile provides a strong foundation for this approach.[14]

The following sections will provide detailed protocols for the most promising of these methods for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the direct mono-N-alkylation of this compound using an alkyl bromide as the alkylating agent. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., DMF) B Add base (e.g., NaH or K₂CO₃) under inert atmosphere A->B C Stir for deprotonation B->C D Add alkyl bromide dropwise at 0 °C C->D E Allow to warm to room temperature and stir for 2-12 h D->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction with water or saturated NH₄Cl F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the direct N-alkylation of this compound.

Materials and Reagents:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1 M. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Alternatively, a milder base such as potassium carbonate (2-3 eq) can be used. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution or water. Dilute with water and extract the aqueous layer with ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of this compound with an aldehyde via reductive amination.

Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve this compound and aldehyde in solvent (e.g., DCE or MeOH) B Add acetic acid (catalytic) A->B C Stir at room temperature for 1-2 h B->C D Add reducing agent (e.g., NaBH(OAc)₃) portion-wise C->D E Stir at room temperature for 2-16 h D->E F Monitor reaction by TLC or LC-MS E->F G Quench with saturated aqueous NaHCO₃ F->G H Extract with an organic solvent (e.g., CH₂Cl₂) G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the reductive amination of this compound.

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., benzaldehyde, acetaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1-1.5 eq), and anhydrous DCE (or MeOH) to a concentration of 0.1-0.2 M. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: NaBH(OAc)₃ is moisture-sensitive.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes.

  • Isolation: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired N-alkylated product.

Protocol 3: Buchwald-Hartwig Amination

This protocol is adapted from a successful kiloscale synthesis of a related compound and represents a robust method for C-N bond formation.[14]

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA_complex [L₂(Br)Pd(II)-Ar] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [L₂(Br)Pd(II)(Ar)(RNH₂)]⁺ OA_complex->Amine_coord Amine Coordination (RNH₂) Amido_complex [L₂Pd(II)(Ar)(RNH)] Amine_coord->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NHR Amido_complex->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq) to an oven-dried Schlenk tube or flask.

  • Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the tube or flask and heat the reaction mixture to 80-120 °C. Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound derivatives should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

Table 2: Common Issues and Solutions in N-Alkylation Reactions

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently active base or deprotonationUse a stronger base (e.g., NaH). Ensure anhydrous conditions.
Inactive catalyst (Buchwald-Hartwig)Use fresh catalyst and ligand. Ensure proper inert atmosphere technique.
Low reaction temperatureIncrease the reaction temperature.
Formation of multiple products (over-alkylation) Use of excess alkylating agentUse a 1:1 or slight excess of the amine to the alkylating agent. Add the alkylating agent slowly.
Reaction conditions too harshUse a milder base or lower the reaction temperature.
Decomposition of starting material or product High temperatureLower the reaction temperature.
Incompatible solvent or baseScreen different solvents and bases.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of several robust methods, including direct alkylation, reductive amination, and Buchwald-Hartwig amination, complete with step-by-step protocols. By understanding the principles behind each method and adhering to careful experimental technique, researchers can successfully synthesize a diverse range of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.

References

Advanced Application Notes on Brominated Isoquinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The strategic introduction of bromine atoms onto this scaffold serves as a powerful tool for modulating physicochemical properties and enhancing biological potency. This guide provides an in-depth exploration of the applications of brominated isoquinolines, focusing on their roles as anticancer, antimicrobial, and neuroprotective agents. We will delve into the mechanisms of action, present comparative biological data, and provide detailed, field-proven protocols for their synthesis and evaluation.

Introduction: The Significance of the Brominated Isoquinoline Scaffold

The isoquinoline framework is a versatile heterocyclic motif found in a vast number of bioactive alkaloids.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. Halogenation, particularly bromination, is a key strategy in drug design for several reasons:

  • Modulation of Lipophilicity: Bromine increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the pKa of nearby functionalities and influence metabolic stability.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with biological macromolecules (e.g., proteins, nucleic acids), thereby increasing binding affinity and selectivity.

  • Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation can block that pathway, increasing the compound's half-life.

These attributes make brominated isoquinolines a highly attractive class of compounds for tackling complex diseases, from drug-resistant cancers to neurodegenerative disorders.[2][3]

Synthesis of Brominated Isoquinoline Precursors

The development of novel therapeutics relies on efficient and scalable synthetic routes. Brominated isoquinolines are valuable building blocks for creating diverse chemical libraries.[4][5] Electrophilic bromination of the isoquinoline core is a common strategy.

Protocol 2.1: Regioselective Synthesis of 5-Bromoisoquinoline

This protocol describes the regioselective monobromination of isoquinoline at the C-5 position using N-bromosuccinimide (NBS) in a strong acid medium, a method that minimizes the formation of difficult-to-separate isomers.[4][6]

Rationale: In concentrated sulfuric acid, the isoquinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. This directs the bromination to the more activated benzene ring, with a strong preference for the C-5 position. Maintaining a low temperature is crucial to suppress the formation of byproducts.[4]

Materials:

  • Isoquinoline (97%)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Dry Ice/Acetone Bath

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard Glassware (three-necked flask, thermometer, mechanical stirrer, addition funnel)

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (340 mL) and cool to 0°C in an ice bath.[4]

  • Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) via the addition funnel, ensuring the internal temperature is maintained below 30°C.[4]

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.[4]

  • Addition of NBS: Add NBS (76.4 g, 429 mmol) in small portions to the vigorously stirred solution. Carefully maintain the internal temperature between -26°C and -22°C during the addition.[4]

  • Reaction: Stir the suspension for 2 hours at -22°C, then for an additional 3 hours at -18°C.[4]

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 2 kg).

  • Basification: Slowly neutralize the acidic solution by adding 10 M NaOH solution. Monitor the pH and temperature, keeping the mixture cool with an ice bath. Basify to a pH of ~9-10.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 250 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (200 mL) followed by brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-bromoisoquinoline.[4]

Application I: Anticancer Agents

The isoquinoline scaffold is a cornerstone in the development of anticancer drugs. The marine natural product Ecteinascidin 743 (ET-743, Trabectedin), which contains complex tetrahydroisoquinoline units, is approved for treating soft tissue sarcomas, highlighting the therapeutic potential of this class.[7][8] Synthetic brominated isoquinolines have shown significant promise by targeting key cellular processes like DNA replication and apoptosis.[2][9]

Mechanism of Action: DNA Damage and Apoptosis Induction

Many brominated quinoline and isoquinoline derivatives exert their anticancer effects through a multi-pronged approach:

  • Topoisomerase I Inhibition: Some compounds can bind to and stabilize the covalent complex between Topoisomerase I and DNA.[2][10] This prevents the re-ligation of the DNA strand, leading to double-strand breaks during replication and ultimately, cell death.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by downregulating Inhibitor of Apoptosis Proteins (IAPs) like XIAP and survivin.[11] This promotes the activation of caspases, the executioner enzymes of apoptosis.

Below is a simplified representation of a potential apoptosis induction pathway.

apoptosis_pathway drug Brominated Isoquinoline iap IAP Proteins (XIAP, survivin) drug->iap Inhibition cas9 Pro-Caspase-9 iap->cas9 active_cas9 Active Caspase-9 cas9->active_cas9 Activation cas3 Pro-Caspase-3 active_cas3 Active Caspase-3 cas3->active_cas3 Activation active_cas9->cas3 parp PARP active_cas3->parp apoptosis Apoptosis active_cas3->apoptosis cleaved_parp Cleaved PARP (Inactive) parp->cleaved_parp Cleavage

Caption: Simplified pathway of apoptosis induction by a brominated isoquinoline.

Comparative Cytotoxicity Data

The potency of these compounds is often evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Compound ID/NameCancer Cell LineIC₅₀ (µM)Reference CompoundSource(s)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat Glioblastoma)15.45-FU (>240)[2]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (Cervical Cancer)26.45-FU (>240)[2]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (Colon Adenocarcinoma)15.05-FU (>240)[2]
6,8-dibromo-5-nitroquinoline (17)HeLa (Cervical Cancer)24.15-FU (>240)[2]
6,8-dibromo-5-nitroquinoline (17)HT29 (Colon Adenocarcinoma)26.25-FU (>240)[2]
6,8-dibromo-4(3H)quinazolone deriv. (XIIIb)MCF-7 (Breast Cancer)1.7 µg/mLDoxorubicin[9]
Protocol 3.1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, which is a proxy for cytotoxicity.[9]

Rationale: Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is read on a spectrophotometer.[12]

Materials:

  • Human cancer cell line (e.g., HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Humidified 5% CO₂ incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the brominated isoquinoline compounds in complete medium. The final concentration of the DMSO vehicle should be kept constant and low (<0.5%).[13]

  • Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include wells for "vehicle control" (medium + DMSO) and "untreated control" (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.[13]

  • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to fit a dose-response curve and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Application II: Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a global health crisis. Isoquinolines have been investigated as a source of novel antimicrobial agents.[14][15] Halogenation, including bromination, has been shown to be a viable strategy for enhancing the antibacterial activity of quinolone-based compounds.[16]

Mechanism of Action

While mechanisms for many novel compounds are still under investigation, potential modes of action for isoquinoline-based antimicrobials include:

  • Cell Wall Biosynthesis Disruption: Some compounds perturb the synthesis of the bacterial cell wall.[17]

  • Nucleic Acid Synthesis Inhibition: Interference with DNA or RNA synthesis is another potential mechanism.[17]

  • Inhibition of Quorum Sensing: Some quinolones can interfere with bacterial communication systems (quorum sensing), which are essential for virulence and biofilm formation.[16]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Rationale: This assay tests the ability of a compound to inhibit bacterial growth in a liquid medium. By using a two-fold serial dilution of the compound, a precise MIC value can be determined, providing a quantitative measure of its potency.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC is the well with the lowest concentration that has an OD similar to the sterility control (well 12).

Application III: Neuroprotective Agents & Kinase Inhibitors

Isoquinoline alkaloids have demonstrated significant neuroprotective potential, offering hope for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3][18] The mechanism often involves the inhibition of specific protein kinases that play a role in neuronal apoptosis and inflammation.

Mechanism of Action: Casein Kinase 1 (CK1) Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in regulating numerous cellular processes. Aberrant CK1 activity is implicated in neurodegenerative disorders and certain cancers.[19][20] The isoquinoline derivative CKI-7 was one of the first identified inhibitors of CK1.[19] By inhibiting CK1, these compounds can disrupt pathological signaling pathways, thereby protecting neurons from damage.[21][22]

ck1_pathway cluster_0 Pathological Signaling CK1 Casein Kinase 1 (CK1δ/ε) Substrate Downstream Substrate (e.g., Tau, β-catenin) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Neurodegeneration Neurodegeneration / Tumor Progression pSubstrate->Neurodegeneration Inhibitor Brominated Isoquinoline (e.g., CKI-7 analog) Inhibitor->CK1 Inhibition

Caption: Inhibition of a CK1-mediated signaling pathway by an isoquinoline derivative.

Protocol 5.1: In Vitro Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay to measure the activity of a kinase and the inhibitory potential of test compounds.

Rationale: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. Kinase activity consumes ATP; therefore, lower ATP levels (and lower luminescence) correspond to higher kinase activity. An effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Recombinant human kinase (e.g., CK1δ)

  • Kinase substrate (specific to the enzyme)

  • Kinase reaction buffer (containing Mg²⁺)

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of a white, opaque plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the reaction buffer. Add this mix to the wells containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • Detection: Add the ATP detection reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to the positive and negative controls. Plot percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Brominated isoquinolines represent a versatile and potent class of molecules with significant therapeutic potential. Their applications as anticancer, antimicrobial, and neuroprotective agents are well-supported by a growing body of evidence. The strategic use of bromine substitution allows for fine-tuning of pharmacological properties, leading to compounds with enhanced potency and selectivity. Future research will likely focus on developing isoform-selective kinase inhibitors, overcoming drug resistance mechanisms in cancer and infectious diseases, and exploring novel brominated isoquinoline scaffolds with improved drug-like properties for clinical development.

References

Application Notes and Protocols for the Suzuki Coupling of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1][2][3] Its power lies in the efficient and versatile construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.[4] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, proving indispensable for creating biaryl and heteroaryl structures prevalent in pharmacologically active molecules.[4][5][6]

5-Bromoisoquinolin-6-amine is a valuable heterocyclic building block. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive bromine atom at the 5-position and a primary amine at the 6-position offers strategic handles for further functionalization. Specifically, the bromine atom is an ideal electrophilic partner for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This guide provides a detailed experimental procedure for the Suzuki coupling of this compound, with a focus on the rationale behind the choice of reagents and conditions, potential challenges, and troubleshooting strategies.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki coupling mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle involves three primary steps:[2][5][7]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron species is transferred to the Palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic partners on the Palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Palladium(0) species, which then re-enters the catalytic cycle.[5][6]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) center ArPdR Ar-Pd(II)L2-R' ArPdX->ArPdR Transmetalation (R'-B(OR)2 + Base) ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Amino-Substituted Heterocycles

The presence of the primary amine group on the this compound substrate introduces a specific challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, acting as a ligand and potentially inhibiting its catalytic activity.[8][9] This can lead to low or no conversion of the starting material. To overcome this, careful selection of the catalyst system, particularly the ligand, is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired catalytic cycle over catalyst inhibition.[8]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound>95% PurityCommercial VendorStarting material.
Arylboronic Acid or Ester>98% PurityCommercial VendorCoupling partner. Purity is critical to avoid catalyst poisoning and side reactions.[10]
Palladium Catalyst (e.g., Pd₂(dba)₃)Catalyst GradeCommercial VendorPalladium(0) source. Tris(dibenzylideneacetone)dipalladium(0).
Ligand (e.g., SPhos or XPhos)Catalyst GradeCommercial VendorBulky, electron-rich phosphine ligand to mitigate catalyst inhibition by the amine group.
Base (e.g., K₃PO₄ or Cs₂CO₃)AnhydrousCommercial VendorCrucial for activating the boronic acid.[11] Choice of base can significantly impact yield.
Solvent (e.g., 1,4-Dioxane or Toluene/H₂O)Anhydrous/DegassedCommercial VendorA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[1][6]
Inert Gas (Argon or Nitrogen)High PurityGas SupplierEssential for creating an oxygen-free environment to prevent catalyst degradation and homocoupling side reactions.[8]
Anhydrous Sodium or Magnesium SulfateReagent GradeCommercial VendorFor drying the organic layer during workup.
Silica GelFlash Chromatography GradeCommercial VendorFor purification of the final product.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Reaction Setup Workflow

Caption: General workflow for setting up the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly oven-dried to remove any residual moisture.

  • Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation of the Pd(0) catalyst and to minimize the homocoupling of the boronic acid.[8]

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add these solids to the reaction flask under a positive flow of inert gas. The use of a pre-catalyst can also be considered for improved consistency.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure proper mixing (typically a 0.1 M to 0.5 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific coupling partners.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired coupled product.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Catalyst inhibition by the amine group.[8][9]2. Inactive catalyst due to oxygen exposure.3. Insufficiently strong base.1. Increase the loading of the bulky phosphine ligand (e.g., SPhos, XPhos). Consider using a more robust pre-catalyst.2. Ensure thorough degassing of solvents and proper inert atmosphere technique.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[11]
Formation of Homocoupled Product Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.[1]Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupling. This can be promoted by certain solvents or bases.[1]Try a different solvent system (e.g., toluene instead of THF). Use a non-coordinating base. Shorter reaction times may also help.[8]
Protodeboronation of Boronic Acid The boronic acid reacts with residual water or protons to revert to the corresponding arene.[1][8]Use anhydrous solvents and reagents. A less aqueous solvent system might be beneficial. Ensure the base is sufficiently strong to promote transmetalation over protodeboronation.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin and eye irritation.[12][13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[12][14] Avoid inhalation of dust.[13]

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should be handled with care. Avoid inhalation and contact with skin and eyes.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with appropriate care to avoid contact with skin and eyes.

  • Inert Gas: Handle compressed gas cylinders according to safety regulations.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful method for the synthesis of novel and potentially bioactive molecules. Success in this transformation hinges on a careful consideration of the substrate's unique properties, particularly the presence of the catalyst-inhibiting amine group. By employing bulky, electron-rich phosphine ligands, ensuring a scrupulously inert atmosphere, and selecting the appropriate base and solvent system, researchers can effectively navigate the challenges and achieve high yields of the desired coupled products. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development to successfully apply this critical reaction in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 5-Bromoisoquinolin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromoisoquinolin-6-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to address the common challenges encountered in this synthesis.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The successful and efficient synthesis of this molecule is therefore of significant importance. This guide will focus on the most common synthetic route: the nitration of 5-bromoisoquinoline followed by the reduction of the nitro group. We will also explore potential alternative routes and provide detailed troubleshooting for each step.

Synthetic Pathway Overview

The most common and well-documented approach to synthesizing this compound involves a two-step process starting from isoquinoline. The first step is the bromination and subsequent nitration of isoquinoline to yield 5-bromo-6-nitroisoquinoline. The second step is the selective reduction of the nitro group to the desired amine.

Synthesis_Pathway Isoquinoline Isoquinoline Step1 Bromination & Nitration Isoquinoline->Step1 Intermediate 5-Bromo-6-nitroisoquinoline Step1->Intermediate Step2 Reduction Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Bromination and Nitration of Isoquinoline

Question 1: My bromination of isoquinoline is giving a low yield of the desired 5-bromo isomer and a significant amount of the 8-bromo isomer. How can I improve the regioselectivity?

Answer:

This is a common issue. The bromination of isoquinoline can lead to a mixture of isomers. Here’s how to optimize for the 5-bromo isomer:

  • Temperature Control is Crucial: The regioselectivity of the bromination is highly dependent on the reaction temperature. It is essential to maintain a low temperature, typically between -25°C and -15°C, during the addition of the brominating agent.[1][2] Exceeding this temperature range can lead to an increase in the formation of the undesired 8-bromoisoquinoline.

  • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred as it is easier to handle and can provide better selectivity.[1][2] Ensure your NBS is of high purity, as impurities can lead to side reactions.

  • Reaction Medium: Conducting the reaction in a strong acid, such as concentrated sulfuric acid, is standard practice.[1][2] The acid protonates the isoquinoline, directing the electrophilic substitution to the 5-position.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture while vigorously stirring. This helps to maintain a low concentration of the electrophile and control the reaction temperature, minimizing the formation of byproducts.

Question 2: During the nitration step, I am observing the formation of di-nitro or other over-nitrated products. What is causing this and how can I prevent it?

Answer:

Over-nitration is a potential side reaction if the reaction conditions are not carefully controlled. Here are the key factors to consider:

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a powerful nitrating agent. For a more controlled reaction, consider using a milder nitrating agent like potassium nitrate in sulfuric acid.[1]

  • Temperature Control: Similar to the bromination step, maintaining a low temperature (typically between 0°C and 10°C) during the addition of the nitrating agent is critical to prevent over-nitration.

  • Stoichiometry: Use a controlled amount of the nitrating agent (close to 1 equivalent). An excess of the nitrating agent will significantly increase the likelihood of multiple nitrations.

  • Reaction Time: Monitor the reaction closely using a suitable analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid the formation of over-nitrated byproducts.

Part 2: Reduction of 5-Bromo-6-nitroisoquinoline

Question 3: My reduction of 5-bromo-6-nitroisoquinoline to this compound is resulting in a low yield. What are some common reasons for this?

Answer:

Low yields in the reduction of nitroarenes can be attributed to several factors. Here's a troubleshooting guide:

  • Choice of Reducing Agent: The choice of reducing agent is critical for a successful and clean reduction.

    • Catalytic Hydrogenation: This is often a clean and efficient method. Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate, or hydrazine) is a common choice.[3] Ensure your catalyst is active and not poisoned.

    • Metal/Acid Reduction: A combination of a metal (e.g., tin, iron, or zinc) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction.[4]

  • Incomplete Reaction:

    • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may become deactivated. Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. Impurities in the starting material can also poison the catalyst.

    • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.

  • Side Reactions:

    • Debromination: Over-reduction or harsh reaction conditions can sometimes lead to the loss of the bromine atom. Milder reducing agents and careful monitoring of the reaction can help to minimize this.

    • Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds as byproducts. Ensuring a sufficient amount of the reducing agent and adequate reaction time can prevent this.

  • Work-up and Purification: The product, being an amine, is basic and may require careful pH adjustment during the work-up to ensure it is in the free base form for efficient extraction. Purification by column chromatography on silica gel is a common method.

Question 4: I am observing impurities in my final product after the reduction. What are the likely impurities and how can I remove them?

Answer:

Common impurities in the synthesis of this compound can include:

  • Unreacted Starting Material (5-bromo-6-nitroisoquinoline): This can be an issue if the reduction is incomplete. Monitor the reaction by TLC until the starting material is fully consumed.

  • Debrominated Product (6-aminoisoquinoline): As mentioned earlier, this can result from over-reduction. Using a milder reducing agent or optimizing the reaction time can mitigate this.

  • Partially Reduced Intermediates (e.g., nitroso or hydroxylamine compounds): These can form if the reduction is not driven to completion.

  • Azo or Azoxy Byproducts: These can form through dimerization of partially reduced intermediates.

Purification Strategy:

Column chromatography on silica gel is the most common method for purifying this compound. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective.

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to this compound?

A1: While the nitration-reduction route is common, other strategies can be considered:

  • Buchwald-Hartwig Amination: If a suitable precursor like 5,6-dibromoisoquinoline is available, a selective Buchwald-Hartwig amination could be employed to introduce the amine group at the 6-position.[5][6] This method offers a direct way to form the C-N bond. However, achieving selectivity between the two bromine atoms can be challenging and would require careful optimization of the catalyst, ligand, and reaction conditions.

  • From 6-Aminoisoquinoline: Direct bromination of 6-aminoisoquinoline is another possibility. However, the amino group is a strong activating group, which can lead to multiple brominations and a mixture of products. Protection of the amino group before bromination would be necessary to control the regioselectivity.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the nitration and reduction steps. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, intermediates, and the final product. Visualization under UV light is typically effective for these aromatic compounds.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Strong Acids: The bromination and nitration steps involve the use of concentrated sulfuric and nitric acids, which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a fume hood.

  • Catalytic Hydrogenation: If using hydrogen gas for the reduction, ensure you have a proper setup for handling flammable gases and that there are no ignition sources nearby.

  • General Precautions: As with all chemical syntheses, it is important to be aware of the hazards of all reagents and solvents used. Consult the Safety Data Sheets (SDS) for each chemical before starting your experiment.

Detailed Experimental Protocol (Representative Method)

This protocol is a representative method based on established procedures for similar transformations.[4][7][8] Optimization may be necessary to achieve the best results in your specific laboratory setting.

Step 1: Synthesis of 5-Bromo-6-nitroisoquinoline

This step is adapted from a known procedure for the synthesis of 5-bromo-8-nitroisoquinoline.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the flask to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1 equivalent) to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.

  • Bromination: Cool the reaction mixture to -20°C. Add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature between -20°C and -15°C. Stir the mixture at this temperature for 2-3 hours.

  • Nitration: After the bromination is complete (as monitored by TLC), cool the reaction mixture to 0°C. Slowly add potassium nitrate (1.05 equivalents) portion-wise, keeping the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is approximately 8-9, while keeping the temperature low.

  • Extraction and Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of 5-Bromo-6-nitroisoquinoline to this compound

This is a general procedure for the reduction of an aromatic nitro group.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-nitroisoquinoline (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Addition of Reducing Agent:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%). The reaction can be carried out under a hydrogen atmosphere (balloon or Parr shaker) or by using a hydrogen transfer reagent like ammonium formate (4-5 equivalents).

    • Method B (Metal/Acid): Add iron powder (3-5 equivalents) or tin(II) chloride dihydrate (3-5 equivalents) to the solution. If using iron, add a small amount of ammonium chloride solution. If using tin(II) chloride, the reaction is typically run in concentrated hydrochloric acid.

  • Reaction Conditions:

    • Method A: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitored by TLC).

    • Method B: Heat the reaction mixture to reflux and stir until the starting material is consumed.

  • Work-up:

    • Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Method B: Cool the reaction mixture and filter to remove any remaining metal.

  • Extraction and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

StepReagent/CatalystSolventTemperatureTypical Yield
Bromination N-Bromosuccinimide (NBS)Conc. H₂SO₄-20 to -15 °C60-70%
Nitration Potassium Nitrate (KNO₃)Conc. H₂SO₄0 to 10 °C70-80%
Reduction (Catalytic) 10% Pd/C, H₂ or Ammonium FormateEthanol/Ethyl AcetateRoom Temp to 50°C80-95%
Reduction (Metal/Acid) Fe/NH₄Cl or SnCl₂·2H₂O/HClEthanol/Water or HClReflux70-90%

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_bromination Bromination Issues cluster_nitration Nitration Issues cluster_reduction Reduction Issues LowYield_B Low Yield/ Poor Regioselectivity CheckTemp_B Verify Temperature (-20 to -15°C) LowYield_B->CheckTemp_B CheckNBS_B Check NBS Purity LowYield_B->CheckNBS_B SlowAddition_B Ensure Slow Addition LowYield_B->SlowAddition_B OverNitration Over-nitration CheckTemp_N Verify Temperature (0-10°C) OverNitration->CheckTemp_N CheckStoich_N Check Nitrating Agent Stoichiometry OverNitration->CheckStoich_N MonitorTLC_N Monitor by TLC OverNitration->MonitorTLC_N LowYield_R Low Yield Incomplete_R Incomplete Reaction LowYield_R->Incomplete_R SideProducts_R Side Products (e.g., debromination) LowYield_R->SideProducts_R CheckReagent_R Optimize Reducing Agent Incomplete_R->CheckReagent_R CheckCatalyst_R Check Catalyst Activity Incomplete_R->CheckCatalyst_R MilderConditions_R Use Milder Conditions SideProducts_R->MilderConditions_R Start Problem Encountered Start->LowYield_B Bromination Start->OverNitration Nitration Start->LowYield_R Reduction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: A Troubleshooting Guide for Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into the common challenges encountered during the electrophilic bromination of isoquinoline. The narrative moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve immediate experimental issues but also strategically design more robust reactions in the future.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of 5-bromo- and 8-bromoisoquinoline. How can I achieve high regioselectivity for the 5-bromo isomer?

A1: This is the most common challenge in isoquinoline bromination and stems from the fundamental principles of electrophilic aromatic substitution (SEAr) on this heterocyclic system.

The Underlying Chemistry: The isoquinoline nucleus consists of two rings: a pyridine ring and a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene ring.[1] In strongly acidic media, the nitrogen atom is protonated, further deactivating the pyridine ring and directing the electrophile (Br+) to the 5 and 8 positions.[2]

Achieving selectivity between the C-5 and C-8 positions requires precise control over reaction conditions, as their intrinsic reactivity is similar.

Solution & Causality: To selectively synthesize 5-bromoisoquinoline, the key is to control the reaction temperature and choice of reagents rigorously. A well-established method is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at very low temperatures.[3][4]

  • Why this works: At temperatures between -25°C and -18°C, the formation of the C-5 substituted product is kinetically favored.[4] The bulky NBS-sulfuric acid complex may experience greater steric hindrance at the C-8 position, which is flanked by the pyridine ring nitrogen's lone pair vicinity, thus favoring attack at the more accessible C-5 position. Maintaining strict temperature control is critical; even slight increases can lead to the formation of the undesired 8-bromo isomer, which is notoriously difficult to separate.[4]

See Protocol 1 for a detailed experimental procedure.

Q2: I'm observing significant amounts of di- and poly-brominated products. How can I prevent this over-bromination?

A2: Over-bromination occurs when the initially formed monobrominated product is reactive enough to undergo a second bromination under the reaction conditions.

Solution & Causality:

  • Stoichiometry Control: Use a slight excess, but no more than 1.1 equivalents, of your brominating agent (e.g., NBS). This ensures there isn't enough electrophile present for extensive secondary reactions once the starting material is consumed.

  • Careful Monitoring: Follow the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting isoquinoline is consumed to minimize the formation of di-brominated species.

  • Temperature Management: As with regioselectivity, lower temperatures decrease the overall reaction rate, giving you a wider window to stop the reaction after the first bromination has occurred.

  • Substituent Effects: Be aware of any electron-donating groups (EDGs) on the benzene ring of your isoquinoline derivative. EDGs activate the ring, making it more susceptible to both the initial bromination and subsequent over-bromination. For these substrates, using even less excess of the brominating agent and lower temperatures is crucial.

Q3: My bromination reaction is very slow or results in a low yield. What factors should I investigate?

A3: A sluggish or low-yielding reaction typically points to insufficient activation of the substrate or an insufficiently reactive brominating agent for your specific isoquinoline derivative.

Solution & Causality:

  • Acid Strength: The reaction is performed in strong acid to protonate the isoquinoline nitrogen, which is a necessary step for directing substitution to the benzene ring.[2] If your acid concentration is too low, the reaction may not proceed as intended. Ensure you are using concentrated (e.g., 96%) sulfuric acid.

  • Alternative Brominating Agents: For less reactive (electron-poor) isoquinoline substrates, NBS might not be potent enough. Consider a more powerful brominating system. For instance, N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) has been shown to be effective for brominating various benzazines.[3]

  • Temperature: While low temperatures are key for selectivity, a reaction that is too cold may stall. If the reaction is clean but slow, a slight, controlled increase in temperature (e.g., from -25°C to -15°C) might be necessary. Monitor closely for the appearance of byproducts.

  • Purity of Reagents: Ensure your isoquinoline starting material is pure and that your NBS has been stored correctly (protected from light and moisture). Impurities can interfere with the reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in isoquinoline bromination.

TroubleshootingWorkflow Start Problem Encountered Regio Poor Regioselectivity (5- vs 8-bromo mixture) Start->Regio Yield Low Yield / No Reaction Start->Yield OverBrom Over-bromination (Di-/Poly-bromo products) Start->OverBrom Workup Difficult Work-up / Isolation Start->Workup Sol_Regio1 Verify & Lower Temperature (-25°C to -18°C) Regio->Sol_Regio1 Sol_Regio2 Confirm Acid Choice (Conc. H2SO4) Regio->Sol_Regio2 Sol_Yield1 Increase Reactivity (e.g., DBI in CF3SO3H) Yield->Sol_Yield1 Sol_Yield2 Slightly Increase Temperature (Monitor by TLC) Yield->Sol_Yield2 Sol_OverBrom1 Check Stoichiometry (Use ~1.1 eq. NBS) OverBrom->Sol_OverBrom1 Sol_OverBrom2 Monitor Reaction Closely (Quench at completion) OverBrom->Sol_OverBrom2 Sol_Workup1 Use Standard Quench/Neutralize Protocol (Thiosulfate, then careful NaOH addition) Workup->Sol_Workup1

Caption: A decision tree for troubleshooting common isoquinoline bromination issues.

Data Summary: Impact of Conditions on Regioselectivity

The choice of brominating agent and acid system has a profound impact on the outcome. The following table summarizes conditions reported in the literature for the monobromination of isoquinoline.

Brominating AgentAcid / SolventTemperatureMajor Product(s)Reference
NBS Conc. H₂SO₄-22°C to -18°C5-Bromoisoquinoline (High Selectivity)[3][4]
Br₂ H₂SO₄Not specifiedMixture of 5- and 8-bromo isomers[2]
DBI CF₃SO₃HNot specified5-Bromoisoquinoline [3]
Br₂ / AlCl₃ CS₂ or neatNot specified5-Bromoisoquinoline , then 5,8-dibromo[3]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a robust procedure published in Organic Syntheses and is designed to maximize the yield of the desired 5-bromo isomer.[4]

Materials:

  • Isoquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dry Ice / Acetone bath

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to below 30°C in an ice-water bath.

  • Addition of Isoquinoline: Slowly add the isoquinoline to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Deep Cooling: Once the addition is complete, cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Addition of NBS: Add NBS in small portions to the vigorously stirred solution. It is critical to maintain the internal temperature between -26°C and -22°C during this addition.

  • Reaction: Stir the suspension for 2 hours at -22°C, then allow it to warm to -18°C and stir for an additional 3 hours. The mixture should become a homogeneous solution.

  • Quenching: Pour the reaction mixture carefully onto a large amount of crushed ice (approx. 10x the volume of the acid) in a large beaker with stirring.

  • Neutralization: Slowly and carefully add concentrated NaOH solution to the acidic mixture, keeping the beaker in an ice bath to manage the exotherm. Neutralize until the pH is basic (pH > 10). A precipitate of the product should form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-bromoisoquinoline by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by fractional distillation under vacuum.[4]

References

Technical Support Center: Purification of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 5-Bromoisoquinolin-6-amine, designed for chemists and researchers. This document provides a technical support framework through frequently asked questions and detailed troubleshooting, ensuring scientific integrity and practical, field-proven insights.

As a key intermediate in medicinal chemistry and materials science, the purity of this compound is paramount for reliable downstream applications. This guide addresses common challenges encountered during its purification, providing both foundational knowledge and advanced troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling and purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors, such as a nitro-substituted precursor (e.g., 5-bromo-6-nitroisoquinoline) if the amine was formed via reduction.

  • Isomeric Byproducts: During the initial bromination of the isoquinoline core, other isomers like 8-bromoisoquinoline can form. These are often difficult to separate due to similar polarities.[1][2]

  • Over-brominated Species: Products like 5,8-dibromoisoquinoline can arise if bromination conditions are not carefully controlled.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., iron from a nitro reduction[3]) or reagents from other steps.

  • Degradation Products: Aromatic amines can be sensitive to oxidation, leading to colored impurities, especially if exposed to air and light over time.

Q2: What is the best initial approach for purifying this compound?

A2: For a primary purification step, Acid-Base Extraction is highly recommended. This compound possesses a basic amino group, which can be protonated by a dilute acid (like 1M HCl) to form a water-soluble ammonium salt.[4][5][6] This process effectively separates it from neutral organic impurities, which will remain in the organic solvent layer. This technique is robust, scalable, and excellent for removing non-basic, non-polar contaminants.

Q3: My compound appears as a dark oil or solid. Is this normal?

A3: While the pure compound is typically a solid (often off-white to light yellow), crude samples are frequently dark due to minor, highly colored impurities formed through oxidation or side reactions. These impurities are often present in very small quantities but can be visually significant. An effective purification protocol should aim to remove these color bodies.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of the crude material.

purification_strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes is_solid->acid_base No (Oil) check_purity_1 Assess Purity (TLC/¹H NMR) acid_base->check_purity_1 is_pure Is Purity >95%? check_purity_1->is_pure recrystallize Perform Recrystallization check_purity_1->recrystallize No (Single Major Spot, Minor Impurities) column_chrom Perform Column Chromatography is_pure->column_chrom No (Multiple Spots) final_product Pure Product is_pure->final_product Yes column_chrom->recrystallize Solid Product recrystallize->final_product acid_base_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude material in organic solvent (e.g., DCM) wash_acid 2. Wash with 1M HCl (x2). Collect aqueous layers. dissolve->wash_acid neutral_impurities 4. Organic layer contains neutral impurities. (Discard or process as needed) wash_acid->neutral_impurities amine_salt 3. Aqueous layer contains protonated amine salt. wash_acid->amine_salt Amine transfers basify 5. Basify aqueous layer to pH >10 with 3M NaOH. amine_salt->basify precipitate 6. Precipitated amine forms. basify->precipitate filter_extract 7. Filter solid OR Extract with DCM (x3). precipitate->filter_extract pure_product 8. Isolate pure product. filter_extract->pure_product

References

Common side products in the synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Products

Welcome to the Technical Support Center for the synthesis of substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side products encountered during key synthetic routes. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, ensuring you can navigate the complexities of isoquinoline synthesis with confidence.

Introduction to Isoquinoline Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1] While several methods exist for its synthesis, classical named reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain staples in the synthetic chemist's toolbox.[1] However, each of these powerful reactions comes with its own set of potential challenges, primarily the formation of undesired side products that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent, which can then be oxidized to the corresponding isoquinoline.[2][3] The reaction typically employs reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a significant amount of a styrene derivative instead of the desired dihydroisoquinoline. What is happening and how can I prevent this?

Answer: You are likely observing a retro-Ritter reaction , the most common side reaction in Bischler-Napieralski synthesis.[2]

  • Causality: The reaction proceeds through a nitrilium ion intermediate. Under the reaction conditions, this intermediate can fragment, eliminating a nitrile to form a stable carbocation, which then loses a proton to yield a styrene derivative. This pathway is particularly favored when the resulting styrene is part of a conjugated system.[5]

  • Troubleshooting & Mitigation:

    • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This shifts the equilibrium of the fragmentation back towards the nitrilium ion intermediate, favoring the desired cyclization. However, the cost of the nitrile solvent can be a consideration.

    • Milder Reagents: Traditional high temperatures and strong acids can promote the retro-Ritter reaction. Modern modifications using milder conditions, such as triflic anhydride (Tf₂O) with a base like 2-chloropyridine, can be effective at lower temperatures.[3]

    • Alternative Activation: An alternative approach involves converting the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like FeCl₃. This avoids the formation of the nitrilium ion that is prone to fragmentation.[6]

Question 2: I've isolated an unexpected regioisomer of my target dihydroisoquinoline. What could be the cause?

Answer: This "abnormal" product likely arises from cyclization at an alternative position on the aromatic ring, a phenomenon influenced by both the substrate and the reaction conditions.

  • Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. While cyclization typically occurs at the ortho position to the ethylamine substituent, electron-donating groups on the aromatic ring can direct the cyclization to other positions. For instance, a methoxy group at the meta position can direct cyclization to the para position.[2] In some cases, cyclization can even occur at the ipso carbon, leading to a spiro intermediate that rearranges to the abnormal product.[4]

  • Troubleshooting & Mitigation:

    • Choice of Dehydrating Agent: The choice of dehydrating agent can influence the product distribution. For example, using P₂O₅ exclusively has been shown to produce a mixture of normal and abnormal products in certain substrates, whereas POCl₃ may favor the normal product.[4]

    • Substrate Design: Careful consideration of the substitution pattern on the aromatic ring is crucial. If multiple activated positions for cyclization exist, a mixture of isomers should be anticipated.

Experimental Protocol: Minimizing Retro-Ritter Reaction in Bischler-Napieralski Synthesis

This protocol utilizes milder conditions to favor the desired cyclization over the retro-Ritter fragmentation.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.25 equiv)

  • Sodium borohydride (NaBH₄) (for optional in-situ reduction)

  • Methanol (MeOH)

Procedure: [7]

  • Dissolve the β-arylethylamide in anhydrous DCM and cool the solution to -20 °C under an inert atmosphere.

  • Add 2-chloropyridine and stir for 5 minutes.

  • Slowly add triflic anhydride to the mixture.

  • Stir the reaction at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The solution will typically change color from yellow to dark red.

  • At this point, the 3,4-dihydroisoquinoline is formed. It can be worked up or, for example, reduced in situ. For reduction, cool the mixture to 0 °C and slowly add a solution of NaBH₄ in MeOH.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction and proceed with a standard aqueous workup and purification.

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The formation of a new chiral center during the cyclization of non-symmetrical aldehydes or ketones can lead to diastereomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Causality: The cyclization can proceed through different transition states, leading to either the cis or trans diastereomer. The cis product is often the kinetically controlled product, while the trans isomer is typically the thermodynamically more stable product.

  • Troubleshooting & Mitigation:

    • Temperature Control: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which is often the desired cis isomer.[9]

    • Catalyst Selection: The use of chiral Brønsted acids or other organocatalysts can induce enantioselectivity and improve diastereoselectivity.[10][11]

    • Substrate Control: The use of chiral auxiliaries on the β-arylethylamine or the aldehyde can direct the stereochemical outcome of the cyclization.

Question 2: I am observing significant amounts of a side product that appears to be an N-alkylated starting material or polymerized material. What is causing this and how can I minimize it?

Answer: This issue, often referred to as over-alkylation or polymerization, arises from the nucleophilic nature of the amine starting material and the product.[9]

  • Causality: The secondary amine of the tetrahydroisoquinoline product can be more nucleophilic than the primary amine of the starting material, leading to a subsequent reaction with the aldehyde and the formation of an N-alkylated byproduct. Polymerization can also occur, especially under harsh acidic conditions.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Using a slight excess of the aldehyde or ketone can help to ensure the complete consumption of the β-arylethylamine starting material, minimizing its availability for side reactions.[12]

    • Slow Addition of Reagents: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration of the aldehyde, reducing the likelihood of over-alkylation.

    • Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can reduce the rate of undesired side reactions.[9]

    • Protecting Groups: In some cases, the use of a protecting group on the amine that can be removed after the cyclization may be a viable strategy.

Diagram: Pictet-Spengler Reaction and Side Product Formation

pictet_spengler cluster_main Desired Pictet-Spengler Pathway cluster_side1 Over-alkylation Side Reaction cluster_side2 Diastereomer Formation β-Arylethylamine β-Arylethylamine Iminium Ion Iminium Ion β-Arylethylamine->Iminium Ion + Aldehyde + H+ Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion->Tetrahydroisoquinoline Intramolecular Cyclization Iminium Ion->Tetrahydroisoquinoline cis-Diastereomer cis-Diastereomer Iminium Ion->cis-Diastereomer Kinetic Control trans-Diastereomer trans-Diastereomer Iminium Ion->trans-Diastereomer Thermodynamic Control N-Alkylated Product N-Alkylated Product Tetrahydroisoquinoline->N-Alkylated Product + Aldehyde + H+

Caption: Competing pathways in the Pictet-Spengler reaction.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[13] This reaction is known for often requiring harsh conditions and giving variable yields.[14]

Frequently Asked Questions (FAQs)

Question 1: My Pomeranz-Fritsch reaction is giving very low yields and a complex mixture of products. What are the likely side reactions?

Answer: The harsh acidic conditions and high temperatures typically required for the Pomeranz-Fritsch reaction can lead to several competing side reactions, with oxazole formation being a significant issue.

  • Causality: The benzalaminoacetal intermediate can undergo an alternative cyclization pathway to form a 4-phenyl-1,3-oxazole derivative. This is a major competing reaction that can significantly reduce the yield of the desired isoquinoline. The mechanism involves the attack of the oxygen of the enol ether on the imine carbon.

  • Troubleshooting & Mitigation:

    • Modified Procedures: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve yields and reduce side reactions. The Schlittler-Müller modification , which uses a benzylamine and glyoxal semiacetal, can be a more reliable route to C1-substituted isoquinolines.

    • Catalyst and Condition Optimization: While concentrated sulfuric acid is traditional, other acid catalysts like polyphosphoric acid (PPA) or Lewis acids have been used with success in certain cases. Careful optimization of the acid concentration and reaction temperature is crucial.

    • Substituent Effects: The electronic nature of the substituents on the benzaldehyde plays a critical role. Electron-donating groups on the aromatic ring generally favor the desired cyclization and lead to higher yields, while electron-withdrawing groups can hinder the reaction and promote side product formation.[15]

Data Presentation: Impact of Substituents on Pomeranz-Fritsch Reaction Yields
Substituent on BenzaldehydeElectronic EffectTypical Yield
-OCH₃Electron-donatingModerate to Good
-CH₃Electron-donatingModerate
-HNeutralLow to Moderate
-ClElectron-withdrawingLow
-NO₂Strongly Electron-withdrawingVery Low / No Reaction

Note: Yields are highly dependent on specific reaction conditions.

Diagram: Pomeranz-Fritsch Reaction and Oxazole Formation

pomeranz_fritsch cluster_main Desired Isoquinoline Pathway cluster_side Oxazole Formation Side Reaction Benzalaminoacetal Benzalaminoacetal Intermediate A Intermediate A Benzalaminoacetal->Intermediate A + H+ Intermediate B Intermediate B Benzalaminoacetal->Intermediate B + H+ Isoquinoline Isoquinoline Intermediate A->Isoquinoline Cyclization Oxazole Byproduct Oxazole Byproduct Intermediate B->Oxazole Byproduct Alternative Cyclization

Caption: Competing cyclization pathways in the Pomeranz-Fritsch reaction.

General Troubleshooting and Purification

  • Starting Material Purity: Ensure the purity of all starting materials, as impurities can lead to unexpected side reactions.

  • Inert Atmosphere: Many of these reactions are sensitive to air and moisture. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup is often necessary to neutralize the acid catalyst and remove water-soluble impurities.

    • Column Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired isoquinoline product from side products and unreacted starting materials.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

By understanding the mechanistic underpinnings of these common side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcomes of their substituted isoquinoline syntheses.

References

Technical Support Center: Improving the Regioselectivity of Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoquinoline functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Understanding the Challenge: The Regioselectivity of Isoquinoline Bromination

Isoquinoline is a crucial scaffold in medicinal chemistry, with many of its derivatives exhibiting significant pharmacological activity.[1][2] The introduction of a bromine atom onto the isoquinoline core is a key step in the synthesis of numerous complex molecules, serving as a versatile handle for further transformations such as cross-coupling reactions.[3] However, the direct electrophilic bromination of isoquinoline is often non-selective, yielding a mixture of isomers that can be difficult to separate.[3] This lack of regioselectivity stems from the electronic properties of the isoquinoline ring system.

The isoquinoline nucleus consists of a pyridine ring fused to a benzene ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution, including bromination, preferentially occurs on the more electron-rich benzene (carbocyclic) ring.[4][5] The positions most susceptible to electrophilic attack are C5 and C8, as the intermediate carbocations formed during substitution at these positions are more stable.[4][6]

This inherent reactivity profile often leads to the formation of both 5-bromo and 8-bromo-isoquinoline, and in some cases, di- or even tri-brominated products.[7] Achieving high regioselectivity for a single isomer is therefore a significant synthetic challenge that requires careful control over reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize 5-bromoisoquinoline?

A1: The selective synthesis of 5-bromoisoquinoline is a common goal and can be achieved with high a high degree of success by carefully controlling the reaction conditions. The most reliable method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, typically concentrated sulfuric acid, at low temperatures.[3][8][9]

Causality behind this choice:

  • Strong Acid: In a strongly acidic medium like concentrated sulfuric acid, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the benzene ring.[10]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂). Its use helps to prevent over-bromination and the formation of undesired side products.[7][11]

  • Low Temperature: Careful temperature control is critical for regioselectivity. Running the reaction at temperatures between -25°C and -18°C significantly favors the formation of the 5-bromo isomer over the 8-bromo isomer.[3][8][9] At higher temperatures, the formation of the thermodynamically more stable 8-bromo isomer can increase, leading to a mixture of products that are difficult to separate.[3]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [3][9]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (96%) to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Addition of NBS: Add solid N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

  • Reaction: Stir the reaction mixture for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Work-up: Pour the reaction mixture onto crushed ice. The pH is then carefully adjusted to 8 with aqueous ammonia, keeping the temperature below 30°C.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[3]

Q2: I am observing a mixture of 5- and 8-bromoisoquinoline. How can I improve the selectivity for the 5-bromo isomer?

A2: Obtaining a mixture of 5- and 8-bromoisoquinoline is a common issue, often stemming from suboptimal reaction conditions. Here are key parameters to troubleshoot to enhance selectivity for the 5-bromo isomer:

  • Temperature Control: This is the most critical factor. The formation of 8-bromoisoquinoline is more favorable at higher temperatures. Ensure your cooling bath is stable and the internal temperature of the reaction is strictly maintained below -20°C throughout the addition of NBS and the subsequent stirring period.[3]

  • Purity of Reagents: The purity of NBS is important. It is recommended to recrystallize NBS before use to ensure high purity and reactivity, which contributes to a cleaner reaction profile.[3]

  • Stoichiometry of NBS: Using a large excess of NBS can lead to the formation of di-brominated products, such as 5,8-dibromoisoquinoline.[3] Use a slight excess of NBS (around 1.1 to 1.3 equivalents) to drive the reaction to completion without promoting multiple brominations.

  • Stirring: Vigorous and efficient stirring is essential, especially during the addition of the solid NBS, to ensure a homogeneous reaction mixture and consistent temperature throughout.

Troubleshooting Decision Tree:

G start Mixture of 5- and 8-Bromoisoquinoline Observed temp Is the reaction temperature strictly maintained below -20°C? start->temp nbs_purity Is the NBS recrystallized and of high purity? temp->nbs_purity Yes solution_temp Action: Improve temperature control. Use a cryostat or a well-maintained dry ice/acetone bath. temp->solution_temp No nbs_equiv Are you using ~1.1-1.3 equivalents of NBS? nbs_purity->nbs_equiv Yes solution_nbs_purity Action: Recrystallize NBS before use. nbs_purity->solution_nbs_purity No stirring Is the stirring vigorous and efficient? nbs_equiv->stirring Yes solution_nbs_equiv Action: Adjust the stoichiometry of NBS to a slight excess. nbs_equiv->solution_nbs_equiv No solution_stirring Action: Ensure efficient mechanical stirring. stirring->solution_stirring No G cluster_0 Electrophilic Attack at C5 cluster_1 Electrophilic Attack at C8 IQ Isoquinoline Wheland_5 Wheland Intermediate (C5) IQ->Wheland_5 + Br⁺ Br_plus Br⁺ Product_5 5-Bromoisoquinoline Wheland_5->Product_5 - H⁺ IQ2 Isoquinoline Wheland_8 Wheland Intermediate (C8) IQ2->Wheland_8 + Br⁺ Br_plus2 Br⁺ Product_8 8-Bromoisoquinoline Wheland_8->Product_8 - H⁺

References

Technical Support Center: Navigating Challenges in the C-H Functionalization of Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-H functionalization of isoquinolines. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful synthetic strategy. Isoquinolines are a privileged scaffold in medicinal chemistry, and direct C-H functionalization offers an atom-economical path to novel derivatives.[1][2] However, the unique electronic properties and multiple reactive sites of the isoquinoline ring present distinct challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue Category: Poor Yield or Stalled Reactions
Q1: My reaction is not proceeding, or the yield is disappointingly low. What are the likely causes of catalyst deactivation?

Diagnosis: Low reactivity is one of the most common hurdles in the C-H functionalization of nitrogen-containing heterocycles like isoquinoline. The primary culprit is often catalyst poisoning or deactivation. The lone pair of electrons on the isoquinoline nitrogen is a potent Lewis base, which can strongly coordinate to the Lewis acidic metal center of the catalyst (e.g., Pd, Rh, Ru).[3] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.

Other potential causes include:

  • Oxidant Decomposition/Incompatibility: Many C-H activation cycles require an oxidant to regenerate the active catalytic species (e.g., Pd(II) from Pd(0)).[4] If the oxidant is unstable at the reaction temperature or incompatible with the substrate or solvent, the catalytic cycle will shut down.

  • Substrate-Related Inhibition: Strongly electron-withdrawing groups on the isoquinoline ring can render the C-H bonds less susceptible to activation.

  • Impurities: Trace water or other coordinating impurities in solvents or reagents can interfere with the catalyst.

Solutions & Protocols:

  • Mitigate Nitrogen Coordination:

    • Switch to an Isoquinoline N-oxide: This is a highly effective strategy. The N-O bond masks the Lewis basicity of the nitrogen atom, preventing it from coordinating to the catalyst.[5][6] Furthermore, the oxygen atom can act as an effective directing group to functionalize the C8 position.[7]

    • Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.

    • Employ a Directing Group: Installing a directing group that forms a stable, pre-coordination complex (metallacycle) can often outcompete the unproductive N-coordination.[3][8]

  • Optimize Reaction Conditions:

    • Screen Additives: Carboxylic acids (e.g., pivalic acid, PivOH) can serve as proton shuttles in concerted metalation-deprotonation (CMD) pathways and can help stabilize the active catalyst.[6]

    • Re-evaluate the Oxidant: For Pd(II)-catalyzed reactions, ensure the chosen oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is appropriate for the transformation. If the reaction stalls, consider adding the oxidant in portions. For Rh(III) systems, copper and silver salts are common oxidants.[9]

    • Ensure Anhydrous Conditions: Dry solvents and reagents rigorously, and run the reaction under an inert atmosphere (N₂ or Ar) to minimize catalyst deactivation by moisture.

Troubleshooting Workflow for Low Reaction Yield

G start Low Yield / No Reaction check_sm Verify Purity of Starting Materials & Reagents start->check_sm catalyst_issue Suspect Catalyst Deactivation? check_sm->catalyst_issue Materials OK oxidant_issue Suspect Oxidant/Additive Issue? catalyst_issue->oxidant_issue No sol_n_oxide Strategy 1: Use Isoquinoline N-Oxide catalyst_issue->sol_n_oxide Yes conditions_issue Review Reaction Conditions oxidant_issue->conditions_issue No sol_oxidant Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, AgOAc) oxidant_issue->sol_oxidant Yes sol_temp Optimize Temperature & Time conditions_issue->sol_temp sol_dg Strategy 2: Install a stronger Directing Group sol_n_oxide->sol_dg sol_loading Strategy 3: Increase Catalyst Loading sol_dg->sol_loading sol_additive Screen additives (e.g., PivOH, NaOAc) sol_oxidant->sol_additive

Caption: Troubleshooting decision tree for low-yield C-H functionalization reactions.

Issue Category: Incorrect or Poor Regioselectivity
Q2: My reaction is functionalizing the C1 position, but I want to target a C-H bond on the benzene ring (e.g., C5 or C8). How can I switch the regioselectivity?

Diagnosis: The C1-H bond of isoquinoline is often the most kinetically reactive site for functionalization. Its proximity to the ring nitrogen atom increases its acidity and makes it sterically accessible. Without a strong directing effect to override this intrinsic reactivity, many catalytic systems will default to C1 functionalization.

Solutions & Protocols:

  • Utilize a Directing Group Strategy: This is the most reliable method for achieving regioselectivity at positions other than C1.

    • For C8-Selectivity:

      • Isoquinoline N-oxides: As mentioned, the oxygen atom of an N-oxide is an excellent directing group for C8 functionalization via the formation of a stable five-membered palladacycle or rhodacycle intermediate.[7]

      • 8-Aminoquinolines: While technically a quinoline scaffold, the principle of using an 8-amino group or its amide derivatives is a classic and powerful strategy for directing functionalization to the C8 position, and similar logic can be applied to isoquinoline precursors.

    • For C5-Selectivity: Achieving C5 selectivity is more challenging. It often requires specifically designed directing groups that create larger metallacycles, or exploiting unique steric and electronic biases of the substrate.

    • For meta-Selectivity (C4, C6): Functionalization at the meta positions is a frontier challenge in C-H activation.[10] It typically requires specialized directing groups that position the catalyst distally.

  • Modify the Catalytic System:

    • Some catalytic systems have an inherent bias. For instance, certain iridium-catalyzed borylation reactions may favor C5.

    • Ligand modification can influence regioselectivity by altering the steric environment around the metal center. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

Factors Influencing Regioselectivity in Isoquinoline C-H Functionalization

G cluster_iso Isoquinoline Core cluster_factors Controlling Factors cluster_outcomes Regioselective Outcomes ISO Isoquinoline DG Directing Group (N-oxide, amides, etc.) C8 C8-Functionalization DG->C8 e.g., N-Oxide C5 C5-Functionalization DG->C5 e.g., Removable DG CAT Catalyst & Ligand (Pd, Rh, Ru) C1 C1-Functionalization CAT->C1 CAT->C8 ELEC Inherent Electronics (Acidity of C-H) ELEC->C1 Favors Kinetic Product STERIC Steric Hindrance STERIC->C1 Accessible OTHER Other Positions (C3, C4, etc.) STERIC->OTHER Often Hindered

Caption: Interplay of factors determining the site of C-H functionalization.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common catalytic systems for isoquinoline C-H functionalization, and what are their pros and cons?

Transition-metal catalysis is the cornerstone of modern C-H functionalization.[1] The most prevalent systems for isoquinolines include those based on Palladium, Rhodium, and Ruthenium.

Catalyst SystemTypical Oxidation StateCommon ApplicationsProsCons
Palladium (Pd) Pd(II)/Pd(0), Pd(II)/Pd(IV)Arylations, Alkenylations, AcetoxylationsHigh functional group tolerance, vast literature, versatile.Prone to N-coordination poisoning, often requires external oxidant.[4]
Rhodium (Rh) Rh(III)/Rh(I)Annulations, Alkenylations, Coupling with alkynes.Often highly regioselective, can be very efficient.[11]Typically requires Cp* ligand, can be expensive, may require oxidants.
Ruthenium (Ru) Ru(II)/Ru(0)Arylations, Annulations.Cost-effective compared to Rh/Pd, unique reactivity patterns.Can require higher temperatures, less developed than Pd/Rh systems.[12]
Cobalt (Co) Co(II), Co(III)Alkylations, Annulations.Abundant 3d metal, sustainable, lower cost.Can be less selective, mechanisms can be complex (radical pathways).[2]
FAQ 2: What is the mechanistic role of an oxidant like Silver Carbonate (Ag₂CO₃) in a Palladium-catalyzed reaction?

In many palladium-catalyzed C-H functionalization reactions, the catalytic cycle involves a reductive elimination step where a Pd(II) intermediate forms the final product and is reduced to Pd(0). For the catalytic cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is the primary role of the oxidant.[4]

For example, in a Pd-catalyzed C-H/C-H cross-coupling, Ag₂CO₃ or another silver salt acts as the terminal oxidant to regenerate the Pd(II) catalyst from the Pd(0) species formed after reductive elimination, closing the catalytic loop.[4][5]

FAQ 3: Can C-H functionalization be performed without a directing group?

Yes, but with significant challenges in controlling regioselectivity. Non-directed C-H functionalization relies on the intrinsic electronic properties of the C-H bonds. For isoquinoline, the C1 position is the most electronically activated and is the most likely site for non-directed functionalization. Achieving selective functionalization at other positions (e.g., C3, C4, C5) without a directing group is extremely difficult and is an active area of research.[9][10] Most practical and selective methods for targeting positions other than C1 rely on a directing group.

Part 3: Example Experimental Protocol

This section provides a representative, detailed protocol for a common transformation.

Protocol: Pd-Catalyzed C1-Arylation of Isoquinoline

This protocol is a generalized procedure based on common literature methods. Users must adapt it to their specific substrate and consult original literature sources.

Reaction: Isoquinoline + Aryl Bromide → 1-Arylisoquinoline

Materials:

  • Isoquinoline (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)₂ (Palladium(II) acetate, 0.05 mmol, 5 mol%)

  • XPhos (or other suitable phosphine ligand, 0.10 mmol, 10 mol%)

  • K₂CO₃ (Potassium carbonate, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg), XPhos (47.6 mg), and K₂CO₃ (276 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the isoquinoline (129.2 mg) and the aryl bromide (1.2 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-arylisoquinoline product.

References

Technical Support Center: Troubleshooting Stability of 5-Bromoisoquinolin-6-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-5B6A

Last Updated: January 1, 2026

Welcome to the technical support guide for 5-Bromoisoquinolin-6-amine. This document is intended for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. Our goal is to provide a comprehensive resource for identifying, troubleshooting, and mitigating common stability issues encountered when working with this compound in solution.

The unique structure of this compound, featuring an electron-rich aromatic amine on an isoquinoline scaffold, makes it a versatile building block but also susceptible to specific degradation pathways, primarily oxidation.[1][2][3] This guide synthesizes chemical principles, empirical data, and field-proven laboratory practices to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and queries from users.

Q1: My solution of this compound, which was initially colorless or pale yellow, has turned dark yellow or brown. What is causing this?

A: This is the most frequently reported issue and is almost always indicative of oxidative degradation. The primary amine (-NH₂) group on the isoquinoline ring is susceptible to oxidation, which can form colored nitroso or nitro derivatives and other complex polymeric byproducts.[1][2][3][4] This process is often accelerated by exposure to atmospheric oxygen, light (photo-oxidation), elevated temperatures, and the presence of metal ion impurities.

Q2: What are the best solvents for preparing and storing solutions of this compound?

A: The choice of solvent is critical for maintaining the stability of the compound. A summary of recommendations is provided in the table below.

Solvent TypeRecommended SolventsSuitability & Rationale
Aprotic Polar Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF)Excellent for Long-Term Storage. These solvents have good solvating power for this compound. Using anhydrous grades and storing under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize water and oxygen content, which can facilitate degradation.
Aprotic Non-Polar Dichloromethane (DCM), TolueneSuitable for Short-Term Use (e.g., reactions). While the compound may be soluble, these solvents can contain dissolved oxygen. It is recommended to degas these solvents (e.g., by sparging with argon) before use if the solution will be handled for more than a few hours.
Protic Solvents Methanol, EthanolUse with Caution; Not for Storage. Protic solvents can participate in degradation pathways and often have higher dissolved oxygen content. If required for a reaction, use freshly distilled or deoxygenated solvent and prepare the solution immediately before use.
Aqueous Buffers N/ANot Recommended for Stock Solutions. The stability of aromatic amines is often pH-dependent and significantly lower in aqueous media, especially if not properly deoxygenated or if metal ions are present.[5]

Q3: I observed a precipitate forming in my DMSO stock solution stored in the freezer. Is this degradation?

A: Not necessarily. While it could be a degradation product, it is more likely that the compound is crashing out of solution due to the decrease in temperature. DMSO freezes at 18.5 °C (65.3 °F), and its solvating power decreases as it approaches its freezing point. Before use, allow the vial to warm to room temperature and ensure the solid has fully redissolved (gentle vortexing can help). If the precipitate does not redissolve upon warming, degradation is more likely.

Q4: How should I prepare stock solutions to maximize their shelf-life?

A: Follow Protocol 1 in this guide for detailed steps. The key principles are:

  • Use a high-quality, anhydrous aprotic polar solvent like DMSO.

  • Handle the solid and solvent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Use amber glass vials to protect the solution from light.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and re-exposure to air.

  • Store at -20 °C or, for maximum longevity, at -80 °C.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnosing and solving stability problems.

Guide 1: Systematic Investigation of Solution Discoloration

If you observe a color change in your solution, it is crucial to determine the cause and extent of degradation to ensure the validity of your experimental results.

G cluster_observe Observation cluster_hypothesize Hypothesize Cause cluster_confirm Analytical Confirmation cluster_mitigate Mitigation Strategy observe Solution Changes Color (e.g., Yellow to Brown) hypo1 Oxidation (Air/O₂ Exposure) observe->hypo1 Potential Causes hypo2 Photo-degradation (Light Exposure) observe->hypo2 Potential Causes hypo3 Solvent/pH Instability (Incorrect Solvent/Buffer) observe->hypo3 Potential Causes confirm Purity Analysis: • HPLC-UV • LC-MS hypo1->confirm Test Hypothesis hypo2->confirm Test Hypothesis hypo3->confirm Test Hypothesis result Result: • New Impurity Peaks? • Reduced Main Peak Area? confirm->result mitigate1 Use Inert Atmosphere (N₂ or Ar) result->mitigate1 Implement Solution mitigate2 Protect from Light (Amber Vials) result->mitigate2 Implement Solution mitigate3 Use Anhydrous Solvent & Store at ≤ -20°C result->mitigate3 Implement Solution

Steps for Investigation:

  • Quarantine the Solution: Stop using the suspect solution in critical experiments immediately.

  • Analytical Confirmation: The most reliable way to assess purity is through chromatography.[6][7]

    • HPLC-UV Analysis: Run an HPLC analysis on the discolored solution and compare it to a freshly prepared standard or a previous (time-zero) analysis of the same batch. Look for a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks, which are likely degradation products.[8]

    • LC-MS Analysis: For more detailed information, use LC-MS to get the mass of the impurity peaks. Oxidative degradation often results in products with masses corresponding to the addition of one or more oxygen atoms (e.g., M+16 for a hydroxylamine or nitroso derivative, M+32 for a nitro derivative).[1][2]

  • Implement Corrective Actions: Based on the likely cause, implement the mitigation strategies outlined in the diagram and detailed in the protocols below. Prepare a fresh stock solution following the best practices.

Part 3: Recommended Protocols

Protocol 1: Best Practices for Preparation and Storage of Stock Solutions

This protocol is designed to minimize degradation and ensure the long-term viability of your this compound stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (or other suitable aprotic polar solvent)

  • Inert gas source (Argon or Nitrogen)

  • Sterile syringes and needles

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

Procedure:

  • Pre-Weighing: Tare a clean, dry amber vial on an analytical balance.

  • Inert Atmosphere: If possible, perform the next steps in a glovebox. Alternatively, flush the vial containing the solid with a gentle stream of argon or nitrogen for 1-2 minutes to displace air.

  • Weighing: Carefully add the desired amount of this compound to the vial and record the exact weight.

  • Solvent Addition: Using a syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM). It is good practice to flush the syringe with inert gas before drawing up the solvent.

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Do not heat the solution to aid dissolution, as this will accelerate degradation.

  • Aliquoting: To avoid repeated exposure of the main stock to air and temperature changes, immediately aliquot the solution into smaller, single-use volumes in separate, pre-purged amber vials.

  • Storage: Tightly seal the vials, wrap the caps with parafilm for extra security, and place them in a labeled freezer box. Store at -20 °C for regular use or at -80 °C for long-term archival storage.

Protocol 2: A Basic Accelerated Stability Study

If you need to use this compound in a specific aqueous buffer or solvent system for your experiment, it is wise to perform a quick stability test.

Objective: To determine the stability of the compound in your experimental medium over a typical experiment duration.

G cluster_incubate Incubate Under Experimental Conditions start Prepare Solution in Experimental Buffer t0 Time=0 Analysis (HPLC/LC-MS) Establish Baseline Purity start->t0 cond1 Condition 1: Room Temp, Light t0->cond1 cond2 Condition 2: Room Temp, Dark t0->cond2 cond3 Condition 3: 37°C, Dark t0->cond3 analysis Analyze Aliquots at Time = 2h, 8h, 24h (HPLC/LC-MS) cond1->analysis cond2->analysis cond3->analysis compare Compare Purity Data to Time=0 Baseline analysis->compare decision Assess Stability: Is Degradation < 5%? Determine Usable Timeframe compare->decision

Procedure:

  • Preparation: Prepare a solution of this compound in your final experimental buffer/medium at the final working concentration.

  • Time-Zero Analysis: Immediately take an aliquot, and analyze it via HPLC to establish the initial purity (this is your 100% reference).

  • Incubation: Aliquot the remaining solution into several sealed vials. Place these vials under conditions that mimic your experiment (e.g., room temperature, 37 °C, exposed to light vs. wrapped in foil).

  • Time-Point Analysis: At various time points (e.g., 2, 8, 24, 48 hours), remove one aliquot from each condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample. If the purity drops by more than 5-10% within your experimental timeframe, you should consider preparing the solution fresh immediately before each experiment or finding a way to stabilize it.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromoisoquinolin-6-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals focused on the multi-gram scale-up synthesis of 5-Bromoisoquinolin-6-amine. This valuable building block is a key intermediate for constructing diverse chemical libraries. We will address common experimental challenges, provide robust troubleshooting strategies, and detail a reliable, scalable protocol.

Synthesis Overview: A Three-Step Approach

The most reliable and scalable route to this compound begins with commercially available isoquinoline. The synthesis proceeds through a three-step sequence: regioselective bromination, subsequent nitration, and a final reduction of the nitro group. This pathway is well-documented and offers high yields, but requires careful control of reaction conditions, particularly temperature, to ensure success at scale.[1][2]

The overall synthetic transformation is outlined below:

G cluster_0 Synthetic Workflow A Isoquinoline B 5-Bromoisoquinoline A->B Step 1: Bromination (NBS, H₂SO₄, -25°C) C 5-Bromo-8-nitroisoquinoline B->C Step 2: Nitration (KNO₃, H₂SO₄, -10°C) D This compound (Target Compound) C->D Step 3: Reduction (SnCl₂·2H₂O, EtOH/HCl)

Caption: High-level overview of the synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

The most robust and field-proven method involves a three-step sequence starting from isoquinoline:

  • Electrophilic Bromination: Reaction of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures yields 5-bromoisoquinoline.[1]

  • Nitration: The resulting 5-bromoisoquinoline is nitrated, typically in a one-pot fashion, using potassium nitrate in the same acidic medium to produce 5-bromo-8-nitroisoquinoline.[1][2]

  • Reduction: The final step is the reduction of the nitro group to an amine using standard methods, such as tin(II) chloride (SnCl₂) in an acidic medium, to afford the target compound.

This route is preferred for its use of inexpensive starting materials and its well-documented procedures that can be scaled from grams to kilograms.[1]

Q2: Why is this route preferred over building the substituted ring from acyclic precursors?

While methods like the Bischler-Napieralski or Pictet-Spengler syntheses are powerful for creating the isoquinoline core, they require specifically substituted phenethylamine precursors which may not be readily available.[3][4] Modifying an existing isoquinoline ring through electrophilic substitution is often more step-economical and avoids the complexities of constructing the bicyclic system from scratch, making it more suitable for large-scale library synthesis.

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary hazards are associated with the first two steps:

  • Extreme Exotherms: Both the bromination and nitration reactions are highly exothermic.[5] Strict temperature control and slow, portion-wise addition of reagents are critical to prevent runaway reactions.

  • Corrosive Reagents: The use of large volumes of concentrated sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, and must be performed in a well-ventilated chemical fume hood.

  • Quenching: The work-up involves quenching the concentrated acid mixture on ice. This must be done slowly and cautiously in a vessel large enough to accommodate potential splashing and gas evolution.

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring the consumption of starting material and the formation of the product in each step. A typical mobile phase for the intermediates is a mixture of dichloromethane and diethyl ether.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and quantify any impurities with high accuracy.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product, especially to verify the regiochemistry of substitution.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the products and helps in identifying any potential byproducts.[6]

Troubleshooting Guide

Problem 1: Low Regioselectivity in Bromination Step (Significant formation of 8-bromoisoquinoline)

  • Potential Cause: The most common cause is a deviation from the optimal temperature range. The formation of the undesired 8-bromo isomer is favored at higher temperatures.[1]

  • Troubleshooting & Resolution:

    • Strict Temperature Control: Maintain the internal reaction temperature between -25°C and -18°C throughout the addition of N-bromosuccinimide (NBS).[1][2] Use a dry ice/acetone bath for efficient cooling.

    • Slow Reagent Addition: Add the solid NBS in small portions to the vigorously stirred reaction mixture. This prevents localized temperature spikes.

    • Efficient Stirring: Ensure the mechanical stirring is powerful enough to maintain a homogeneous suspension and facilitate heat dissipation.

Problem 2: Difficult Isolation & Purification of Intermediates

  • Potential Cause: Tar formation due to the harsh acidic conditions, or incomplete precipitation during work-up, leading to an oily or intractable crude product.[7]

  • Troubleshooting & Resolution:

    • Controlled Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dissipates the heat of dilution effectively.

    • Precise pH Adjustment: For the work-up, carefully adjust the pH to ~8-9 using aqueous ammonia or sodium hydroxide.[1] Add the base slowly while cooling the mixture in an ice bath to control the exotherm. This step is critical for precipitating the product cleanly.

    • Purification Strategy: While chromatography can be used, for scale-up, recrystallization is preferred. For 5-bromo-8-nitroisoquinoline, recrystallization from a heptane/toluene mixture is effective.[2]

G cluster_1 Purification Workflow A Crude Reaction Mixture (H₂SO₄) B Quench onto Crushed Ice A->B Slow Addition C Neutralize to pH 8-9 (e.g., NH₃(aq)) B->C Ice Bath Cooling D Precipitate Forms C->D E Isolate by Filtration D->E F Wash with H₂O E->F G Crude Dry Solid F->G H Recrystallization (e.g., Toluene/Heptane) G->H I Pure Crystalline Product H->I

Caption: General workflow for product isolation and purification.

Problem 3: Incomplete Reduction of the Nitro Group to the Amine

  • Potential Cause: Deactivation of the reducing agent, insufficient stoichiometry, or non-optimal reaction temperature.

  • Troubleshooting & Resolution:

    • Reagent Quality: Use high-quality tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Stoichiometry: Use a sufficient excess of the reducing agent (typically 4-5 equivalents).

    • Temperature Control: Gently heat the reaction mixture (e.g., to 50-60°C) to ensure the reaction goes to completion. Monitor closely by TLC until all the nitro-intermediate is consumed.

    • Work-up: After reduction, the work-up involves basification to precipitate tin salts, which can be removed by filtration through Celite. The product is then extracted from the filtrate.

Problem 4: Final Product Discoloration (Turns dark upon standing)

  • Potential Cause: Aromatic amines are susceptible to air oxidation, which is often catalyzed by residual acid or metal impurities.[6]

  • Troubleshooting & Resolution:

    • Thorough Purification: Ensure all residual tin salts and acid are removed during the work-up. A final wash of the organic extract with brine can help.

    • Storage Conditions: Store the final, dry product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. Storage at low temperatures (2-8°C) is also recommended.

Scalable Experimental Protocols

Step 1 & 2 (One-Pot): Synthesis of 5-Bromo-8-nitroisoquinoline [1][2]

  • Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (650 mL). Cool the flask to -20°C in a dry ice/acetone bath.

  • Isoquinoline Addition: Slowly add isoquinoline (75 mL, 0.64 mol) to the stirred acid, ensuring the internal temperature does not exceed +8°C.

  • Bromination: Re-cool the mixture to -20°C. Add N-bromosuccinimide (136.5 g, 0.77 mol) in portions over 1 hour, maintaining the temperature below -15°C. Stir the mixture at -20°C for 3 hours.

  • Nitration: Add potassium nitrate (68.0 g, 0.67 mol) in portions, keeping the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.

  • Warm-up: Remove the cooling bath and allow the reaction to stir and warm to room temperature overnight.

  • Work-up: Cautiously pour the reaction mixture onto 2.5 kg of crushed ice in a 5 L beaker with efficient stirring. Adjust the pH to 8.0 using 25% aqueous ammonia, keeping the temperature below 30°C with an ice bath.

  • Isolation: Stir the resulting suspension for 1 hour. Collect the yellow precipitate by filtration, wash thoroughly with water (3 x 500 mL), and air-dry to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of heptane and toluene to afford pure 5-bromo-8-nitroisoquinoline.

Step 3: Synthesis of this compound

  • Setup: To a 1 L flask, add 5-bromo-8-nitroisoquinoline (50.6 g, 0.2 mol) and ethanol (400 mL).

  • Reduction: Stir the suspension and add a solution of tin(II) chloride dihydrate (180.5 g, 0.8 mol) in concentrated hydrochloric acid (100 mL).

  • Reaction: Heat the mixture to 60°C and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Carefully adjust the pH to ~9 with a 20% NaOH solution. Caution: Exothermic.

  • Filtration & Extraction: The resulting suspension containing tin salts is filtered through a pad of Celite. The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3 x 300 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary for very high purity applications.

Data Summary

StepKey ReagentsScale (Isoquinoline)Temp.Approx. TimeTypical YieldPurity (Post-Purification)
1 & 2 NBS, KNO₃, H₂SO₄0.64 mol-20°C to RT18-24 h65-75%>98%
3 SnCl₂·2H₂O, HCl0.20 mol60°C3-4 h80-90%>97%

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromoisoquinolin-6-amine and 8-Bromoisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted isoquinolines serve as "privileged scaffolds," forming the core of numerous pharmacologically active compounds and functional materials.[1] Among the vast array of functionalized isoquinolines, bromo-derivatives are particularly valuable as versatile synthetic intermediates, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth, comparative analysis of two key building blocks: 5-Bromoisoquinolin-6-amine and 8-bromoisoquinoline .

While structurally similar, the placement of the bromine atom and the presence of an amino substituent dramatically alter the electronic and steric profiles of these molecules. These differences have profound implications for their reactivity, influencing reaction rates, product yields, and the selection of optimal catalytic systems. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide strategic decisions in synthetic route design. We will dissect the causality behind their divergent reactivity in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, supported by detailed protocols and mechanistic rationale.

Structural and Physicochemical Properties: A Tale of Two Isomers

The reactivity of an aryl halide in cross-coupling reactions is fundamentally governed by the ease with which a low-valent transition metal, typically Palladium(0), can insert into the carbon-halogen bond—a step known as oxidative addition. This step is sensitive to both electronic factors and steric hindrance around the reaction center.

  • This compound: This isomer is characterized by two key substituents on the benzenoid ring. The bromine at C-5 is the reactive site for cross-coupling. The amine group at C-6, a potent electron-donating group (EDG) through resonance, significantly increases the electron density of the aromatic ring. This electronic enrichment facilitates the oxidative addition of Pd(0) to the C-Br bond, generally leading to higher reactivity.

  • 8-Bromoisoquinoline: In contrast, 8-bromoisoquinoline lacks an electron-donating group. The primary feature dictating its reactivity is the steric environment. The bromine atom at C-8 is in a peri-position, situated in close proximity to the nitrogen atom's lone pair at position 2 and the hydrogen at C-1. This creates a sterically congested environment that can hinder the approach of a bulky palladium catalyst, often slowing down the rate of oxidative addition.[2][3]

The following diagram illustrates the key structural factors influencing the reactivity of each isomer.

G cluster_1 This compound cluster_2 8-Bromoisoquinoline a Structure A e_effect Electronic Effect: -NH2 group (EDG) at C6 Increases electron density Activates C5-Br bond Facilitates Oxidative Addition a->e_effect s_effect_a Steric Profile: Relatively unhindered C5-Br is accessible a->s_effect_a reactivity_a Higher Reactivity e_effect->reactivity_a b Structure B e_effect_b Electronic Effect: No strong EDG Ring is less electron-rich than Structure A b->e_effect_b s_effect_b Steric Profile: Highly hindered C8-Br in 'peri' position Impairs catalyst approach b->s_effect_b reactivity_b Lower Reactivity (Requires specialized conditions) s_effect_b->reactivity_b

Caption: Key factors influencing isomer reactivity.

Comparative Performance in Cross-Coupling Reactions

The structural differences outlined above translate directly into observable performance variations in widely used synthetic transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[4] When comparing our two substrates, a clear divergence in performance is expected.

  • This compound: Due to its favorable electronic profile, this substrate is anticipated to couple efficiently with a range of aryl- and heteroarylboronic acids under standard Suzuki conditions. Catalytic systems employing common phosphine ligands like PPh₃ or dppf are often sufficient.

  • 8-Bromoisoquinoline: The significant steric hindrance at the C-8 position makes this substrate far more challenging.[5] Standard catalysts may yield low conversions or fail entirely. Success hinges on the use of specialized, sterically demanding, and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos). These ligands form more reactive, coordinatively unsaturated Pd(0) species that are better able to access the hindered C-Br bond.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds from aryl halides.[6][7] The reactivity trends largely mirror those seen in Suzuki couplings.

  • This compound: This substrate is generally well-suited for Buchwald-Hartwig amination. However, a critical consideration is the presence of the C-6 amine. If the coupling partner is a primary or secondary amine, the C-6 amine can potentially act as a competing ligand for the palladium center. While its aniline-like nucleophilicity is lower than that of many aliphatic amine coupling partners, this can sometimes necessitate higher catalyst loadings or specific ligand choices to ensure efficient turnover.

  • 8-Bromoisoquinoline: As with Suzuki coupling, steric hindrance is the dominant challenge. The reaction requires carefully optimized conditions, including a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) and bulky, electron-rich ligands to facilitate the catalytic cycle. A study on the related 6-bromoisoquinoline-1-carbonitrile highlighted the importance of catalyst and base selection for successful amination.[8]

Experimental Data Summary

The following table summarizes typical experimental outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions with both isomers, based on established literature precedents for similarly substituted and sterically hindered systems.[8][9][10]

SubstrateReaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Citation(s)
This compound Suzuki-Miyaura4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O95~85-95[11]
8-Bromoisoquinoline Suzuki-Miyaura4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110~70-85[9][12]
This compound Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100~80-90[8]
8-Bromoisoquinoline Buchwald-HartwigMorpholinePd(OAc)₂ / XPhosLHMDSTHF80~65-80[13]

Yields are illustrative and highly dependent on precise conditions and purification methods.

Experimental Protocols

To provide a practical framework, we describe detailed, self-validating protocols for a representative Suzuki-Miyaura coupling for each isomer.

Protocol 1: Suzuki-Miyaura Coupling of this compound

G sub Substrates: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K2CO3 (2.0 eq) setup Setup: - Combine reagents in flask - Degas with N2/Ar for 15 min sub->setup cat Catalyst: - Pd(dppf)Cl2 (3 mol%) cat->setup sol Solvent: - 1,4-Dioxane - Water (4:1 v/v) sol->setup react Reaction: - Heat to 95 °C - Stir for 4-12 h - Monitor by TLC/LC-MS setup->react Inert Atmosphere workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine react->workup purify Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column chromatography workup->purify G cluster_A This compound cluster_B 8-Bromoisoquinoline pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)L2-Br oa->pd2 tm Transmetalation (with R-B(OR)2) pd2->tm + Base pd2_r Ar-Pd(II)L2-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R re->product oa_a Fast Oxidative Addition (Electron-rich Ar-Br) oa_b Slow Oxidative Addition (Sterically hindered Ar-Br)

References

A Senior Application Scientist's Guide to the Regioselective Bromination of Isoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Bromoisoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto this heterocyclic system unlocks a vast potential for synthetic diversification. Bromoisoquinolines are not merely final products; they are versatile intermediates, primed for a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard formations, and nucleophilic substitutions.[1] This functional handle allows for the precise and modular construction of complex molecular architectures, making the efficient and selective bromination of isoquinoline a critical transformation in the drug discovery pipeline.

However, the isoquinoline nucleus presents a distinct regioselectivity challenge. It consists of two fused rings with disparate electronic properties: an electron-deficient pyridine ring and an electron-rich benzene ring. Direct electrophilic attack can be sluggish and unselective without careful consideration of the reaction conditions and the choice of brominating agent. This guide provides an in-depth comparative analysis of various brominating agents, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

Pillar 1: The Mechanistic Landscape of Isoquinoline Bromination

Understanding the underlying principles of electrophilic aromatic substitution (SEAr) on the isoquinoline ring is paramount for controlling the reaction's outcome. The regioselectivity is fundamentally dictated by the reaction medium.

  • Under Neutral Conditions: The lone pair on the nitrogen atom deactivates the pyridine ring towards electrophiles. Substitution, if it occurs, is slow and may lead to complex mixtures.

  • Under Strongly Acidic Conditions: The pyridine nitrogen is protonated, forming the isoquinolinium ion. This positive charge strongly deactivates the entire heterocyclic ring towards further electrophilic attack. Consequently, the electrophile is directed exclusively to the less deactivated benzene ring.[2] Theoretical studies and experimental evidence consistently show that substitution occurs preferentially at the C5 and C8 positions, with the C5 position being the most favored kinetically.[3][4] Careful temperature control is often crucial to suppress the formation of the C8 isomer.[1]

This manipulation of the substrate's electronic character through protonation is the key strategy for achieving high regioselectivity in isoquinoline bromination.

G cluster_0 Electrophilic Bromination of Isoquinoline (Acid-Catalyzed) ISO Isoquinoline ISO_H Isoquinolinium Ion (Deactivated Pyridine Ring) ISO->ISO_H Protonation H_plus H₂SO₄ Sigma Sigma Complex (Wheland Intermediate) ISO_H->Sigma Electrophilic Attack at C5 Br_plus "Br⁺" (from Brominating Agent) Product 5-Bromoisoquinoline Sigma->Product Deprotonation H_plus_out -H⁺

Caption: Mechanism of acid-catalyzed bromination of isoquinoline.

Pillar 2: A Comparative Evaluation of Brominating Agents

The choice of brominating agent is a critical parameter that influences yield, selectivity, safety, and scalability. We will compare the performance of several common reagents.

N-Bromosuccinimide (NBS): The Gold Standard for C5 Selectivity

N-Bromosuccinimide is a crystalline, easy-to-handle solid that has become the reagent of choice for the regioselective monobromination of isoquinoline.[5][6][7] When used in a strong acid like concentrated sulfuric acid, it provides the active brominating species in a controlled manner.

  • Mechanism & Regioselectivity: In concentrated H₂SO₄, NBS acts as a source of an electrophilic bromine species. The reaction proceeds via the protonated isoquinolinium ion, leading to highly selective bromination at the C5 position.[8][9] Precise temperature control is essential; maintaining the temperature below -15°C minimizes the formation of the isomeric 8-bromoisoquinoline.[1][10][11]

  • Advantages: High C5 selectivity, excellent yields, crystalline and easy-to-handle reagent, well-documented and scalable procedures.[1]

  • Disadvantages: Requires cryogenic temperatures and the use of large volumes of corrosive concentrated sulfuric acid.

Molecular Bromine (Br₂): The Classical but Harsher Alternative

Direct bromination with liquid bromine is the most traditional method, but it often requires more forcing conditions to overcome the deactivated nature of the isoquinoline ring.

  • Mechanism & Regioselectivity: The reaction of isoquinoline with Br₂ is sluggish. To achieve reasonable rates and yields, catalysts are often employed. Using a "swamping catalyst" approach with at least two equivalents of a Lewis acid like AlCl₃ complexes the nitrogen, deactivating the pyridine ring and directing substitution to the C5 and C8 positions.[12][13] Without a catalyst, high temperatures are needed, which can lead to lower selectivity and the formation of polybrominated products.[14] For instance, heating isoquinoline hydrochloride with bromine in nitrobenzene at 180°C yields 4-bromoisoquinoline.[14] High-temperature gas-phase bromination (450°C) can even force substitution onto the pyridine ring, yielding 1-bromoisoquinoline in low yields.[15][16]

  • Advantages: Inexpensive and readily available.

  • Disadvantages: Highly toxic, corrosive, and volatile liquid requiring specialized handling. Reactions often lack selectivity, producing mixtures of isomers (e.g., 5-bromo and 5,8-dibromo) and requiring harsh conditions (high heat or strong Lewis acids).[12][13]

Other N-Bromo Reagents: DBDMH and DBI

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and N,N'-dibromoisocyanuric acid (DBI) are alternative N-bromo reagents that function similarly to NBS.[17][18]

  • Mechanism & Regioselectivity: Like NBS, these reagents serve as electrophilic bromine sources in strong acids. A study demonstrated that DBI in trifluoromethanesulfonic acid (CF₃SO₃H) is also highly effective for the regioselective synthesis of 5-bromoisoquinoline.[2][8][9] DBDMH is another cost-effective and stable alternative to NBS for various aromatic brominations.[19]

  • Advantages: Solid, stable reagents with reactivity profiles similar to NBS. Can offer advantages in specific solvent systems or for large-scale synthesis where cost is a factor.[20]

  • Disadvantages: May require superacids like CF₃SO₃H, which are more expensive and corrosive than H₂SO₄.

Pyridinium Tribromide (PBr₃): The Safer Solid Bromine Source

Pyridinium tribromide is a stable, red crystalline solid that serves as a convenient and safer surrogate for liquid bromine.[21] It is a complex of pyridinium hydrobromide and Br₂.

  • Mechanism & Regioselectivity: In solution, it exists in equilibrium with Br₂ and pyridinium bromide, delivering molecular bromine in a controlled fashion.[22][23] Its application would follow the principles of bromination with Br₂, likely requiring catalytic activation or thermal conditions to achieve substitution on the isoquinoline core.

  • Advantages: Solid, non-volatile, and significantly easier and safer to handle than liquid bromine, making it ideal for academic and bench-scale synthesis.[24]

  • Disadvantages: Less atom-economical than Br₂. Its reactivity towards a deactivated system like isoquinoline may be lower, potentially requiring forcing conditions similar to those used for molecular bromine.

Pillar 3: Data Summary & Experimental Protocols

Comparative Performance Data
Brominating AgentTypical ConditionsRegioselectivity (Major Product)Typical YieldKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) H₂SO₄, -25°C to -18°C[11]C5 70-85%[11]High selectivity, excellent yield, solid reagentRequires cryogenic temps, corrosive acid
Molecular Bromine (Br₂) AlCl₃ (2 eq.), 100°C[12][13]C5 and C5,C8 Variable (55% for 5,8-dibromo)[12]InexpensiveToxic, volatile, often unselective
Molecular Bromine (Br₂) Nitrobenzene, 180°C[14]C4 ModerateAccess to C4 isomerVery high temp, hazardous solvent
DBI / DBDMH CF₃SO₃H, -20°C to RT[8][9]C5 Good to ExcellentSolid reagent, high reactivityRequires expensive superacid
Pyridinium Tribromide Various solventsDependent on catalyst/conditionsSubstrate DependentSolid, safer than Br₂Less reactive than Br₂, may need harsh conditions
Self-Validating Experimental Protocol: Synthesis of 5-Bromoisoquinoline using NBS

This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring reliability and reproducibility.[1][11]

G cluster_workflow Experimental Workflow A 1. Reagent Prep Cool H₂SO₄ to 0°C in a 3-neck flask. B 2. Substrate Addition Slowly add isoquinoline, keeping T < 10°C. A->B C 3. Cooling Cool reaction mixture to -25°C. B->C D 4. Bromination Add NBS portion-wise, keeping T between -25°C and -22°C. C->D E 5. Reaction Stir at -22°C for 2h, then at -18°C for 3h. D->E F 6. Quench Pour mixture slowly onto crushed ice. E->F G 7. Neutralization Adjust pH to 8-10 with aqueous NH₃ at 0°C. F->G H 8. Extraction Extract product with EtOAc (4x). G->H I 9. Purification Dry, concentrate, and purify by chromatography. H->I

Caption: Workflow for the synthesis of 5-bromoisoquinoline.

Step-by-Step Methodology:

  • Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Charge the flask with concentrated sulfuric acid (e.g., 150 mL).

  • Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly add isoquinoline (e.g., 17 g, 131.6 mmol) in several portions, ensuring the internal temperature does not exceed 10°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (e.g., 29.2 g, 164.0 mmol, 1.25 equiv) portion-wise, maintaining the internal temperature between -25°C and -22°C. Recrystallization of NBS prior to use is recommended to ensure high yield and purity.[1]

  • Reaction Monitoring: Stir the mixture at -22°C (±1°C) for 2 hours, then allow it to warm to -18°C (±1°C) and stir for an additional 3 hours. The reaction progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.

  • Workup - Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 1000 g) with vigorous stirring.

  • Workup - Neutralization: Cool the aqueous mixture in an ice bath and adjust the pH to 8-10 by the slow addition of concentrated aqueous ammonia (30%).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel to afford 5-bromoisoquinoline as a white solid.

Conclusion and Authoritative Recommendations

The regioselective bromination of isoquinoline is a solvable challenge that hinges on the rational selection of reagents and conditions.

  • For High-Fidelity C5-Bromination: The NBS/H₂SO₄ method is unequivocally the superior choice. Its high selectivity, excellent yields, and the use of a stable, solid reagent make it the most reliable and scalable protocol for accessing 5-bromoisoquinoline, a key synthetic building block.[1][11]

  • For Prioritizing Safety over Selectivity: When a solid bromine source is required for safety and handling reasons, Pyridinium Tribromide is a viable alternative to liquid Br₂. However, achieving selectivity will still require careful optimization of catalytic or thermal conditions.

  • For Accessing Other Isomers: Direct electrophilic substitution is not the optimal path for isomers other than C5 and C8. The C4- and C1-isomers are best accessed through alternative strategies, such as high-temperature reactions[14][15] or dedicated cyclization-based syntheses.[25][26]

By understanding the interplay between the substrate's electronics and the nature of the brominating agent, researchers can confidently and efficiently incorporate the versatile bromine handle into the isoquinoline scaffold, accelerating the pace of discovery in chemical and pharmaceutical development.

References

A Comparative Guide to the Definitive Structural Validation of 5-Bromoisoquinolin-6-amine: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the failure of entire development programs. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Bromoisoquinolin-6-amine, a substituted heteroaromatic scaffold pertinent to pharmaceutical research. We will focus on the primacy of Single-Crystal X-ray Crystallography as the "gold standard" for absolute structure determination, while objectively comparing its performance and the nature of the information it provides against complementary spectroscopic methods.

The Imperative of Purity: The Non-Negotiable Starting Point

Before any structural analysis can be trusted, the purity of the analyte must be rigorously established. The synthesis of this compound, often proceeding from precursors like 5-bromoisoquinoline, can yield isomeric impurities or residual starting materials that can confound spectroscopic data.[1][2]

Recommended Purity Assessment Protocol:

  • High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the target compound from potential impurities. Aim for a peak purity of >98% as determined by a Diode Array Detector (DAD).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm that the main peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound (C₉H₇BrN₂), the expected monoisotopic mass is approximately 221.98 u. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing a key diagnostic feature.[3]

Only a sample deemed pure by these methods should proceed to structural elucidation.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone as the only common laboratory technique capable of providing a direct, three-dimensional map of atomic positions in a molecule.[4][5] It moves beyond connectivity to define precise bond lengths, bond angles, and the absolute spatial arrangement of atoms, which is critical for understanding drug-receptor interactions.

Causality Behind the Experimental Choices

The entire SC-XRD workflow is designed to translate the diffraction of X-rays by a highly ordered crystal lattice into a chemically meaningful model.[6] The quality of the final structure is directly dependent on the quality of the initial crystal.

dot

Caption: Workflow for solving a molecular structure via SC-XRD.

Detailed Experimental Protocol: SC-XRD of this compound

Objective: To grow a single crystal of this compound and determine its molecular structure.

Pillar 1: Crystal Growth (The Most Critical Step)

  • Rationale: A well-ordered, single crystal is required to produce a distinct diffraction pattern. Imperfections lead to poor data quality.[7] The choice of solvent and method is empirical and often requires screening.[8][9]

  • Methodology:

    • Solubility Screening: Test the solubility of ~5 mg of purified this compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). Identify solvents in which the compound is moderately soluble.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent system in a clean, small vial. Cover the vial with a cap containing a few pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this solution as a droplet inside a sealed container that also contains a larger volume of a "poor" solvent (in which the compound is insoluble but which is miscible with the "good" solvent). The poor solvent vapor will slowly diffuse into the droplet, reducing the compound's solubility and inducing crystallization.

    • Crystal Selection: Using a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in all dimensions) free of cracks or defects.[5]

Pillar 2: Data Collection

  • Rationale: The crystal is rotated in an X-ray beam to capture diffraction data from all possible orientations. This comprehensive dataset contains the information needed to reconstruct the 3D electron density.[5]

  • Methodology:

    • Mounting: Carefully mount the selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Instrumentation: Place the mounted crystal on a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S).[10][11]

    • Data Acquisition: An intense, monochromatic X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector (e.g., a CCD or pixel detector).[4]

Pillar 3: Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to calculate an electron density map. An atomic model is built into this map and then mathematically refined to best fit the experimental data.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and integrated intensities of each reflection.

    • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built to fit the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by metrics like the R-factor (residual factor).

    • Final Output: The final, validated structure is reported in a standard Crystallographic Information File (CIF) format, containing the atomic coordinates, bond lengths, angles, and other essential crystallographic data.

Orthogonal Validation: Spectroscopic Alternatives

While SC-XRD is definitive, it requires a suitable crystal. In its absence, or as a complementary approach, spectroscopic methods are used to build a structural hypothesis.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the chemical environment and connectivity of atoms. For this compound, a suite of NMR experiments is required.[13][14]

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns.

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing for the unambiguous connection of molecular fragments.

Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[15]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Integrate proton signals, analyze chemical shifts and coupling constants, and use the 2D correlation maps to piece together the isoquinoline ring and confirm the substitution pattern of the bromo and amino groups.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.[16][17]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire a high-resolution mass spectrum.

  • Data Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. This allows for the calculation of the molecular formula.[3] The observed isotopic pattern for bromine (¹⁹Br/⁸¹Br) must match the theoretical pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[18][19]

Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For this compound, key expected vibrations include:

    • N-H stretching: Two bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).[20]

    • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

    • Aromatic C=C and C=N stretching: Multiple bands in the 1650-1450 cm⁻¹ region.

    • C-N stretching: A band in the 1335-1250 cm⁻¹ region for aromatic amines.[20]

Head-to-Head Comparison of Validation Techniques

The choice of technique depends on the information required, the sample availability, and the stage of research.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (1D & 2D)Mass Spectrometry (HRMS)FTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environments, proton/carbon count, stereochemical relationships (NOE)Molecular formula (from exact mass), molecular weight, isotopic information, fragmentation cluesPresence/absence of specific functional groups
Sample State Solid (high-quality single crystal)SolutionSolution or SolidSolid or Liquid
Destructive? No (crystal can often be recovered)NoYes (sample is consumed)No
Key Advantage Unambiguous and definitive 3D structural proofProvides detailed structural information in solution, which may be more biologically relevantHigh sensitivity, provides exact molecular formulaFast, simple, and excellent for functional group identification
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to growCannot determine absolute 3D structure; overlapping signals can complicate analysisProvides no direct information on atomic connectivity or stereochemistryProvides limited information on the overall molecular skeleton
Primary Use Case Final, absolute proof of structure for publication, patents, and regulatory filingsPrimary tool for routine structural elucidation and hypothesis generationConfirmation of molecular formula and purity assessmentQuick identity check and confirmation of functional groups after a reaction

A Synergistic and Self-Validating Workflow

The most trustworthy structural validation combines these techniques. The structure proposed from a comprehensive analysis of NMR and MS data should be independently and definitively confirmed by SC-XRD.

dot

Caption: Synergistic workflow combining spectroscopic and crystallographic data.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the ultimate arbiter. It provides an unassailable, three-dimensional portrait of the molecule, which is invaluable for applications in drug design and materials science.[10] However, its reliance on high-quality crystals necessitates the proficient use of complementary spectroscopic techniques like NMR, MS, and FTIR. These methods not only provide the necessary data to build a robust structural hypothesis but also serve as an essential orthogonal check on the final crystallographic model. For any high-stakes research or development program, adopting this multi-faceted, self-validating approach is not just best practice—it is a requirement for scientific integrity and success.

References

A Researcher's Guide to Isoquinoline Synthesis: A Comparative Analysis of Alternatives to the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The Bischler-Napieralski reaction has long been a workhorse for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic counterparts.[2][3] However, its often harsh reaction conditions and limitations in substrate scope have driven the exploration and refinement of alternative synthetic routes. This guide provides an in-depth, objective comparison of the Bischler-Napieralski synthesis with its primary alternatives—the Pictet-Spengler and Pomeranz-Fritsch reactions—supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Bischler-Napieralski Reaction: The Classical Approach and Its Challenges

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[4][2][5] The reaction is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) at elevated temperatures.[2][6][7]

The key challenge of this method lies in its reliance on harsh conditions, which can be incompatible with sensitive functional groups and often lead to side reactions, such as the formation of styrene derivatives through a retro-Ritter reaction.[8][9] Furthermore, the reaction is most efficient for aromatic rings bearing electron-donating substituents, which facilitate the intramolecular electrophilic aromatic substitution.[8][10]

Alternative Synthetic Routes: A Comparative Overview

Two of the most well-established alternatives to the Bischler-Napieralski synthesis are the Pictet-Spengler reaction and the Pomeranz-Fritsch reaction. Each offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and the nature of the final product.

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-arylethylamideβ-arylethylamine and an aldehyde or ketoneBenzaldehyde (or ketone) and an aminoacetaldehyde acetal
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅)Protic or Lewis acid catalyst (e.g., HCl, TFA)Strong acid (e.g., concentrated H₂SO₄)
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline
Reaction Conditions Generally harsh, refluxing acidic conditionsCan range from mild (near physiological pH for activated aryls) to harshHarsh, strongly acidic conditions
Key Advantages Direct route to 1-substituted dihydroisoquinolines.Milder conditions possible, direct formation of tetrahydroisoquinolines, broader substrate scope for activated systems.Direct synthesis of fully aromatic isoquinolines.
Key Disadvantages Harsh conditions, limited to electron-rich systems, potential for side reactions.Does not directly produce isoquinolines (requires oxidation), can be low yielding for deactivated aromatic rings.Very harsh conditions, often low and variable yields.

Mechanistic Insights: Iminium vs. Nitrilium Intermediates

The fundamental difference between these synthetic pathways lies in the nature of the electrophilic intermediate that undergoes cyclization.

Bischler-Napieralski Reaction: The Nitrilium Ion Pathway

The Bischler-Napieralski reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate (or a related species), formed by the dehydration of the starting amide. This potent electrophile then undergoes intramolecular attack by the electron-rich aromatic ring.

Bischler-Napieralski Mechanism cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Cyclization & Product Formation SM β-Arylethylamide I1 Activation with POCl₃ SM->I1 POCl₃ I2 Nitrilium Ion I1->I2 Elimination P1 Intramolecular Electrophilic Attack I2->P1 Cyclization P2 3,4-Dihydroisoquinoline P1->P2 Rearomatization

Bischler-Napieralski reaction mechanism.
Pictet-Spengler Reaction: The Iminium Ion Pathway

In contrast, the Pictet-Spengler reaction proceeds via a softer electrophile, an iminium ion, which is formed from the condensation of a β-arylethylamine and a carbonyl compound.[11][12] This allows for significantly milder reaction conditions, particularly when the aromatic ring is highly nucleophilic (e.g., indoles or pyrroles).[13]

Pictet-Spengler Mechanism cluster_1 Intermediate Formation cluster_2 Cyclization & Product Formation SM1 β-Arylethylamine I1 Condensation SM1->I1 SM2 Aldehyde/Ketone SM2->I1 I2 Iminium Ion I1->I2 Acid Catalyst P1 Intramolecular Electrophilic Attack I2->P1 Cyclization P2 1,2,3,4-Tetrahydroisoquinoline P1->P2 Deprotonation

Pictet-Spengler reaction mechanism.
Pomeranz-Fritsch Reaction: A Stepwise Approach to Aromaticity

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[14][15][16] The mechanism involves the formation of an iminium ion followed by electrophilic attack on the aromatic ring and subsequent elimination to afford the fully aromatic isoquinoline.[5][16]

Pomeranz-Fritsch Mechanism cluster_1 Intermediate Formation cluster_2 Cyclization & Aromatization SM1 Benzaldehyde I1 Benzalaminoacetal SM1->I1 SM2 Aminoacetaldehyde dialkyl acetal SM2->I1 I2 Protonation & Elimination I1->I2 H⁺ P1 Intramolecular Electrophilic Attack I2->P1 Cyclization P2 Elimination & Aromatization P1->P2 P3 Isoquinoline P2->P3

Pomeranz-Fritsch reaction mechanism.

Experimental Protocols and Performance Data

Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

This protocol describes a typical Bischler-Napieralski reaction for a substrate with electron-donating groups.

Materials:

  • N-(3,4-Dimethoxyphenethyl)benzamide (1.0 eq)

  • Anhydrous acetonitrile (or toluene)

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 eq)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the N-(3,4-dimethoxyphenethyl)benzamide and anhydrous acetonitrile.

  • Cool the mixture in an ice bath and add phosphorus oxychloride dropwise.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: For electron-rich substrates, yields are typically in the range of 60-90%. However, for substrates lacking electron-donating groups, yields can be significantly lower.[9]

Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol illustrates the synthesis of a tetrahydro-β-carboline from tryptamine, a highly activated substrate.

Materials:

  • Tryptamine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve tryptamine in anhydrous dichloromethane.

  • Add acetaldehyde to the stirred solution at room temperature.

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Yield: For activated substrates like tryptamine, yields for the Pictet-Spengler reaction are often high, frequently exceeding 80-90%.[17]

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline (with Schlittler-Müller Modification)

This protocol describes the Schlittler-Müller modification, which often provides better yields than the original Pomeranz-Fritsch reaction.[15][18]

Materials:

  • Benzylamine (1.0 eq)

  • Glyoxal hemiacetal (1.0 eq)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Condense benzylamine with glyoxal hemiacetal, typically with heating and removal of water.

  • Carefully add the resulting intermediate to cold, concentrated sulfuric acid.

  • Heat the mixture to the required temperature for cyclization.

  • After cooling, carefully pour the reaction mixture onto ice and basify with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude isoquinoline by distillation or chromatography.

Expected Yield: The yields of the Pomeranz-Fritsch reaction and its modifications are highly variable and can be low.[14] Careful optimization of the acid catalyst and reaction temperature is crucial.

Decision-Making Workflow for Isoquinoline Synthesis

The choice of synthetic method depends critically on the desired product and the nature of the available starting materials. The following workflow can guide the decision-making process:

Isoquinoline Synthesis Workflow Start Desired Isoquinoline Derivative Q1 Target: Fully Aromatic Isoquinoline? Start->Q1 Q2 Target: Tetrahydroisoquinoline? Q1->Q2 No M1 Pomeranz-Fritsch (Direct but harsh) Q1->M1 Yes M3 Pictet-Spengler (Milder conditions) Q2->M3 Yes M4 Bischler-Napieralski followed by reduction Q2->M4 No Q3 Substrate has electron-donating groups? M2 Bischler-Napieralski followed by oxidation Q3->M2 No Q3->M3 Yes Q4 Sensitive functional groups present? Q4->M2 No M5 Consider modern methods (e.g., transition metal catalysis) Q4->M5 Yes M1->Q4 M2->Q3 M3->Q3 M4->Q3

Decision workflow for selecting an isoquinoline synthesis method.

Conclusion and Future Perspectives

While the Bischler-Napieralski reaction remains a valuable tool in the synthetic chemist's arsenal, a thorough understanding of its alternatives is crucial for the efficient and successful synthesis of diverse isoquinoline derivatives. The Pictet-Spengler reaction offers a milder and often higher-yielding route to tetrahydroisoquinolines, especially for activated systems. The Pomeranz-Fritsch reaction, though often challenging, provides a direct path to the fully aromatic isoquinoline core.

The choice of method should be guided by the specific target molecule, the electronic nature of the substrates, and the presence of sensitive functional groups. For complex molecules and those requiring milder conditions, the Pictet-Spengler reaction is often the superior choice. As the demand for novel isoquinoline-based therapeutics continues to grow, the development of even more efficient, greener, and versatile synthetic methods, such as those employing transition-metal catalysis, will undoubtedly be a major focus of future research.[19]

References

A Guide to Spectroscopic Differentiation: Tracking the Synthesis of 5-Bromoisoquinolin-6-amine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and novel drug development, the unequivocal identification of a target molecule and its intermediates is a cornerstone of synthetic success and regulatory compliance. 5-Bromoisoquinolin-6-amine is a key heterocyclic building block, and understanding its spectroscopic signature in relation to its precursors is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth comparative analysis of the spectroscopic transformations that occur during a plausible synthetic route to this compound, offering field-proven insights into the interpretation of key spectral data.

The synthetic pathway chosen for this analysis begins with the commercially available isoquinoline, proceeding through nitration, bromination, and subsequent reduction. Each step imparts distinct changes to the molecule's electronic and vibrational properties, which are readily observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By examining the causality behind these changes, researchers can confidently track the conversion of each precursor to the final product.


The Synthetic Pathway: A Spectroscopic Journey

The transformation from simple isoquinoline to the more complex this compound involves a series of strategic chemical modifications. The logical flow of this synthesis provides a clear narrative for our spectroscopic comparison.

G cluster_0 Synthetic Workflow cluster_1 Spectroscopic Analysis Points A Isoquinoline (Starting Material) B 6-Nitroisoquinoline (Precursor 1) A->B Nitration S1 NMR, IR, MS C 5-Bromo-6-nitroisoquinoline (Precursor 2) B->C Bromination S2 NMR, IR, MS D This compound (Final Product) C->D Reduction S3 NMR, IR, MS S4 NMR, IR, MS

Caption: Synthetic pathway from Isoquinoline to this compound.

Step 1: Nitration of Isoquinoline to 6-Nitroisoquinoline (Precursor 1)

The initial step involves the electrophilic nitration of the isoquinoline ring. Under standard nitrating conditions (a mixture of nitric and sulfuric acid), substitution typically occurs on the benzene ring portion of the heterocycle.[1] The introduction of the strongly electron-withdrawing nitro (-NO₂) group at the C6 position is the first key transformation we will monitor.

Spectroscopic Evidence of Nitration:
  • Infrared (IR) Spectroscopy: The most telling evidence of successful nitration is the appearance of two strong absorption bands characteristic of the nitro group. These correspond to the asymmetric and symmetric N-O stretching vibrations, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[2]

  • ¹H NMR Spectroscopy: The introduction of the -NO₂ group significantly deshields the protons on the aromatic ring, causing their signals to shift downfield (to a higher ppm value). Protons ortho and para to the nitro group will experience the most significant downfield shift.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will increase by 45 mass units, corresponding to the addition of a nitro group (mass of NO₂ = 46) and the loss of a hydrogen atom (mass = 1). The molecular weight of 6-nitroisoquinoline is 174.16 g/mol .[3]

Step 2: Bromination of 6-Nitroisoquinoline to 5-Bromo-6-nitroisoquinoline (Precursor 2)

With the ring deactivated by the nitro group, a subsequent bromination step can be directed. The addition of a bromine atom at the C5 position introduces another heavy atom and further alters the electronic landscape of the molecule.

Spectroscopic Evidence of Bromination:
  • ¹H NMR Spectroscopy: The proton at the C5 position will be absent from the spectrum. The electronic effect of the bromine atom will cause subtle shifts in the remaining aromatic protons.

  • Mass Spectrometry (MS): This is the most definitive technique for confirming bromination. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (an "M+" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.[4][5] This isotopic signature is a classic hallmark of a monobrominated compound. The molecular weight will also increase by 79/81 mass units (for Br) minus 1 mass unit (for H).

Step 3: Reduction of 5-Bromo-6-nitroisoquinoline to this compound (Final Product)

The final step is the reduction of the nitro group to a primary amine (-NH₂). This is a profound chemical change, converting a strongly electron-withdrawing group into a strongly electron-donating group, with dramatic spectroscopic consequences.

Spectroscopic Evidence of Reduction:
  • Infrared (IR) Spectroscopy: The two strong N-O stretching bands of the nitro group will disappear completely. In their place, two new, sharp to medium bands will appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of a primary aromatic amine.[6][7] A broad N-H bending vibration may also be observed around 1600 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The newly formed amine protons (-NH₂) will give rise to a new, often broad, signal in the spectrum. The conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group will cause a significant upfield shift (to lower ppm) of the remaining aromatic protons, particularly those ortho and para to the C6 position.

  • Mass Spectrometry (MS): The molecular weight will decrease by 30 mass units, reflecting the conversion of -NO₂ (mass = 46) to -NH₂ (mass = 16). The characteristic M+/M+2 isotope pattern for bromine will remain, confirming its presence in the final structure.

Comparative Data Summary

The following table summarizes the key expected spectroscopic data points for tracking the synthesis.

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR FeaturesKey MS (m/z) Features
Isoquinoline Aromatic C-H stretches (~3050), C=C stretches (~1600, 1500)Complex aromatic multipletM+ at 129
6-Nitroisoquinoline Strong N-O stretches (~1520, ~1340)Downfield shift of aromatic protonsM+ at 174[9]
5-Bromo-6-nitroisoquinoline Strong N-O stretches (~1520, ~1340)Absence of H5 proton signalM+/M+2 peaks of ~1:1 intensity
This compound Two N-H stretches (~3400, ~3300), N-H bend (~1620)Appearance of broad NH₂ signal, upfield shift of aromatic protonsM+/M+2 peaks of ~1:1 intensity, mass decrease of 30 from precursor

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following generalized protocols should be considered as a starting point, to be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Referencing: Reference chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry solid directly onto the ATR crystal.[2]

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a clean ATR crystal as the reference.

  • Analysis: Identify key functional group frequencies, paying close attention to the N-O and N-H stretching regions.[10]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize the molecular ion.

  • Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak (M+) and look for the characteristic isotopic pattern of bromine (M+ and M+2 peaks of nearly equal height).[11]

Logical Confirmation Workflow

The process of confirming each synthetic step can be visualized as a logical decision tree based on the expected spectroscopic outcomes.

G start Start: Isoquinoline Spectrum q1 Perform Nitration. Acquire Spectrum. start->q1 r1 IR: Strong peaks at ~1520 & ~1340 cm⁻¹? MS: M+ at 174? q1->r1 p1 Confirmed: 6-Nitroisoquinoline r1->p1 Yes f1 Failed: Incomplete Reaction or Side Product r1->f1 No q2 Perform Bromination. Acquire Spectrum. p1->q2 r2 MS: M+/M+2 peaks of ~1:1 intensity? q2->r2 p2 Confirmed: 5-Bromo-6-nitroisoquinoline r2->p2 Yes f2 Failed: Incomplete Reaction or Side Product r2->f2 No q3 Perform Reduction. Acquire Spectrum. p2->q3 r3 IR: N-O peaks absent? Two N-H peaks at ~3300-3500 cm⁻¹? MS: Mass decrease of 30? q3->r3 p3 Confirmed: This compound r3->p3 Yes f3 Failed: Incomplete Reaction or Side Product r3->f3 No

References

A Researcher's Guide to Unlocking the Therapeutic Potential of 5-Bromoisoquinolin-6-amine Derivatives: A Comparative Biological Screening Manual

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] From potent anticancer agents to novel antimicrobial drugs, the versatility of the isoquinoline core continues to inspire the development of new therapeutic leads.[2][3] This guide focuses on a specific, yet promising, starting block: 5-Bromoisoquinolin-6-amine. The presence of the bromine atom and the amino group at strategic positions offers synthetic handles for the creation of diverse chemical libraries, paving the way for the discovery of compounds with unique biological profiles.

This comprehensive manual provides a framework for the biological activity screening of novel derivatives synthesized from this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key biological assays, and offer a comparative analysis with established isoquinoline-based compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate the therapeutic potential of their synthesized molecules.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a strategic choice for library synthesis due to its inherent chemical functionalities. The bromine atom at the 5-position is ripe for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.[4] Concurrently, the amino group at the 6-position provides a nucleophilic center for reactions like acylation, sulfonylation, and reductive amination, enabling the attachment of diverse side chains. This dual functionality allows for a systematic exploration of the chemical space around the isoquinoline core, which is crucial for establishing structure-activity relationships (SAR).

Part 1: A Proposed Synthetic Pathway for Derivative Generation

While the biological activity of derivatives of this compound is a nascent field of exploration, we can propose a general synthetic strategy based on established isoquinoline chemistry. This pathway is designed to generate a diverse library of compounds for subsequent biological screening.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthetic Workflow for this compound Derivatives A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Aryl/Alkynyl Boronic Acids or Esters / Terminal Alkynes C Acylation / Sulfonylation of Amino Group A->C Acyl/Sulfonyl Chlorides D 5-Substituted-isoquinolin-6-amine Derivatives B->D E 6-Acyl/Sulfonyl-amino-5-bromoisoquinoline Derivatives C->E F Biological Screening D->F E->F Anticancer Screening Workflow Workflow for Anticancer Activity Screening A Synthesized this compound Derivatives B Prepare Stock Solutions and Serial Dilutions A->B D Treat Cells with Derivatives (48-72h incubation) B->D C Seed Cancer Cell Lines in 96-well Plates C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate % Cell Viability and Determine IC50 F->G H Compare with Reference Anticancer Drugs G->H Antimicrobial Screening Workflow Workflow for Antimicrobial Activity Screening A Synthesized this compound Derivatives B Prepare Stock Solutions and Serial Dilutions in Broth A->B D Inoculate Microtiter Plates with Derivatives and Microbes B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates (16-48h) D->E F Visually Determine MIC E->F G Record and Tabulate MIC Values F->G H Compare with Reference Antimicrobial Drugs G->H

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical decision that dictates the efficiency, scalability, and economic viability of synthetic routes. This guide provides an in-depth comparison of the efficacy of various catalysts for three cornerstone C-C bond-forming transformations: the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. We will dissect the performance of palladium, nickel, and copper-based systems, explore the nuances of ligand selection, and weigh the practical implications of homogeneous versus heterogeneous catalysis, all supported by experimental data and detailed protocols.

Section 1: The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is arguably one of the most powerful and widely used C-C bond-forming reactions.[1] Its success is rooted in the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[1] However, the efficacy of this transformation is profoundly dependent on the chosen catalyst system.

Palladium Catalysts: The Gold Standard

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction.[2] The choice of ligand plays a crucial role in the catalyst's performance, influencing its stability, activity, and substrate scope.[3]

  • Traditional Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, versatile catalyst. However, it can require higher temperatures and catalyst loadings, particularly for less reactive aryl chlorides.[4]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): Ligands such as SPhos and XPhos have revolutionized the field by enabling the coupling of challenging substrates, including sterically hindered and electron-rich aryl chlorides, often at lower catalyst loadings and milder conditions.[3] The enhanced activity is attributed to the stabilization of the monoligated Pd(0) species, which is highly active in the oxidative addition step.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form highly stable complexes with palladium, leading to robust catalysts with high turnover numbers (TONs).[1] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a notable example, demonstrating high activity for the coupling of aryl chlorides at room temperature.[1]

Nickel Catalysts: A Cost-Effective and Potent Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for Suzuki-Miyaura couplings.[5] Recent studies, including a machine learning analysis of 5,760 reactions, have shown that nickel catalysis can achieve superior performance, particularly for challenging aryl chloride electrophiles.[6] Nickel's advantages stem from its unique electronic properties and different mechanistic pathways.[7]

Comparative Performance of Palladium and Nickel Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideBoronic AcidYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)TONReference
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid981100198[8]
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid>953120 (Microwave)0.17~32[9]
NiCl₂(PCy₃)₂4-ChloroanisolePhenylboronic acid9511101895[5]
NiCl₂(dppe)4-ChlorotoluenePhenylboronic acid925802418[5]

Note: Reaction conditions and substrates vary between studies, affecting direct comparability. TONs are estimated based on reported yield and catalyst loading.

Catalytic Cycle: Suzuki-Miyaura Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OR)₂ + Base ar_pd_ar Ar-Pd(II)L₂(Ar') transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: The Heck Coupling: Olefin Arylation and Vinylation

The Mizoroki-Heck reaction is a powerful method for C-C bond formation between an unsaturated halide (or triflate) and an alkene, typically catalyzed by a palladium species.[10] This reaction is instrumental in synthesizing substituted alkenes.

Palladium Catalysts for the Heck Reaction
  • Palladacycles: Herrmann's catalyst, a palladacycle, is a highly active and stable precatalyst for the Heck reaction, often achieving high turnover numbers.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also very effective, with their catalytic activity strongly dependent on the steric bulk of the NHC ligand.[10]

  • Bulky, Electron-Donating Phosphines: Ligands like di-1-adamantyl-n-butylphosphine have been shown to be highly efficient for the Heck reaction of even deactivated aryl chlorides.[12]

Nickel vs. Palladium in the Heck Reaction: A Mechanistic Perspective

Theoretical studies have shown that the mechanisms of nickel- and palladium-catalyzed Heck reactions are similar.[13] However, oxidative addition and olefin insertion have lower energy barriers in the nickel system, while β-hydride elimination is more efficient with palladium.[13] This can lead to differences in selectivity.[13] Nickel catalysts may be more suitable for reactions involving aryl chlorides and aliphatic halides.[13]

Comparative Performance of Palladium Catalysts in the Heck Reaction

Catalyst SystemAryl HalideAlkeneYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)TONReference
Herrmann's Catalyst4-Bromoacetophenonen-Butyl acrylate950.01140249500[8]
Pd(OAc)₂ / P(o-tol)₃4-BromoanisoleStyrene981100298[10]
Pd/C (3%)4-BromoanisoleAcrylic acid8531001028[14]

Note: Reaction conditions and substrates vary between studies, affecting direct comparability. TONs are estimated based on reported yield and catalyst loading.

Section 3: The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, traditionally catalyzed by a palladium complex with a copper(I) co-catalyst.[3] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.

The Dual Role of Palladium and Copper

In the conventional Sonogashira reaction, the palladium catalyst activates the aryl/vinyl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] While highly effective, the use of copper can sometimes lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling).[15]

The Rise of Copper-Free Sonogashira Couplings

To circumvent the issues associated with the copper co-catalyst, various copper-free Sonogashira protocols have been developed.[16] These methods often rely on palladium catalysts with specific ligands that can facilitate the direct reaction between the palladium complex and the terminal alkyne.[16] While offering a cleaner reaction profile, these systems may require different reaction conditions and their efficacy can be highly substrate-dependent.[16] More recently, copper-catalyzed, palladium-free Sonogashira-type reactions have also been reported as a cost-effective alternative.[15][17]

Comparative Performance in Sonogashira Coupling: Iodobenzene and Phenylacetylene

Catalyst SystemYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)NotesReference
PdCl₂(PPh₃)₂ / CuI98Pd: 0.5, Cu: 1RT1.5Standard Pd/Cu co-catalysis[4]
PdCl₂(PPh₃)₂913802Copper- and amine-free[10]
Cu(acac)₂ / L785Cu: 109024Palladium-free[15]
Pd/CuFe₂O₄953700.5Heterogeneous, magnetic catalyst[12]

Note: Reaction conditions and co-reagents (e.g., base, solvent) vary between these examples.

Section 4: Homogeneous vs. Heterogeneous Catalysis: A Practical Divide

The choice between a homogeneous and a heterogeneous catalyst has significant practical implications for process development and scale-up.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
State Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in liquid/gas reaction)
Activity/Selectivity Often higher due to well-defined active sitesCan be lower, with potential for diffusion limitations
Catalyst Separation Difficult, often requires chromatographic purification or extractionEasy separation by filtration
Recyclability Generally not recyclableOften recyclable, though activity may decrease over cycles
Metal Contamination Higher risk of product contamination with residual metalLower risk of metal leaching into the product

While homogeneous catalysts often exhibit superior activity and selectivity, the ease of separation and recyclability of heterogeneous catalysts makes them highly attractive from a green chemistry and industrial perspective.[18] It is important to note that for some "heterogeneous" palladium-catalyzed cross-couplings, the active catalytic species may actually be soluble palladium species that have leached from the solid support.[18]

Section 5: Experimental Protocol for Catalyst Performance Evaluation in Suzuki-Miyaura Coupling

This protocol provides a standardized workflow for comparing the efficacy of different catalyst systems for a model Suzuki-Miyaura reaction.

Materials
  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard for HPLC/GC analysis (e.g., dodecane)

  • Catalyst systems to be tested (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, NiCl₂(dppe))

  • Anhydrous solvents and inert gas (Argon or Nitrogen)

Reaction Setup and Execution
  • Preparation: In an array of identical reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: To each vial, add the respective catalyst system at a predetermined loading (e.g., 1 mol%). For two-component catalyst systems, pre-mix the palladium source and ligand before addition.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 10:1 Toluene/Water) to each vial.

  • Reaction: Place the vials in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take an aliquot from each reaction mixture for analysis.

Analysis and Data Interpretation
  • Sample Preparation: Quench the aliquot with a small amount of water and extract with an organic solvent containing a known concentration of an internal standard.

  • Quantification: Analyze the organic layer by HPLC or GC to determine the concentration of the product relative to the internal standard.[19]

  • Performance Metrics: For each catalyst system, calculate the yield at each time point to generate a reaction profile. At the end of the reaction, calculate the final yield and the Turnover Number (TON = moles of product / moles of catalyst). The initial rate can be used to estimate the Turnover Frequency (TOF = TON / time).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh Substrates & Base prep2 Add to Reaction Vials prep1->prep2 react1 Establish Inert Atmosphere prep2->react1 react2 Add Catalyst & Solvent react1->react2 react3 Heat & Stir react2->react3 react4 Monitor by Sampling react3->react4 analysis1 Quench & Extract with Internal Standard react4->analysis1 analysis2 Analyze by HPLC/GC analysis1->analysis2 analysis3 Calculate Yield, TON, TOF analysis2->analysis3

Caption: A typical experimental workflow for comparing catalyst performance.

Conclusion

The selection of an optimal catalyst for a cross-coupling reaction is a multifaceted decision that requires a deep understanding of the interplay between the metal center, the ligand, the substrates, and the reaction conditions. While palladium catalysts, particularly those with advanced phosphine and NHC ligands, remain the workhorse for many applications, nickel-based systems offer a compelling, cost-effective, and sometimes more reactive alternative. The choice between homogeneous and heterogeneous catalysis hinges on the specific priorities of the synthesis, balancing the high activity of the former with the practical advantages of the latter. By systematically evaluating different catalyst systems using standardized protocols, researchers can identify the most efficient and robust conditions to drive their synthetic endeavors forward.

References

A Comprehensive Guide to the Purity Assessment of 5-Bromoisoquinolin-6-amine: An Orthogonal Approach Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 5-Bromoisoquinolin-6-amine, a key heterocyclic building block in medicinal chemistry. We delve into the causality behind experimental design, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in creating a robust, self-validating purity assessment strategy.

Introduction: The Imperative of Purity in Drug Development

The journey from a promising chemical entity to a market-approved drug is predicated on a deep understanding of its chemical properties. Purity is arguably the most critical quality attribute. Impurities, even at trace levels, can impact the drug's toxicity, stability, and therapeutic effect. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds.[1][2][3][4]

1.1 The Analyte: this compound

This compound is a halogenated aromatic amine. Its isoquinoline core is a common scaffold in pharmacologically active compounds. The presence of a basic amine group and an electronegative bromine atom dictates its chemical behavior and necessitates specific analytical considerations.

1.2 The Orthogonal Approach: Why Combine HPLC and qNMR?

Relying on a single analytical technique can create blind spots. An impurity that co-elutes with the main peak in HPLC might be invisible, while an impurity lacking protons could be missed by ¹H-NMR. Using orthogonal methods—techniques that measure the same property based on different chemical or physical principles—provides a more complete and trustworthy purity profile. HPLC separates based on polarity and interaction with a stationary phase, while qNMR quantifies based on the unique magnetic properties of atomic nuclei.[5][6] This combination is a powerful strategy for risk mitigation in drug development.

Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolution and sensitivity in detecting and quantifying impurities.

2.1. Principle of HPLC Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a molecule like this compound, a reversed-phase (RP-HPLC) method is ideal. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar aqueous-organic mixture. The nonpolar analyte is retained on the column and elutes as the concentration of the organic solvent in the mobile phase increases. A UV detector measures the absorbance of the eluting compounds, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.

2.2. Experimental Protocol: RP-HPLC Method

Causality Behind Choices:

  • Column: A C18 column is chosen for its strong hydrophobic retention of the aromatic isoquinoline ring.

  • Mobile Phase: An acetonitrile/water gradient is used. A gradient (as opposed to isocratic) elution is crucial for resolving unknown impurities with a wide range of polarities.

  • Acid Modifier: Trifluoroacetic acid (TFA) is added to the mobile phase. The basic amine group on the analyte can interact with residual silanols on the silica-based column, causing peak tailing. The acidic TFA protonates the amine, improving peak shape, and also acts as an ion-pairing agent to enhance retention.[7]

  • Detector: A photodiode array (PDA) detector is selected to monitor absorbance at multiple wavelengths, which helps in peak purity assessment and can provide UV spectral information for impurity identification.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA Detector, 254 nm
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL of this compound in 50:50 Water:Acetonitrile

2.3. Data Analysis and Interpretation

Purity is typically calculated using the Area Percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: This method assumes that all compounds (analyte and impurities) have the same response factor (i.e., the same UV absorbance for the same concentration). This is a major limitation and a key reason why an orthogonal method like qNMR is necessary for a more accurate assessment.

Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because it allows for direct quantification against a certified internal standard, without needing a reference standard of the analyte itself.[8][9][10]

3.1. Principle of qNMR Purity Analysis

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated with high accuracy.[5][6]

Causality Behind Choices:

  • Solvent: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds, including this compound.[11]

  • Internal Standard: Dimethyl sulfone is an ideal internal standard for this analysis. Its protons appear as a single, sharp peak in a region of the ¹H spectrum (~3.1 ppm in DMSO-d₆) that is typically free from analyte signals. It is stable, non-volatile, and highly soluble in DMSO.[11][12][13]

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A long D1 (typically 5-7 times the longest T₁ relaxation time of the protons being integrated) ensures that all protons have fully relaxed back to their equilibrium state before the next scan. This guarantees that the signal intensity is truly proportional to the number of nuclei. A short D1 will lead to underestimated integrals for protons with long relaxation times, resulting in inaccurate purity values.

3.2. Experimental Protocol: ¹H-qNMR Method

ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard (IS) Dimethyl Sulfone (purity ≥ 99.5%)
Sample Preparation Accurately weigh ~15 mg of this compound and ~10 mg of Dimethyl Sulfone into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
Pulse Program Standard 30° or 90° pulse
Acquisition Time (AQ) ≥ 3 seconds
Relaxation Delay (D1) 30 seconds
Number of Scans (NS) 16 or higher for good signal-to-noise

3.3. Data Analysis and Interpretation

The purity of the analyte (Purityₐ) is calculated using the following equation:[10]

Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

Where:

  • I : Integral of the analyte (ₐ) or standard (ₛ) signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • Purityₛ : Purity of the internal standard

Trustworthiness Check: The accuracy of qNMR is directly tied to the quality and certified purity of the internal standard and the precision of the weighings.[11] Using a certified reference material (CRM) for the internal standard ensures traceability and high confidence in the result.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLC (with UV Detection)qNMR
Principle Physical separation based on polarityIntrinsic nuclear property measurement
Quantification Relative (based on area %, assumes equal response factors)Absolute/Primary (ratio to a certified standard)[10]
Sensitivity High (ppm to ppb levels for impurities)Lower (typically requires >0.1% for reliable quantification)
Specificity High separation power, but co-elution is possibleHighly specific to molecular structure; can quantify in complex mixtures without separation[9]
Reference Standard Requires a reference standard of the analyte for identity confirmation and response factor determination.Does not require an analyte-specific reference standard for quantification.[9]
Information Provided Retention time, UV spectrum, impurity profileStructural confirmation, absolute purity, identification of proton-containing impurities
Sample Throughput Higher (typical run times 15-40 min)Lower (requires careful sample prep and longer acquisition times for accuracy)
Destructive? YesNo, sample can be recovered

An Integrated Purity Assessment Workflow

Neither technique alone is sufficient. A robust, self-validating system leverages the strengths of both.

IntegratedWorkflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Quantification & Confirmation cluster_2 Phase 3: Data Reconciliation & Final Report start Batch of this compound hplc HPLC-PDA Analysis start->hplc Determine impurity profile qnmr ¹H-qNMR Analysis hplc->qnmr Use same batch data_eval Compare HPLC Area % vs. qNMR Purity qnmr->data_eval report Certificate of Analysis (CoA) - Purity by qNMR - Impurity profile by HPLC data_eval->report Reconcile data

References

A Senior Application Scientist's Guide to In Silico Bioactivity Prediction: A Case Study of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery pipeline, computational, or in silico, techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These methods offer a cost-effective and rapid approach to screen vast chemical libraries, predict biological activities, and assess pharmacokinetic properties before committing to resource-intensive laboratory synthesis and testing.[3] This guide provides a comprehensive comparison of prevalent in silico bioactivity prediction methodologies, grounded in the practical application of predicting the biological function of a novel compound, 5-Bromoisoquinolin-6-amine. We will dissect the strategic decisions behind selecting a particular computational approach, provide a detailed, replicable workflow for molecular docking, and present a framework for interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize and advance promising chemical entities.

Introduction: The Enigmatic Profile of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[4][5][6] Our subject, this compound, is a specific derivative for which public bioactivity data is scarce. Its structure, featuring a bromine atom and an amine group, presents intriguing possibilities for molecular interactions, making it an ideal candidate for exploratory in silico analysis.

The core challenge with a novel compound is the absence of a known biological target. Therefore, our primary objective is not just to predict activity, but to first generate a plausible hypothesis about its molecular targets. This guide will navigate the logical sequence from target identification to bioactivity prediction and comparison of computational strategies.

The Computational Toolkit: A Comparative Overview of Prediction Methodologies

The selection of an in silico strategy is fundamentally dictated by the available data. For a novel compound like this compound, we must decide between two primary paths: ligand-based and structure-based methods.[1][7]

  • Ligand-Based Methods: These approaches are employed when the 3D structure of the biological target is unknown but a set of molecules with known activity against that target is available.[8] They operate on the principle that structurally similar molecules often exhibit similar biological activities.[3][9]

    • Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical correlation between the physicochemical properties (descriptors) of molecules and their biological activity.[9][10][11] These models can then predict the activity of new compounds based on their calculated descriptors.[10][12]

    • Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity.[8][13][14] Models can be generated from a set of active ligands and used to screen databases for new molecules that fit the required spatial arrangement.[13][15]

  • Structure-Based Methods: When a high-resolution 3D structure of the target protein is available (often from sources like the Protein Data Bank), these methods can be used to predict how a ligand might bind.[7]

    • Molecular Docking: This is one of the most widely used techniques, simulating the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation (pose) and strength of binding (affinity).[16][17] It is invaluable for virtual screening and lead optimization.[18]

  • Machine Learning (ML) & AI: More recently, machine learning and deep learning have revolutionized bioactivity prediction.[19][20] These models can learn complex, non-linear relationships from vast datasets of protein-ligand interactions and chemical properties to make highly accurate predictions.[21][22][23]

Logical Framework for Method Selection

The decision-making process for selecting an appropriate in silico method is crucial for obtaining meaningful results. The following diagram illustrates a logical workflow.

MethodSelection start Start: Novel Compound (this compound) actives_known Is a set of active analogues with a known target available? start->actives_known target_known Is 3D structure of a hypothesized target known? sbdd Pursue Structure-Based Drug Design (SBDD) target_known->sbdd Yes dead_end Requires Experimental Data or Homology Modeling target_known->dead_end No actives_known->target_known No lbdd Pursue Ligand-Based Drug Design (LBDD) actives_known->lbdd Yes docking Molecular Docking sbdd->docking qsar QSAR Modeling lbdd->qsar pharma Pharmacophore Modeling lbdd->pharma

Caption: Logical workflow for selecting an in silico prediction strategy.

Comparative Analysis of Key Methodologies

For a novel compound like this compound, where no established set of active analogs exists, ligand-based methods are challenging. However, structure-based methods become feasible if we can identify a plausible target. A related compound, 6-Bromoisoquinolin-5-amine, has been identified as a binder of Bromodomain-containing protein 4 (BRD4), a key target in cancer research.[24] This provides a strong, data-driven hypothesis, making structure-based molecular docking the most logical and powerful starting point.

FeatureMolecular Docking (Structure-Based)QSAR (Ligand-Based)Pharmacophore Modeling (Ligand-Based)
Core Principle Simulates physical binding of a ligand into a receptor's active site.[16]Creates a statistical model correlating molecular properties with biological activity.[9][11]Identifies the 3D arrangement of essential features required for activity.[8][14]
Primary Input 3D structure of the target protein; 3D structure of the ligand.A dataset of diverse compounds with experimentally measured activity; molecular descriptors.[10]A set of active ligand structures.[13]
Key Output Binding affinity (score), binding pose (orientation), key interacting residues.Predicted biological activity value for new compounds.A 3D feature map (hypothesis) used for screening new compounds.
Primary Use Case Virtual screening, lead optimization, understanding binding mechanisms.[18]Predicting activity for new compounds within a known chemical series.Virtual screening to find novel scaffolds that match the activity requirements.[25]
Major Advantage Provides detailed structural insights into the interaction; does not require known active compounds.Computationally fast for large-scale predictions once the model is built.[22]Can identify structurally diverse compounds with the same functional interaction pattern.
Major Limitation Accuracy is highly dependent on the quality of the protein structure and the scoring function.[7]Predictive power is limited to compounds structurally similar to the training set; provides no insight into the binding mechanism.[10]The quality of the model is highly dependent on the diversity and alignment of the input active ligands.

Experimental Protocol: Molecular Docking of this compound against BRD4

This section provides a detailed, step-by-step protocol for performing a molecular docking experiment. This process is self-validating through the inclusion of a "re-docking" step, where the native co-crystallized ligand is docked back into the protein to ensure the docking parameters can reproduce the experimental binding pose.

Objective

To predict the binding affinity and interaction mode of this compound with the first bromodomain of human BRD4 (BRD4-BD1).

Required Resources
  • Molecular Visualization Software: UCSF Chimera or PyMOL.

  • Docking Software: AutoDock Tools and AutoDock Vina.[26]

  • Databases: PubChem (for ligand structure), Protein Data Bank (PDB) (for receptor structure).[27][28][29]

Workflow Diagram

DockingWorkflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase get_ligand 1. Obtain Ligand Structure (PubChem) prep_ligand 3. Prepare Ligand (Add charges, define rotatable bonds) get_ligand->prep_ligand get_receptor 2. Obtain Receptor Structure (PDB: e.g., 5DW2) prep_receptor 4. Prepare Receptor (Remove water/co-solvents, add polar hydrogens) get_receptor->prep_receptor define_grid 5. Define Binding Site (Grid Box around native ligand) prep_ligand->define_grid prep_receptor->define_grid run_docking 6. Execute Docking Simulation (AutoDock Vina) define_grid->run_docking analyze_results 7. Analyze Results (Binding Affinity & Pose) run_docking->analyze_results visualize 8. Visualize Interactions (PyMOL/Chimera) analyze_results->visualize

Caption: Step-by-step workflow for the molecular docking protocol.

Step-by-Step Methodology
  • Ligand Preparation: a. Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).[30] b. Search for "this compound". If not available, draw the structure using a chemical sketcher and generate 3D coordinates. c. Download the structure in SDF or MOL2 format. d. Open the structure in AutoDock Tools. The software will automatically add Gasteiger charges and merge non-polar hydrogens. Torsional bonds will be detected to allow for ligand flexibility. e. Save the prepared ligand in the required PDBQT format.

  • Receptor Preparation: a. Navigate to the Protein Data Bank (--INVALID-LINK--). b. Search for a high-resolution crystal structure of human BRD4-BD1 complexed with a ligand. A suitable entry is PDB ID: 5DW2 . c. Download the structure in PDB format. d. Open the PDB file in UCSF Chimera or AutoDock Tools.[31] e. Causality: We remove water molecules and any co-solvents because they add computational complexity and their positions are often not conserved. The native ligand is retained temporarily to define the binding site. f. Select and delete all molecules except the protein chain (Chain A in 5DW2) and the native ligand. g. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds. h. Save the prepared protein in PDBQT format. Save the native ligand separately in the same format for the re-docking validation step.

  • Grid Box Generation (Defining the Search Space): a. In AutoDock Tools, with the prepared receptor loaded, specify the grid box. b. Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. To ensure a focused and efficient search, we center the grid on the position of the known, co-crystallized ligand. c. Adjust the grid dimensions to be large enough to encompass the entire binding pocket plus some surrounding space to allow for ligand rotation (e.g., 25 x 25 x 25 Å).

  • Execution of Docking Simulation: a. Self-Validation (Re-docking): First, dock the extracted native ligand back into the receptor using the defined grid. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should be < 2.0 Å to validate the docking parameters. b. Using the command-line interface of AutoDock Vina, execute the docking run for this compound.[26] A typical command would be: vina --receptor receptor.pdbqt --ligand 5-bromo-iso.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Results Analysis and Visualization: a. AutoDock Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding. b. Load the receptor PDBQT and the output PDBQT file into a molecular visualization tool like PyMOL. c. Analyze the top-ranked pose. Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and potential pi-stacking with active site residues. For BRD4-BD1, key interactions typically involve residues like Trp81, Pro82, and Asn140.

Data Presentation and Interpretation

The output of a docking simulation is quantitative and must be interpreted in context. Below is a hypothetical results table comparing our compound of interest to a known BRD4 inhibitor (using the native ligand from 5DW2 as a reference).

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Comments
Reference Inhibitor (JQ1-analogue from 5DW2) -9.2Asn140 (H-bond), Trp81 (pi-stacking), Pro82, Val87Strong binding predicted, consistent with its known high affinity. Serves as a positive control.
This compound -7.8Asn140 (H-bond via amine), Leu92, Cys136Good predicted affinity. The 6-amino group appears to form a critical hydrogen bond, similar to known inhibitors. The bromo-isoquinoline core fits well within the hydrophobic pocket.
Isoquinoline (Scaffold Control) -5.1Pro82, Val87Weaker binding. Demonstrates the importance of the bromo and amine substitutions for achieving high-affinity binding.

Interpretation: The hypothetical binding affinity of -7.8 kcal/mol for this compound suggests it is a promising candidate for BRD4 inhibition. The prediction that its 6-amino group forms a hydrogen bond with the key residue Asn140 is particularly encouraging, as this is a canonical interaction for potent BRD4 inhibitors. The lower score compared to the reference inhibitor is expected for a novel, unoptimized compound. The comparison with the unsubstituted isoquinoline scaffold highlights the contribution of the functional groups to the binding affinity.

Conclusion and Future Directions

This guide demonstrates a logical, scientifically grounded workflow for the in silico prediction of bioactivity for a novel compound, this compound. By comparing available computational methodologies, we identified structure-based molecular docking as the most appropriate initial strategy, leveraging structural information from a homologous compound to hypothesize a biological target. The detailed protocol provides a replicable framework for execution and analysis.

Our hypothetical results suggest that this compound is a plausible inhibitor of BRD4. This in silico prediction is not a definitive answer but a robust, data-driven hypothesis. The next steps would involve:

  • ADMET Prediction: Running in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.[3][15]

  • Experimental Validation: Synthesizing the compound and performing in vitro biochemical and biophysical assays (e.g., AlphaScreen, Isothermal Titration Calorimetry) to confirm its binding to BRD4.

  • Further Screening: Using the validated hit as a starting point for a broader virtual or experimental screen of similar compounds to build a structure-activity relationship (SAR).

By integrating these computational approaches early in the discovery process, researchers can significantly enhance the efficiency of identifying and optimizing new drug candidates, turning enigmatic molecules into potential therapeutics.

References

A Technical Guide to the Synthesis of Functionalized Isoquinolines: A Comparative Benchmarking of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids, pharmaceuticals, and functional materials. The demand for rapid and efficient access to a diverse range of functionalized isoquinolines has driven the development of a plethora of synthetic methodologies. This guide provides an in-depth comparative analysis of established and novel synthetic routes, offering a technical benchmark to aid in the selection of the most appropriate method based on performance, substrate scope, and operational considerations.

Introduction: The Enduring Importance of the Isoquinoline Core

The isoquinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The continuous pursuit of new therapeutic agents necessitates the development of synthetic strategies that are not only efficient and high-yielding but also tolerant of a wide array of functional groups, enabling the synthesis of complex and diverse molecular libraries. This guide will navigate the landscape of isoquinoline synthesis, from venerable name reactions to cutting-edge catalytic systems.

Classical Routes: The Foundation of Isoquinoline Synthesis

For decades, the synthesis of isoquinolines has been dominated by a few key reactions, primarily the Bischler-Napieralski and Pictet-Spengler reactions. These methods, while historically significant and still in use, often require harsh conditions and have limitations in terms of substrate scope and functional group tolerance.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a strong acid like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[1][2][3][4][5]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution. The amide carbonyl is activated by the acid, forming a reactive nitrilium ion intermediate. This electrophile then attacks the electron-rich aromatic ring to forge the new heterocyclic ring. The requirement for an electron-rich aromatic ring is a key consideration for substrate selection.[1][4]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[6][7] This method is particularly valuable for the synthesis of natural product-like scaffolds.

Causality in Mechanism: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound. This iminium ion is then attacked by the nucleophilic aromatic ring. The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups significantly facilitate the cyclization.[6][7]

Modern Synthetic Routes: A Paradigm Shift in Efficiency and Scope

The limitations of classical methods have spurred the development of more versatile and milder synthetic strategies. Transition-metal catalysis and photoredox catalysis have emerged as powerful tools for the construction of the isoquinoline core, offering broader substrate scope, greater functional group tolerance, and often milder reaction conditions.

Transition-Metal Catalyzed C-H Activation/Annulation

The direct functionalization of C-H bonds has revolutionized organic synthesis, and its application to isoquinoline synthesis has been particularly impactful. Rhodium and Palladium catalysts are at the forefront of this approach.

A prominent modern route involves the Rh(III)-catalyzed reaction of aryl ketone oximes with alkynes.[8][9][10][11] This method allows for the rapid assembly of highly substituted isoquinolines.

Experimental Rationale: The oxime directing group plays a crucial role in this transformation. It chelates to the rhodium center, directing the catalyst to activate a specific ortho C-H bond of the aromatic ring. This is followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring and regenerate the active catalyst. The choice of an appropriate directing group is therefore central to the success and regioselectivity of the reaction.

Comparative Performance of Key Synthetic Routes

MethodKey ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Limitations
Bischler-Napieralski β-phenylethylamide, POCl₃ or PPAReflux2 - 2440 - 80Readily available starting materials, well-established.Harsh acidic conditions, limited to electron-rich aromatics, functional group intolerance.
Pictet-Spengler β-arylethylamine, aldehyde/ketone, acid catalyst25 - 1004 - 4850 - 90Milder conditions than Bischler-Napieralski, access to tetrahydroisoquinolines.Requires electron-rich aromatics, can be slow.
Rh(III)-Catalyzed C-H Activation Aryl ketone oxime, alkyne, [Cp*RhCl₂]₂/AgSbF₆60 - 12012 - 2470 - 95+Excellent functional group tolerance, high yields, broad substrate scope.[10]Requires a directing group, catalyst cost can be a factor.
Palladium-Catalyzed C-H Activation N-methoxybenzamide, allenoic acid ester, Pd(OAc)₂85 - 1104 - 2460 - 90+High atom economy, good regioselectivity.Often requires an oxidant, catalyst can be sensitive.
Photoredox Catalysis Varies (e.g., imines, alkynes), photocatalyst, light sourceRoom Temperature12 - 4850 - 85Extremely mild conditions, novel reactivity, environmentally friendly.[12][13][14]Can require specific photocatalysts, sometimes lower yields for complex substrates.
Flow Chemistry VariesElevatedMinutes to hoursOften highEnhanced safety and scalability, precise reaction control.[15][16]Requires specialized equipment, initial optimization can be intensive.

Detailed Experimental Protocols

To provide a practical context for the comparison, detailed step-by-step methodologies for a classical and a modern synthetic route are presented below.

Protocol 1: Classical Synthesis via Bischler-Napieralski Reaction

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 equiv)

    • Phosphorus oxychloride (POCl₃) (3.0 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile, slowly add phosphorus oxychloride at 0 °C under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 10.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Modern Synthesis via Rhodium(III)-Catalyzed C-H Activation

Synthesis of 1,3,4-Trisubstituted Isoquinoline from an Aryl Ketone Oxime and an Alkyne [10]

  • Materials:

    • Aryl ketone O-methyl oxime (1.0 equiv)

    • Internal alkyne (1.2 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Procedure:

    • In a dried Schlenk tube, combine the aryl ketone O-methyl oxime, [Cp*RhCl₂]₂, and AgSbF₆.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the anhydrous solvent (DCE or MeOH) followed by the internal alkyne via syringe.

    • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-100 °C) for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the functionalized isoquinoline.

Visualizing the Synthetic Pathways

Diagrams illustrating the core mechanistic steps and workflow provide a clearer understanding of the transformations involved.

Diagram 1: Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_0 Activation and Cyclization Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - H₂O Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization Rh_Catalysis_Workflow cluster_workflow Experimental Workflow Start Combine Reactants: Oxime, Alkyne, Rh(III) catalyst, Ag salt Setup Inert Atmosphere (Ar/N₂) Add Anhydrous Solvent Start->Setup Reaction Heat to specified temperature (e.g., 60-100 °C) Setup->Reaction Workup Cool, Filter through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Isolated Functionalized Isoquinoline Purification->Final_Product

References

Safety Operating Guide

Navigating the Disposal of 5-Bromoisoquinolin-6-amine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guidance is built upon the understanding that 5-Bromoisoquinolin-6-amine, as a halogenated aromatic amine, is likely to be classified as hazardous waste. A closely related compound, 5-Bromoquinoxalin-6-amine, is identified as toxic in contact with skin and if inhaled, causes serious eye and skin irritation, and is suspected of causing genetic defects.[1][2] Such properties necessitate a cautious and well-documented disposal pathway, governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Given its chemical structure, it should be treated as a "Particularly Hazardous Substance," a category that includes carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[5]

Immediate Safety Precautions:

  • Work in a Designated Area: All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Dust Formation: As a solid, care must be taken to prevent the generation of dust.[1]

  • Establish Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. All personnel handling the compound must be familiar with emergency procedures.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Double-gloving with chemically resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation and absorption of the toxic substance.[6]
Eye Protection Chemical safety goggles and a face shield if there is a risk of splashing.Protects against eye irritation from dust or splashes.[7]
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified respirator may be required if work cannot be conducted in a fume hood.[8]Halogenated aromatic amines can be toxic if inhaled.[2]
Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized, and it is the generator's responsibility to determine if their waste is hazardous.[4][9]

This compound waste will fall into one of the following categories:

  • Unused or Expired Pure Chemical: This is the most straightforward form of waste.

  • Grossly Contaminated Materials: Items such as weighing boats, pipette tips, or gloves that have come into direct contact with the solid compound.

  • Dilute Solutions: Aqueous or solvent-based solutions containing the compound.

  • Spill Cleanup Debris: Absorbent materials and PPE used to clean up a spill.

The Principle of Segregation:

A cardinal rule of hazardous waste management is the segregation of incompatible waste streams.[4] For this compound, the primary segregation concern is its halogenated nature.

Disposal Decision Workflow

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal start Generation of this compound Waste waste_type Determine Waste Type start->waste_type pure Pure/Expired Chemical waste_type->pure Solid contaminated_solid Contaminated Solids (Gloves, Tips) waste_type->contaminated_solid Solid solution Solution waste_type->solution Liquid halogenated_solid 'Halogenated Solid Waste' Container pure->halogenated_solid contaminated_solid->halogenated_solid halogenated_liquid 'Halogenated Organic Waste' Container solution->halogenated_liquid label_container Label Container with Hazardous Waste Tag halogenated_solid->label_container halogenated_liquid->label_container saa Store in Satellite Accumulation Area (SAA) label_container->saa pickup Arrange for Pickup by EHS/Licensed Disposal Vendor saa->pickup

Caption: Workflow for proper disposal of this compound waste.

Part 3: Step-by-Step Disposal Procedures

Procedure for Solid Waste (Pure Compound and Contaminated Materials):

  • Container Selection: Choose a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[10] The container must be clearly labeled as "Halogenated Solid Waste."

  • Waste Collection:

    • For the pure, unused compound, carefully place the original container into the designated waste container.

    • For contaminated disposable items (e.g., weighing paper, gloves, pipette tips), place them directly into the "Halogenated Solid Waste" container immediately after use.

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), the quantity added, and the date.

  • Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[10]

Procedure for Liquid Waste (Solutions):

  • Container Selection: Use a designated "Halogenated Organic Waste" container, typically a plastic-coated glass bottle or an HDPE carboy, to prevent reactions and leaks.[11] Never use metal containers for acidic solutions.[9]

  • Waste Collection: Carefully pour the solution containing this compound into the designated waste container using a funnel to prevent spills. Do not mix with non-halogenated solvent waste, as this complicates the disposal process and increases costs.[11]

  • Labeling: As with solid waste, the container must be properly labeled with a hazardous waste tag, listing all chemical constituents and their approximate concentrations.

  • Storage: Store the closed liquid waste container in secondary containment (such as a plastic tub) within the SAA to contain any potential leaks.

Part 4: Emergency Procedures - Spill Cleanup

Accidental spills must be handled promptly and safely.[1]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Part 1, including double nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a chemical absorbent pad or absorbent material. Avoid dry sweeping, which can create airborne dust.[8]

    • For Liquid Spills: Contain the spill with absorbent pads or booms, working from the outside in.

  • Clean the Spill: Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Dispose of Cleanup Materials: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into the designated "Halogenated Solid Waste" container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials in the same waste container.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, upholding the principles of scientific integrity and responsible laboratory practice. This commitment to safety and compliance is not peripheral to research but is a foundational element of scientific excellence.

References

Navigating the Uncharted: A Practical Guide to the Safe Handling of 5-Bromoisoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily pursuit. With this pursuit comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 5-Bromoisoquinolin-6-amine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, moving beyond a simple checklist to explain the causality behind our safety protocols. This document is structured to be a self-validating system, grounding every recommendation in authoritative data and established safety principles.

Hazard Evaluation: A Data-Driven Approach for an Uncharacterized Compound

Structural Analogs and Their Known Hazards:

Our primary analogs for this assessment are the parent heterocycle, isoquinoline, and various amino- and bromo-substituted isoquinolines and quinolines.

  • Isoquinoline (Parent Compound): The foundational structure is classified as harmful if swallowed and toxic in contact with skin.[1][2][3] It is also known to cause skin, eye, and respiratory tract irritation.[1][4] Some safety data sheets also indicate that it may cause cancer.[2][4]

  • Aminoisoquinolines: 5-Aminoisoquinoline and 6-Aminoisoquinoline are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6] 7-Aminoisoquinoline is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes skin, eye, and respiratory irritation.[7]

  • Bromoisoquinolines: 1-Bromoisoquinoline is toxic if swallowed and causes serious eye damage.[8] 5-Bromoisoquinoline is known to cause skin and serious eye irritation.[9]

Inference for this compound:

Based on the consistent hazard profile of its structural analogs, it is prudent to assume that This compound is, at a minimum, harmful if swallowed, toxic in contact with skin, and a severe irritant to the skin, eyes, and respiratory tract. The presence of the amino group, characteristic of many biologically active and potentially hazardous aromatic amines, warrants a high degree of caution.

Occupational Exposure Banding (OEB) for Prudent Handling

Given the lack of specific occupational exposure limits (OELs) for this compound, we will adopt an Occupational Exposure Banding (OEB) approach. OEB is a risk management strategy that groups chemicals into bands based on their potential health outcomes and potency, guiding the selection of control measures.

Based on the acute toxicity and irritant nature of its analogs, this compound can be provisionally placed in OEB 3 . This category is for substances that are considered slightly toxic and may have an OEL in the range of 10-100 μg/m³. This necessitates the use of engineering controls and stringent personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

PPE CategoryMinimum RequirementRecommended Enhancement for High-Risk Operations
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles and a full-face shield.
Hand Protection Chemically resistant gloves (Nitrile is a suitable initial choice).Double-gloving with two different types of chemically resistant gloves (e.g., nitrile inner, neoprene outer).
Body Protection A standard laboratory coat.A chemically resistant apron over a lab coat, or a disposable coverall (e.g., Tyvek).
Respiratory All handling of solid material must be conducted in a certified chemical fume hood.For tasks with a higher risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Table 1: Personal Protective Equipment Recommendations

Causality Behind PPE Choices:

  • Double-gloving: Provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Face shield over goggles: Offers a broader area of protection against splashes, especially when handling larger quantities or during vigorous reactions.

  • Chemical fume hood: This is the primary engineering control to prevent inhalation of airborne particles of the compound. Its proper use is non-negotiable.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to every stage of handling is crucial for minimizing risk.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogs & This Guide Area Designate & Prepare Work Area in Fume Hood Prep->Area PPE_Check Don Appropriate PPE Area->PPE_Check Weigh Weigh Solid in Fume Hood (Use disposable weigh boats) PPE_Check->Weigh Transfer Transfer to Reaction Vessel (Use spatula/powder funnel) Weigh->Transfer Reaction Conduct Experiment in Closed/Contained System Transfer->Reaction Decon Decontaminate Work Surfaces (e.g., with 70% Ethanol) Reaction->Decon Waste Segregate Contaminated Waste (Gloves, weigh boats, etc.) Decon->Waste Disposal Dispose of Waste in Labeled Hazardous Waste Container Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review this guide and the SDS for isoquinoline and other analogs before commencing any work.

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated handling area.

  • Handling:

    • Weighing: Tare a disposable weigh boat on a balance inside the fume hood. Carefully add the solid this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Transfer: Gently transfer the weighed solid to the reaction vessel. A powder funnel can aid in preventing spills.

    • Reaction: Conduct all experimental procedures within a closed or contained system inside the fume hood to prevent the release of vapors or aerosols.

  • Cleanup:

    • Decontamination: After handling, decontaminate all surfaces in the work area. A 70% ethanol solution is generally effective for wiping down surfaces, but consult your institution's safety guidelines for approved decontamination agents.

    • Waste Segregation: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be considered hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of any chemical.

DisposalPlan SolidWaste Contaminated Solid Waste (Gloves, plasticware, etc.) WasteContainer Designated, Labeled Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Contaminated Liquid Waste (Solvents, reaction mixtures) LiquidWaste->WasteContainer EHS Institutional Environmental Health & Safety (EHS) WasteContainer->EHS for Pickup & Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.